molecular formula C6H8N2 B564264 2-Amino-5-(methyl-d3)-pyridine CAS No. 1185311-13-0

2-Amino-5-(methyl-d3)-pyridine

货号: B564264
CAS 编号: 1185311-13-0
分子量: 111.162
InChI 键: CMBSSVKZOPZBKW-FIBGUPNXSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Amino-5-(methyl-d3)-pyridine, also known as 2-Amino-5-(methyl-d3)-pyridine, is a useful research compound. Its molecular formula is C6H8N2 and its molecular weight is 111.162. The purity is usually 95%.
BenchChem offers high-quality 2-Amino-5-(methyl-d3)-pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-5-(methyl-d3)-pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

5-(trideuteriomethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2/c1-5-2-3-6(7)8-4-5/h2-4H,1H3,(H2,7,8)/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMBSSVKZOPZBKW-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C1=CN=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

111.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-depth Technical Guide to 2-Amino-5-(methyl-d3)-pyridine: A Deuterated Building Block for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of Isotopic Labeling

In the landscape of modern pharmaceutical research and development, the pursuit of enhanced drug efficacy, safety, and pharmacokinetic profiles is paramount. Isotopic labeling, particularly the substitution of hydrogen with its stable isotope deuterium, has emerged as a powerful strategy to modulate the metabolic fate of drug candidates.[1][2][] This guide provides a comprehensive technical overview of 2-Amino-5-(methyl-d3)-pyridine, a deuterated analog of the versatile synthetic intermediate 2-amino-5-methylpyridine. By replacing the hydrogens of the methyl group with deuterium, this compound offers a unique tool for researchers to investigate and improve the properties of a wide range of bioactive molecules.

The foundational, non-deuterated compound, 2-amino-5-methylpyridine, is a key building block in the synthesis of numerous pharmaceuticals and agrochemicals.[4] Its derivatives have shown a broad spectrum of biological activities. The introduction of a trideuteromethyl group is a subtle yet impactful modification that can significantly alter a molecule's metabolic stability, offering a pathway to novel intellectual property and improved therapeutic agents.

Chemical Structure and Physicochemical Properties

The core structure of 2-Amino-5-(methyl-d3)-pyridine consists of a pyridine ring with an amino group at the 2-position and a deuterated methyl group at the 5-position.

Structure:

Caption: Chemical structure of 2-Amino-5-(methyl-d3)-pyridine.

The primary difference between 2-Amino-5-(methyl-d3)-pyridine and its non-deuterated counterpart lies in the mass of the methyl group. This seemingly minor change has profound implications for the molecule's behavior in biological systems due to the kinetic isotope effect. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage.

Property2-Amino-5-methylpyridine2-Amino-5-(methyl-d3)-pyridine (Predicted)
Molecular Formula C6H8N2C6H5D3N2
Molecular Weight 108.14 g/mol 111.16 g/mol
Boiling Point ~227 °CSlightly higher than non-deuterated
Melting Point ~76-77 °CSimilar to non-deuterated
Appearance Light yellow crystalline flakesSimilar to non-deuterated

Proposed Synthesis of 2-Amino-5-(methyl-d3)-pyridine

While various methods exist for the synthesis of 2-amino-5-methylpyridine, the introduction of the deuterated methyl group requires a specific strategy. One plausible and efficient approach involves the use of a deuterated methylating agent. A more direct route, as demonstrated for a similar compound, involves a metal-catalyzed hydrogen-deuterium exchange.[5]

Proposed Synthetic Route: Catalytic H-D Exchange

G start 2-Amino-5-methylpyridine reagents D2O Pd/C-Pt/C catalyst start->reagents Heat (e.g., 120°C) in a sealed vessel product 2-Amino-5-(methyl-d3)-pyridine reagents->product

Caption: Proposed synthesis of 2-Amino-5-(methyl-d3)-pyridine via catalytic H-D exchange.

Experimental Protocol:

  • Catalyst Preparation: A mixed catalyst of Palladium on Carbon (Pd/C) and Platinum on Carbon (Pt/C) is prepared.

  • Reaction Setup: In a sealed reaction vessel, 2-amino-5-methylpyridine is dissolved in deuterium oxide (D2O). The mixed catalyst is then added to the solution.

  • Reaction Conditions: The vessel is sealed and heated to approximately 120°C. The reaction is stirred for a sufficient time to allow for complete H-D exchange on the methyl group.

  • Work-up and Purification: After cooling, the catalyst is removed by filtration. The D2O is removed under reduced pressure. The resulting solid, 2-Amino-5-(methyl-d3)-pyridine, can be further purified by recrystallization.

Causality Behind Experimental Choices:

  • Mixed Catalyst System: The use of a mixed Pd/C-Pt/C catalyst has been shown to be effective for H-D exchange reactions on heterocyclic compounds at lower temperatures than with a single catalyst.[5]

  • Deuterium Oxide (D2O): D2O serves as the deuterium source for the exchange reaction.

  • Sealed Vessel and Heat: These conditions are necessary to achieve the activation energy required for the catalytic H-D exchange to occur.

Spectroscopic Analysis: Identifying the Deuterated Signature

The incorporation of deuterium atoms into the methyl group of 2-amino-5-methylpyridine will result in distinct changes in its spectroscopic data.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The most significant change will be the disappearance or significant reduction in the intensity of the signal corresponding to the methyl protons (around 2.1-2.2 ppm). A small residual signal may be present due to incomplete deuteration. The signals for the aromatic protons will remain.

  • ²H (Deuterium) NMR: A signal corresponding to the deuterated methyl group will be observed. This technique is highly effective for confirming the position and extent of deuteration.[6]

  • ¹³C NMR: The carbon of the deuterated methyl group will exhibit a multiplet signal due to coupling with deuterium (a triplet for -CD3). The chemical shift may also be slightly altered.

2. Mass Spectrometry (MS):

The molecular ion peak in the mass spectrum will be shifted by +3 m/z units compared to the non-deuterated compound, reflecting the presence of three deuterium atoms. For 2-Amino-5-(methyl-d3)-pyridine, the molecular ion peak would be expected at m/z 111, whereas for 2-amino-5-methylpyridine, it is at m/z 108.

3. Infrared (IR) Spectroscopy:

The C-D stretching vibrations will appear at a lower frequency (around 2100-2250 cm⁻¹) compared to the C-H stretching vibrations (around 2850-3000 cm⁻¹). This shift is a direct consequence of the heavier mass of deuterium.

Applications in Drug Development and Mechanistic Studies

The primary utility of 2-Amino-5-(methyl-d3)-pyridine lies in its potential to improve the pharmacokinetic properties of drug candidates derived from its non-deuterated counterpart.

1. Enhanced Metabolic Stability (The Kinetic Isotope Effect):

Many drug molecules are metabolized by cytochrome P450 enzymes through the oxidation of C-H bonds. The greater strength of the C-D bond can significantly slow down this metabolic process, a phenomenon known as the kinetic isotope effect.[2] By using 2-Amino-5-(methyl-d3)-pyridine as a starting material, medicinal chemists can strategically introduce a "metabolic shield" at the methyl position of the resulting drug candidate.

Caption: The kinetic isotope effect on drug metabolism.

Potential Benefits of Increased Metabolic Stability:

  • Increased Drug Half-Life: A slower rate of metabolism can lead to a longer half-life of the drug in the body.[2]

  • Reduced Dosing Frequency: A longer half-life may allow for less frequent dosing, improving patient compliance.

  • Improved Bioavailability: Reduced first-pass metabolism can increase the amount of active drug that reaches systemic circulation.

  • Reduced Formation of Toxic Metabolites: In some cases, drug metabolism can lead to the formation of toxic byproducts. Slowing this process can improve the safety profile of a drug.

  • More Predictable Pharmacokinetics: Reduced inter-patient variability in drug metabolism can lead to more consistent therapeutic outcomes.

2. Mechanistic and Tracer Studies:

2-Amino-5-(methyl-d3)-pyridine can be used as a tracer in metabolic studies to elucidate the metabolic pathways of drugs.[7] By tracking the fate of the deuterated methyl group using techniques like mass spectrometry, researchers can gain valuable insights into how a drug is processed in the body.

Conclusion

2-Amino-5-(methyl-d3)-pyridine represents a valuable and strategic tool for medicinal chemists and drug development professionals. Its utility extends beyond being a simple structural analog; the introduction of deuterium at the metabolically susceptible methyl position offers a scientifically grounded approach to enhancing the pharmacokinetic properties of drug candidates. By leveraging the kinetic isotope effect, researchers can potentially develop safer, more effective, and more patient-friendly therapeutics. This in-depth guide provides the foundational knowledge for the synthesis, characterization, and strategic application of this important deuterated building block.

References

  • Deuterated Drugs - PubMed. (n.d.). Retrieved from [Link]

  • EP0569701A1 - Process for preparation of 2-amino-5-methyl-pyridine - Google Patents. (n.d.).
  • From Bench to Blockbuster: The Definitive Clinical and Commercial Analysis of Deuterated Drugs. (n.d.). Retrieved from [Link]

  • Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals. (2018, August 13). Retrieved from [Link]

  • Mechanistic insights into the base-mediated deuteration of pyridyl phosphonium and ammonium salts - RSC Publishing. (2025, January 10). Retrieved from [Link]

  • Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules | Chemical Reviews - ACS Publications. (2022, February 18). Retrieved from [Link]

  • Regiodivergent Deuteration of Pyridine-Based Heterocycles | Organic Letters. (2025, October 6). Retrieved from [Link]

  • Syntheses and studies of deuterated Imdiazo[1,2-a] pyridine-3-carboxamides with potent anti-tuberculosis activity and improved metabolic properties - PMC. (2023, June 14). Retrieved from [Link]

  • Synthesis of 2-amino-5-methylpyridine - PrepChem.com. (n.d.). Retrieved from [Link]

  • Synthesis of deuterated methyl pyridines. Syntheses de methylpyridines deuteriees (Journal Article) | ETDEWEB - OSTI.GOV. (1991, July 1). Retrieved from [Link]

  • The Deuterated "Magic Methyl" Group: A Guide to Site-Selective Trideuteromethyl Incorporation and Labeling by Using CD3 Reagents - PubMed. (2021, August 16). Retrieved from [Link]

  • The Deuterated “Magic Methyl” Group: A Guide to Site‐Selective Trideuteromethyl Incorporation and Labeling by Using CD3 Reagents - ResearchGate. (2021, July 7). Retrieved from [Link]

  • US2456379A - 2-amino-5-methyl pyridine and process of making it - Google Patents. (n.d.).
  • US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine - Google Patents. (n.d.).
  • Deuteron-proton isotope correlation spectroscopy of molecular solids - ChemRxiv. (n.d.). Retrieved from [Link]

  • Deuterium Isotope Effects on Drug Pharmacokinetics. I. System-dependent Effects of Specific Deuteration With Aldeade Oxidase Cleared Drugs - PubMed. (2011, December 21). Retrieved from [Link]

  • Evaluating the use of NMR for the determination of deuterium abundance in water. (2022, July 11). Retrieved from [Link]

  • Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques - ResolveMass Laboratories Inc. (2025, November 5). Retrieved from [Link]

  • UCF CHM2211 Chapter 15.3 - Deuterated Solvents for NMR - YouTube. (2026, January 22). Retrieved from [Link]

Sources

Technical Guide: NMR Spectral Analysis of 2-Amino-5-(methyl-d3)-pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the Nuclear Magnetic Resonance (NMR) characterization of 2-Amino-5-(methyl-d3)-pyridine (CAS: 35456-25-6 / Analogous Parent CAS: 1603-41-4).[1] This isotopolog is a critical tool in drug metabolism and pharmacokinetics (DMPK) studies, specifically for evaluating metabolic stability via the Kinetic Isotope Effect (KIE) and as an internal standard in LC-MS/MS bioanalysis.[1]

The substitution of the C-5 methyl protons with deuterium (


H) introduces distinct spectral features—most notably the disappearance of the methyl resonance in 

H NMR and the emergence of a multiplet with reduced Nuclear Overhauser Effect (NOE) in

C NMR. This guide provides the theoretical grounding, experimental protocols, and spectral data required to validate the isotopic purity and structural integrity of this compound.

Part 1: Structural Context & Isotopic Utility[1]

The 2-amino-5-methylpyridine scaffold is a pharmacophore found in various bioactive agents (e.g., Pirfenidone analogs).[1] Metabolic oxidation typically occurs at the benzylic-like methyl position.[1] Deuteration at this site (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


) slows this rate-determining step due to the greater bond dissociation energy of C-D versus C-H.
Structural Representation[2][3][4][5]
  • Parent: 2-Amino-5-methylpyridine (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    )[2][3][4][5][6][7][8]
    
  • Analyte: 2-Amino-5-(methyl-d3)-pyridine (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    )
    

The primary analytical challenge is confirming the quantitative incorporation of deuterium (>98% D) and ensuring no scrambling occurs on the aromatic ring.

Part 2: Theoretical NMR Expectations

To accurately interpret the spectra, one must understand the physics of the Deuterium (


H) nucleus (

) interacting with Carbon-13 (

).
The "Silent" Proton Spectrum

In ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


H NMR, the methyl protons (typically 

ppm) are replaced by deuterium. Since the probe is tuned to ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

H, the methyl group becomes "NMR silent." Any residual signal at this shift indicates incomplete deuteration (isotopic impurity).
Carbon-Deuterium Coupling ( )

In ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


C NMR, the methyl carbon is no longer a singlet.[9] It couples to three equivalent deuterium nuclei.[1][10]
  • Multiplicity Rule:

    
    
    
  • Calculation: ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    
    
  • Result: The methyl carbon appears as a septet with an intensity ratio of 1:3:6:7:6:3:1 .[9][11]

Isotope Shift ( )

Deuterium exerts a shielding effect.[1] The


C resonance of the 

group will appear upfield (lower ppm) relative to the

parent.
  • 
    -shift: 
    
    
    
    to
    
    
    ppm per D.
  • ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    -shift:  (C-5 quaternary carbon) may show a slight upfield shift (
    
    
    
    ppm).
Relaxation Dynamics (Critical for Quantitation)

The ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


 carbon lacks the efficient dipolar relaxation mechanism provided by protons (

H-

C dipole).[11] Consequently, the longitudinal relaxation time (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

) for the deuterated carbon is significantly longer.[11] Standard acquisition parameters (short

delays) will saturate this signal, causing it to disappear or appear with artificially low intensity.

Part 3: Experimental Protocol

Reagents and Sample Preparation[2][6]
  • Solvent: DMSO-dngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     is preferred over CDCl
    
    
    
    for aminopyridines to minimize exchange broadening of the
    
    
    protons and improve solubility.
  • Concentration: 10–15 mg in 0.6 mL solvent (for

    
    C sensitivity).
    
  • Tube: 5mm high-precision NMR tube (Wilmad 528-PP or equivalent).

Instrument Parameters (400 MHz+)
Protocol A:

H NMR (Purity Check)
  • Pulse Sequence: zg30 (30° pulse)

  • Spectral Width: 0 – 12 ppm[1]

  • Scans (NS): 16

  • Relaxation Delay (D1): 1.0 s

  • Goal: Confirm absence of peak at ~2.15 ppm and integration of aromatic protons.

Protocol B: Quantitative

C NMR (The "Septet" Hunt)
  • Pulse Sequence: zgig (Inverse gated decoupling) to suppress NOE, or zgpg with extended delay.

  • Relaxation Delay (D1): > 5.0 seconds (Crucial: allows

    
     relaxation).
    
  • Scans (NS): > 1024 (Due to splitting of signal intensity into 7 peaks).[1]

  • Line Broadening (LB): 1.0 – 2.0 Hz (to improve S/N of the multiplet).

Part 4: Spectral Data Analysis

Comparative Spectral Data Table

The following table contrasts the expected shifts of the parent compound against the deuterated analyte in DMSO-d


.
PositionAtom TypeParent (

ppm)
Deuterated (

ppm)
MultiplicityNotes
C-2

C (Quat)
158.5158.5SingletAmino attachment
C-6

C (CH)
146.2146.2Singlet

to Nitrogen
C-4

C (CH)
137.5137.5Singlet
C-5

C (Quat)
121.8121.7Singlet

-isotope shift possible
C-3

C (CH)
108.1108.1SingletShielded by NH

Methyl

C (Alkyl)
17.2 ~16.4 Septet

Hz
H-6

H
7.797.79Doublet

Hz
H-4

H
7.127.12dd

Hz
H-3

H
6.356.35Doublet

Hz
NH


H
5.60 (br)5.60 (br)Broad SingletExchangeable
Methyl

H
2.12 ABSENT - < 1% residual allowed
Analytical Workflow Diagram

The following diagram outlines the decision logic for validating the synthesis product.

G Start Crude 2-Amino-5-(methyl-d3)-pyridine H1_NMR Step 1: 1H NMR (DMSO-d6) Start->H1_NMR Check_Me Check Region 2.1 - 2.2 ppm H1_NMR->Check_Me Fail_H FAIL: Significant Singlet Observed (Incomplete Deuteration) Check_Me->Fail_H > 2% Integration Pass_H PASS: Silent/Trace Signal Check_Me->Pass_H < 1% Integration C13_NMR Step 2: 13C NMR (Long D1) Pass_H->C13_NMR Check_Septet Check Region 16 - 17 ppm C13_NMR->Check_Septet Fail_C FAIL: Singlet or Low S/N (Check D1 Delay) Check_Septet->Fail_C Singlet Observed Pass_C PASS: Distinct Septet (1:3:6:7:6:3:1) Check_Septet->Pass_C Septet Observed Final VALIDATED REFERENCE STANDARD Pass_C->Final

Caption: Figure 1. Step-wise validation workflow for deuterated pyridine analogs. Note the critical checkpoint at the


C acquisition stage.

Part 5: Quality Control & Purity Calculation

To certify the material for use in GLP studies, isotopic enrichment must be calculated.

Isotopic Enrichment Calculation

Using the


H NMR spectrum:
  • Integrate the aromatic proton H-3 (at ~6.35 ppm) and set its value to 1.00 .[1]

  • Integrate the residual methyl region (2.10 – 2.15 ppm).[1] Let this value be ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    .
    
  • Theoretical integration for fully protonated methyl is 3.00.[1]

  • % Deuteration Formula: ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="ng-star-inserted display">

    
    
    
Mass Spectrometry Confirmation

While NMR provides regional specificity, High-Resolution Mass Spectrometry (HRMS) confirms the molecular weight.[1]

  • Parent (M+H): ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    
    
  • Deuterated (M+H): ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    
    
  • Acceptance: The M+3 peak should be the base peak; M+0, M+1, and M+2 should be negligible (<0.5%).

Part 6: Visualizing the Isotope Effect Logic

The following diagram illustrates the physical basis for the spectral changes observed.

Logic CD3 CD3 Group (Deuterium Spin I=1) C13 Attached 13C Nucleus CD3->C13 Modifies Environment Coupling Scalar Coupling (J) 2nI + 1 Rule CD3->Coupling Relaxation Quadrupolar Relaxation No Dipolar NOE CD3->Relaxation Shielding Isotope Effect Electron Density Change CD3->Shielding Septet Septet Signal (1:3:6:7:6:3:1) Coupling->Septet LongT1 Long T1 Time Requires D1 > 5s Relaxation->LongT1 Upfield Upfield Shift (~ -0.8 ppm) Shielding->Upfield

Caption: Figure 2.[1] Mechanistic causality of observed


C NMR phenomena in deuterated methyl groups.

References

  • SDBS (AIST). Spectral Database for Organic Compounds: 2-Amino-5-methylpyridine (H-1 NMR, C-13 NMR).[1] National Institute of Advanced Industrial Science and Technology.[1] Accessed Feb 2026.[1][6] [Link][1]

  • Claridge, T. D. W. High-Resolution NMR Techniques in Organic Chemistry. 3rd Edition, Elsevier, 2016.[1] (Authoritative text on D-NMR coupling and relaxation).

  • PubChem. 2-Amino-5-methylpyridine (Compound Summary). National Library of Medicine.[1] [Link][1]

  • University of Ottawa NMR Facility. Finding "Lost" Deuterated 13C Signals. (Technical Blog detailing T1 relaxation issues in deuterated carbons). [Link]

  • Reich, H. J. Hans Reich's NMR Collection: Carbon-13 Chemical Shifts.[1][12] University of Wisconsin-Madison.[1] [Link]

Sources

A Technical Guide to 2-Amino-5-methylpyridine and its d3-Deuterated Analog for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of 2-Amino-5-methylpyridine and its trideuterated analog, 2-Amino-5-(methyl-d3)-pyridine. It is designed for researchers, scientists, and drug development professionals who utilize these compounds in pharmaceutical and agrochemical research and development. This document will cover the synthesis, physicochemical properties, and analytical characterization of both molecules. A significant focus is placed on the practical applications of the deuterated analog as an internal standard in bioanalytical studies, underpinned by the principles of the kinetic isotope effect and regulatory expectations. Detailed experimental protocols and visual workflows are provided to ensure both theoretical understanding and practical implementation.

Introduction: The Significance of Isotopic Labeling in Modern Drug Development

In the landscape of contemporary drug discovery and development, stable isotope labeling, particularly deuteration, has emerged as a critical tool. The substitution of hydrogen with its heavier, stable isotope, deuterium, can profoundly influence a molecule's physicochemical and metabolic properties without altering its fundamental chemical reactivity. This subtle modification, however, has significant implications for pharmacokinetic profiles, metabolic stability, and, crucially, for the accuracy and precision of bioanalytical quantitation.

2-Amino-5-methylpyridine is a versatile building block in the synthesis of a range of biologically active molecules, including pharmaceuticals and agrochemicals.[1][2] Its d3-deuterated analog, while structurally almost identical, offers distinct advantages, primarily in its application as an ideal internal standard for mass spectrometry-based bioanalysis. This guide will elucidate the key differences between these two compounds, providing a comprehensive resource for their effective utilization in a research and development setting.

Physicochemical Properties: A Comparative Analysis

The substitution of three protium atoms with deuterium in the methyl group of 2-Amino-5-methylpyridine results in a molecule with nearly identical physical and chemical properties. However, the increase in molecular weight is a key differentiator for mass spectrometric analysis. The fundamental properties of both compounds are summarized below.

Property2-Amino-5-methylpyridine2-Amino-5-(methyl-d3)-pyridine (Predicted)
Synonyms 2-Amino-5-picoline, 6-Amino-3-picoline2-Amino-5-(trideuteromethyl)pyridine
CAS Number 1603-41-4[1][3]Not available
Molecular Formula C₆H₈N₂[1][3]C₆H₅D₃N₂
Molecular Weight 108.14 g/mol [3]111.16 g/mol
Appearance Light yellow to tan solid/crystalline flakes[2][3]Expected to be similar to the non-deuterated form
Melting Point 76-77 °C[2]Expected to be very similar to the non-deuterated form
Boiling Point 227 °C[2]Expected to be very similar to the non-deuterated form
Solubility Soluble in waterExpected to have similar solubility

Synthesis of 2-Amino-5-methylpyridine and its d3-Analog

Established Synthesis of 2-Amino-5-methylpyridine

Several methods for the synthesis of 2-Amino-5-methylpyridine have been reported. A common and established route involves the Chichibabin reaction, where 3-methylpyridine is reacted with sodium amide in an inert solvent at elevated temperatures and pressures.[2][4] An alternative pathway begins with the oxidation of 3-methylpyridine to 3-methylpyridine-1-oxide, followed by reaction with trimethylamine and thionyl chloride, and subsequent treatment with hydrobromic acid.[2][5]

Proposed Synthesis of 2-Amino-5-(methyl-d3)-pyridine

Synthesis_D3_Analog cluster_start Starting Material cluster_reagents Reagents cluster_intermediates Intermediates cluster_product Final Product 3-Picoline-N-oxide 3-Picoline-N-oxide Deuterated_Picoline 3-(Methyl-d3)-pyridine 3-Picoline-N-oxide->Deuterated_Picoline  Reduction & Methylation  (Conceptual Step) d3-Methyl_Iodide d3-Methyl Iodide (CD3I) d3-Methyl_Iodide->Deuterated_Picoline Base Strong Base (e.g., LDA) Base->Deuterated_Picoline Aminating_Agent Aminating Agent (e.g., NaNH2) Final_Product 2-Amino-5-(methyl-d3)-pyridine Aminating_Agent->Final_Product Deuterated_Picoline->Final_Product  Chichibabin Amination

A conceptual synthetic pathway for 2-Amino-5-(methyl-d3)-pyridine.

A general method for preparing deuterated methylpyridines involves the reduction of corresponding esters with a deuterated reducing agent like lithium aluminum deuteride (LiAlD₄), followed by conversion of the resulting alcohol to a chloromethyl derivative and subsequent reduction.

Analytical Characterization: Distinguishing Between Analogs

The primary differences between 2-Amino-5-methylpyridine and its d3-analog are observed in their mass spectra and Nuclear Magnetic Resonance (NMR) spectra.

Mass Spectrometry

In mass spectrometry, the d3-analog will exhibit a molecular ion peak (M+) that is 3 mass units higher than the non-deuterated compound. This distinct mass shift is the cornerstone of its use as an internal standard.

  • 2-Amino-5-methylpyridine: [M]+ at m/z 108

  • 2-Amino-5-(methyl-d3)-pyridine: [M]+ at m/z 111

NMR Spectroscopy

In ¹H NMR spectroscopy, the signal corresponding to the methyl protons will be absent in the spectrum of the d3-analog. In ¹³C NMR, the carbon of the CD₃ group will show a characteristic multiplet due to coupling with deuterium, and its chemical shift may be slightly different from the CH₃ group.

The Kinetic Isotope Effect and Its Implications

The C-D bond is stronger than the C-H bond. This difference in bond strength leads to a higher activation energy for reactions involving the cleavage of a C-D bond compared to a C-H bond. This phenomenon, known as the kinetic isotope effect (KIE), can result in a slower rate of metabolism for deuterated compounds if the metabolism occurs at the site of deuteration. For 2-Amino-5-(methyl-d3)-pyridine, if the methyl group is a site of metabolic oxidation, the deuterated analog would be expected to have a slower rate of metabolism at this position.

Application as an Internal Standard in Bioanalysis

The most significant application of 2-Amino-5-(methyl-d3)-pyridine is as an internal standard in quantitative bioanalytical methods, particularly those employing liquid chromatography-mass spectrometry (LC-MS). An ideal internal standard should have physicochemical properties as close as possible to the analyte of interest to compensate for variability during sample preparation, chromatography, and ionization.

Stable isotope-labeled internal standards are considered the "gold standard" because they co-elute with the analyte and experience similar matrix effects, leading to more accurate and precise quantification. The U.S. Food and Drug Administration (FDA) guidelines for bioanalytical method validation recommend the use of stable isotope-labeled internal standards where feasible.

Experimental Protocol: Quantitative Analysis using LC-MS/MS

The following is a representative protocol for the quantification of 2-Amino-5-methylpyridine in a biological matrix (e.g., plasma) using its d3-deuterated analog as an internal standard.

Objective: To accurately quantify the concentration of 2-Amino-5-methylpyridine in human plasma.

Materials:

  • 2-Amino-5-methylpyridine (analyte)

  • 2-Amino-5-(methyl-d3)-pyridine (internal standard, IS)

  • Human plasma (control)

  • Acetonitrile (protein precipitation solvent)

  • Formic acid

  • Water (LC-MS grade)

  • LC-MS/MS system

Procedure:

  • Preparation of Stock Solutions: Prepare stock solutions of the analyte and the IS in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

  • Preparation of Calibration Standards and Quality Controls (QCs): Serially dilute the analyte stock solution with control human plasma to prepare calibration standards at a range of concentrations. Prepare QCs at low, medium, and high concentrations in a similar manner.

  • Sample Preparation: a. To 100 µL of plasma sample (calibrator, QC, or unknown), add 10 µL of the IS working solution (a diluted solution of the IS stock). b. Vortex briefly. c. Add 300 µL of acetonitrile to precipitate plasma proteins. d. Vortex for 1 minute. e. Centrifuge at 10,000 rpm for 5 minutes. f. Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen. g. Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Analysis:

    • LC Conditions:

      • Column: C18 reverse-phase column

      • Mobile Phase A: 0.1% Formic acid in water

      • Mobile Phase B: 0.1% Formic acid in acetonitrile

      • Gradient elution

    • MS/MS Conditions (Multiple Reaction Monitoring - MRM):

      • Monitor the precursor to product ion transition for the analyte (e.g., m/z 109 -> [fragment ion]).

      • Monitor the precursor to product ion transition for the IS (e.g., m/z 112 -> [corresponding fragment ion]).

  • Data Analysis:

    • Integrate the peak areas for the analyte and the IS.

    • Calculate the peak area ratio (analyte/IS).

    • Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.

    • Determine the concentration of the analyte in the QC and unknown samples from the calibration curve.

Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma_Sample Plasma Sample Add_IS Add d3-Internal Standard Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Evaporation Evaporation Supernatant_Transfer->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Area_Ratio Calculate Area Ratio (Analyte/IS) Peak_Integration->Area_Ratio Calibration_Curve Calibration Curve Area_Ratio->Calibration_Curve Quantification Quantification Calibration_Curve->Quantification

A typical bioanalytical workflow using a deuterated internal standard.

Conclusion

2-Amino-5-methylpyridine and its d3-deuterated analog are valuable tools in pharmaceutical and chemical research. While the non-deuterated compound serves as a versatile synthetic intermediate, the d3-analog is indispensable for modern bioanalytical applications. Its use as an internal standard in LC-MS assays provides unparalleled accuracy and precision in pharmacokinetic and metabolic studies, adhering to the stringent requirements of regulatory bodies. Understanding the subtle yet significant differences between these two molecules, rooted in the principles of isotopic labeling and the kinetic isotope effect, empowers researchers to conduct more robust and reliable scientific investigations.

References

  • Loba Chemie. (2018, December 10). 2-AMINO-5-METHYLPYRIDINE FOR SYNTHESIS MSDS. Retrieved from [Link]

  • Google Patents. (n.d.). CN102924370A - 2-amino-5-methylpyridine preparation method.
  • Google Patents. (n.d.). US2456379A - 2-amino-5-methyl pyridine and process of making it.
  • ResearchGate. (2015, August 31). Flow Synthesis of 2-Methylpyridines via α-Methylation. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-amino-5-methylpyridine. Retrieved from [Link]

  • Google Patents. (n.d.). US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine.
  • ResearchGate. (n.d.). Synthesis, characterization, antimicrobial activity of 2-amino-5-picoline and dipicolinic acid of Ni(II) and Cu(II) metal complexes. Retrieved from [Link]

  • OSTI.GOV. (1991, July 1). Synthesis of deuterated methyl pyridines. Retrieved from [Link]

Sources

Applications of Deuterated Aminopicolines in Metabolic Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic substitution of hydrogen with its stable isotope, deuterium, has emerged as a powerful tool in medicinal chemistry and metabolic research. This technique, known as deuteration, leverages the kinetic isotope effect (KIE) to favorably alter the metabolic profile of drug candidates. By fortifying the chemical bonds susceptible to metabolic cleavage, deuteration can significantly enhance pharmacokinetic properties, improve safety profiles, and lead to more convenient dosing regimens.[1] This guide provides an in-depth exploration of the applications of deuterated aminopicolines, a promising class of compounds, in the field of metabolic research. We will delve into the core principles of the deuterium kinetic isotope effect, detail experimental protocols for evaluating metabolic stability, and discuss the strategic application of this technology in drug development.

Introduction: The Deuterium Advantage in Drug Discovery

Aminopicolines are a class of heterocyclic compounds that are integral scaffolds in a wide array of pharmaceuticals. Their metabolic fate, however, is often a critical determinant of their therapeutic efficacy and safety. A primary challenge in the development of aminopicoline-based drugs is their susceptibility to rapid metabolism, primarily mediated by cytochrome P450 (CYP) enzymes.[2][3][4][5] This can lead to poor pharmacokinetic profiles, the formation of potentially toxic metabolites, and reduced drug efficacy.

Deuteration, the replacement of one or more hydrogen atoms with deuterium, offers a compelling solution to these challenges.[6] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, and this increased bond strength can significantly slow the rate of metabolic reactions where C-H bond cleavage is the rate-determining step.[1][7] This phenomenon, known as the deuterium kinetic isotope effect (KIE), can lead to a more stable and longer-lasting drug molecule.[1][7][][9][10]

Key benefits of deuteration in drug development include:

  • Improved Pharmacokinetics: Slower metabolism can lead to a longer drug half-life, increased exposure (AUC), and higher maximum concentration (Cmax).[11] This can translate to less frequent dosing and improved patient compliance.[12]

  • Enhanced Safety Profile: By reducing the formation of reactive or toxic metabolites, deuteration can lead to a safer drug candidate.[12][13]

  • Metabolic Shunting: Deuteration at one metabolic soft spot can redirect metabolism towards alternative, potentially more favorable pathways, a phenomenon known as metabolic shunting.[9]

Deutetrabenazine, the first deuterated drug approved by the FDA, serves as a landmark example of the successful application of this technology.[7][12][14] Its deuterated methoxy groups exhibit increased metabolic stability, leading to a more favorable pharmacokinetic profile compared to its non-deuterated counterpart, tetrabenazine.[7][15]

Identifying Metabolic "Soft Spots" in Aminopicolines

The first crucial step in applying deuteration is to identify the metabolically labile sites, or "soft spots," within the aminopicoline scaffold. This is typically achieved through a combination of in vitro and in silico methods.

Common metabolic pathways for picoline-containing compounds include:

  • Oxidation of the methyl group: A primary route of metabolism for picolines.

  • Hydroxylation of the pyridine ring: Can occur at various positions.

  • N-oxidation: Formation of an N-oxide on the pyridine nitrogen.

  • Metabolism of substituents: If other functional groups are present on the ring, they can also be sites of metabolism.

Experimental Workflow for Metabolite Identification:

cluster_0 In Vitro Incubation cluster_1 Sample Preparation cluster_2 Analysis Aminopicoline Aminopicoline Microsomes Microsomes Aminopicoline->Microsomes + NADPH Hepatocytes Hepatocytes Microsomes->Hepatocytes Cell-based Quenching Quenching Hepatocytes->Quenching Cold Acetonitrile Extraction Extraction Quenching->Extraction LC_MS LC_MS Extraction->LC_MS High-Resolution Metabolite_ID Metabolite_ID LC_MS->Metabolite_ID Data Analysis

Caption: Workflow for identifying metabolites of an aminopicoline.

Protocol for In Vitro Metabolic Stability Assay:

  • Incubation: Incubate the parent aminopicoline compound (e.g., at 1 µM) with liver microsomes (from human, rat, or mouse) or hepatocytes in the presence of the cofactor NADPH.[16]

  • Time Points: Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: Stop the reaction by adding a cold quenching solution, such as acetonitrile.[17]

  • Sample Preparation: Centrifuge the samples to precipitate proteins and collect the supernatant.

  • LC-MS/MS Analysis: Analyze the supernatant using high-resolution liquid chromatography-mass spectrometry (LC-MS/MS) to identify and quantify the parent compound and its metabolites.[17][18]

  • Data Analysis: Determine the rate of disappearance of the parent compound to calculate its in vitro half-life (t½).

Strategic Deuteration of Aminopicolines

Once the metabolic soft spots are identified, the next step is the strategic synthesis of deuterated analogues. The goal is to replace hydrogen with deuterium at the specific positions that are most susceptible to metabolic attack.[19]

Example of Strategic Deuteration:

Consider an aminopicoline where the primary metabolic route is the oxidation of the methyl group. A deuterated analogue would have the methyl group replaced with a trideuteromethyl group (-CD3).

Chemical Synthesis:

The synthesis of deuterated aminopicolines can be achieved through various methods, including the use of deuterated starting materials or through hydrogen-deuterium exchange reactions.[19] For example, a deuterated methyl group can be introduced using deuterated iodomethane (CD3I) in a suitable nucleophilic substitution reaction.

Evaluating the Impact of Deuteration: Comparative In Vitro Studies

With the deuterated aminopicoline in hand, the next step is to perform comparative in vitro metabolic stability studies against the non-deuterated parent compound.

Experimental Design:

The protocol is similar to the initial metabolic stability assay, but with the inclusion of the deuterated analogue. Both the parent and deuterated compounds are incubated under identical conditions.

Data Presentation: Comparative Metabolic Stability

CompoundIn Vitro Half-life (t½, min) - Human Liver MicrosomesIn Vitro Half-life (t½, min) - Rat Liver Microsomes
Parent Aminopicoline1510
Deuterated Aminopicoline (-CD3)6045

Interpretation of Results:

A significant increase in the in vitro half-life of the deuterated analogue compared to the parent compound provides strong evidence for a positive deuterium kinetic isotope effect and successful mitigation of the targeted metabolic pathway.

Advanced Applications of Deuterated Aminopicolines in Metabolic Research

Beyond improving metabolic stability, deuterated aminopicolines are invaluable tools for more nuanced metabolic research.

Elucidating Metabolic Pathways and Reaction Mechanisms

The magnitude of the KIE can provide insights into the rate-determining step of a metabolic reaction.[1] A large KIE suggests that C-H bond cleavage is a key part of the slowest step in the reaction sequence. This information is crucial for understanding the enzymatic mechanism of CYP450 enzymes.[2][20]

Deuterated Compounds as Internal Standards in Bioanalysis

Deuterated analogues of aminopicolines are the gold standard for use as internal standards in quantitative bioanalysis by LC-MS/MS.[21] Because they are chemically identical to the analyte, they co-elute chromatographically and experience the same ionization efficiency and matrix effects in the mass spectrometer.[21] This allows for highly accurate and precise quantification of the non-deuterated drug in complex biological matrices like plasma, urine, and tissue homogenates.[21][22]

Protocol for Quantitative Bioanalysis using a Deuterated Internal Standard:

  • Sample Preparation: To each biological sample and calibration standard, add a known and constant amount of the deuterated aminopicoline internal standard.

  • Extraction: Perform a suitable extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to isolate the analyte and internal standard.[23]

  • LC-MS/MS Analysis: Analyze the extracted samples by LC-MS/MS using multiple reaction monitoring (MRM) to detect specific parent-to-daughter ion transitions for both the analyte and the internal standard.

  • Quantification: Calculate the ratio of the peak area of the analyte to the peak area of the internal standard. This ratio is then used to determine the concentration of the analyte in the unknown samples by comparison to a calibration curve.

Workflow for Bioanalytical Method using Deuterated Internal Standard:

Biological_Sample Biological_Sample Add_Deuterated_IS Add_Deuterated_IS Biological_Sample->Add_Deuterated_IS Spike Extraction Extraction Add_Deuterated_IS->Extraction LC_MS_MS_Analysis LC_MS_MS_Analysis Extraction->LC_MS_MS_Analysis MRM Calculate_Ratio Calculate_Ratio LC_MS_MS_Analysis->Calculate_Ratio Analyte/IS Quantification Quantification Calculate_Ratio->Quantification Calibration Curve

Caption: Bioanalytical workflow using a deuterated internal standard.

Conclusion and Future Perspectives

Deuterated aminopicolines represent a significant advancement in the field of metabolic research and drug development. The strategic application of deuterium can overcome key metabolic liabilities of this important class of compounds, leading to drugs with improved pharmacokinetic profiles and enhanced safety. Furthermore, their use as tracers and internal standards provides researchers with powerful tools to elucidate complex metabolic pathways and perform highly accurate quantitative bioanalysis. As our understanding of drug metabolism continues to evolve, the precision and control offered by deuteration will undoubtedly play an increasingly important role in the design of the next generation of safer and more effective medicines.

References

  • Pirali, T., et al. (2023). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery. Available at: [Link]

  • Kovacevic, M., et al. (2021). Effect of deuteration on the single dose pharmacokinetic properties and postoperative analgesic activity of methadone. Scientific Reports. Available at: [Link]

  • Siva, B., et al. (2024). Chemical Deuteration of α-Amino Acids and Optical Resolution: Overview of Research Developments. Molecules. Available at: [Link]

  • Hill, S. E., et al. (2018). Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs. Pharmacology Research & Perspectives. Available at: [Link]

  • Guengerich, F. P. (2017). Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. Methods in Enzymology. Available at: [Link]

  • Siva, B., et al. (2024). Chemical Deuteration of α-Amino Acids and Optical Resolution: Overview of Research Developments. Molecules. Available at: [Link]

  • Srivastava, N., et al. (2025). Evolving Trends in the Synthesis of Deuterated Drugs for Leukemia Chemotherapy. Annals of Clinical Pathology. Available at: [Link]

  • Guengerich, F. P. (2017). Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. Methods in Enzymology. Available at: [Link]

  • Pirali, T., et al. (2019). A Primer of Deuterium in Drug Design. Journal of Medicinal Chemistry. Available at: [Link]

  • Mutlib, A. E. (2019). Applications of Deuterium in Medicinal Chemistry. Journal of Medicinal Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). Deuterated drug. Wikipedia. Available at: [Link]

  • Gant, T. G. (2018). Deuterated Drug Molecules: Focus on FDA-Approved Deutetrabenazine. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Total Synthesis. (2023). How "Heavy Hydrogen" makes Drugs work: Deuterium in Pharmaceuticals, Organic Chemistry & Synthesis. YouTube. Available at: [Link]

  • Raffa, R., et al. (2018). The First Approved “Deuterated” Drug: A Short Review of the Concept. Pharmacology & Pharmacy. Available at: [Link]

  • Kaur, M., & Gupta, M. (2017). Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. MOJ Bioequivalence & Bioavailability. Available at: [Link]

  • ResearchGate. (n.d.). Determination of pyridine, 2-picoline, 4-picoline and quinoline from mainstream cigarette smoke by solid-phase extraction liquid chromatography/electrospray ionization tandem mass spectrometry. ResearchGate. Available at: [Link]

  • ResolveMass Laboratories Inc. (n.d.). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass Laboratories Inc. Available at: [Link]

  • Showalter, M. R., et al. (2019). Synthesis of deuterium-labelled amlexanox and its metabolic stability against mouse, rat, and human microsomes. Journal of Labelled Compounds and Radiopharmaceuticals. Available at: [Link]

  • O'Brien, R., et al. (2020). Amino acid levels determine metabolism and CYP450 function of hepatocytes and hepatoma cell lines. Nature Communications. Available at: [Link]

  • Strother, A., et al. (1981). Metabolism of 8-aminoquinoline antimalarial agents. Bulletin of the World Health Organization. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. ResearchGate. Available at: [Link]

  • Al-Awad, M., et al. (2024). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. Metabolites. Available at: [Link]

  • Saha, S., et al. (2009). Determination of pyridine, 2-picoline, 4-picoline and quinoline from mainstream cigarette smoke by solid-phase extraction liquid chromatography/electrospray ionization tandem mass spectrometry. Journal of Chromatography A. Available at: [Link]

  • ResearchGate. (n.d.). Metabolism of some aminoquinolines and pharmacokinetic features. ResearchGate. Available at: [Link]

  • Yamada, T., et al. (2020). Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites. Rapid Communications in Mass Spectrometry. Available at: [Link]

  • Showalter, M. R., et al. (2019). Synthesis of deuterium-labelled amlexanox and its metabolic stability against mouse, rat and human microsomes. Journal of Labelled Compounds and Radiopharmaceuticals. Available at: [Link]

  • Mackenzie, A. H. (1983). Pharmacologic actions of 4-aminoquinoline compounds. The American Journal of Medicine. Available at: [Link]

  • Metabolon. (n.d.). The Role of CYP450 Enzymes in Drug Metabolism. Metabolon. Available at: [Link]

  • Mossine, A. V., et al. (2021). Metabolic Stability of the Demyelination Positron Emission Tomography Tracer [18F]3-Fluoro-4-Aminopyridine and Identification of Its Metabolites. Drug Metabolism and Disposition. Available at: [Link]

  • ResearchGate. (n.d.). What are the internal standards that can be used for the analysis of amino acids (Pre-Column derivatization by 6-Aminoquinoline) using HPLC? ResearchGate. Available at: [Link]

  • Wróblewska, A., et al. (2023). Oxidation of Picoline with Oxygen to Nicotinic Acid against Co2+, NHPI, and Phosphonium or Ammonium Bromides. Catalysts. Available at: [Link]

  • Sharma, P., et al. (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Advances. Available at: [Link]

  • Yuan, J., et al. (2012). Metabolite Measurement: Pitfalls to Avoid and Practices to Follow. Annual Review of Biochemistry. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Amino acid levels determine metabolism and CYP450 function of hepatocytes and hepatoma cell lines. ResearchGate. Available at: [Link]

  • Shimadzu. (n.d.). Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. Shimadzu. Available at: [Link]

  • Foti, R. S., & Dalvie, D. K. (2016). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Biochemistry, Cytochrome P450. StatPearls. Available at: [Link]

  • Chen, Y.-L., et al. (2018). Development of a metabolomics-based data analysis approach for identifying drug metabolites based on high-resolution mass spectrometry. Journal of the Chinese Chemical Society. Available at: [Link]

Sources

A Methodological Framework for Assessing the Thermodynamic Stability of 2-Amino-5-(methyl-d3)-pyridine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide:

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of deuterium into pharmacologically active molecules is a well-established method for modulating metabolic fate and, in some cases, enhancing therapeutic profiles. This guide focuses on 2-Amino-5-(methyl-d3)-pyridine, a deuterated analogue of a common structural motif in medicinal chemistry. The substitution of protium with deuterium in the methyl group is predicated on the kinetic isotope effect (KIE), which posits that the greater mass of deuterium results in a stronger carbon-deuterium (C-D) bond compared to the corresponding carbon-protium (C-H) bond.[1][2] This increased bond strength requires more energy for cleavage, potentially slowing metabolic pathways that involve C-H bond breaking in the rate-determining step.[3][4] This whitepaper provides a comprehensive, field-proven framework for the in-depth evaluation of the thermodynamic stability of 2-Amino-5-(methyl-d3)-pyridine. We will delineate the core principles, experimental designs, and analytical methodologies required to characterize its intrinsic stability, identify potential degradation pathways, and quantify the thermodynamic parameters governing its shelf-life and degradation kinetics.

The Scientific Rationale: The Kinetic Isotope Effect (KIE) and Intrinsic Stability

The foundational principle underpinning the enhanced stability of deuterated compounds is the Kinetic Isotope Effect (KIE). The vibrational energy of a chemical bond is dependent on the reduced mass of the atoms involved; a heavier isotope like deuterium forms a stronger bond with carbon than protium does.[1] This results in a lower zero-point energy (ZPE) for the C-D bond compared to the C-H bond.

Consequently, any chemical reaction, including degradation, where the cleavage of this bond is the rate-determining step will have a higher activation energy for the deuterated compound.[2][4] This typically manifests as a slower reaction rate. The primary KIE is expressed as the ratio of the rate constants for the non-deuterated (kH) and deuterated (kD) species (kH/kD). For C-H bond cleavage, this ratio is typically greater than 1.[1] Our investigation into the thermodynamic stability of 2-Amino-5-(methyl-d3)-pyridine is, therefore, an empirical validation of this principle and an essential step in its characterization for drug development.

Caption: Kinetic Isotope Effect on Activation Energy (ΔG‡).

Comprehensive Stability Assessment Workflow

A robust stability program is not a single experiment but a multi-faceted investigation designed to probe the molecule's vulnerabilities under various stress conditions. This ensures that all potential degradation pathways are identified and that the analytical methods used are fit-for-purpose.

Stability_Workflow cluster_0 Phase 1: Foundation cluster_1 Phase 2: Forced Degradation cluster_2 Phase 3: Characterization cluster_4 Phase 4: Thermodynamic Profiling cluster_5 Phase 5: Final Report start Test Article: 2-Amino-5-(methyl-d3)-pyridine method_dev Develop Stability-Indicating HPLC-UV/MS Method start->method_dev Prerequisite forced_degradation Forced Degradation Studies hydrolysis Hydrolytic (Acid, Base, Neutral) forced_degradation->hydrolysis Stress Conditions oxidation Oxidative (e.g., H2O2) forced_degradation->oxidation Stress Conditions thermal Thermal (Dry Heat, Solution) forced_degradation->thermal Stress Conditions photo Photolytic (UV/Vis Light) forced_degradation->photo Stress Conditions analysis Analyze Stressed Samples via HPLC-UV/MS id_degradants Identify & Characterize Degradation Products analysis->id_degradants pathway Propose Degradation Pathways id_degradants->pathway thermal_analysis Thermal Analysis (Solid State) dsc DSC Analysis thermal_analysis->dsc Melting, Enthalpy tga TGA Analysis thermal_analysis->tga Decomposition Temp. report Comprehensive Stability Report

Caption: Overall workflow for stability assessment.

Forced Degradation Studies: Unveiling Intrinsic Stability

Forced degradation (or stress testing) is the cornerstone of a stability program.[5] It involves subjecting the drug substance to conditions more severe than accelerated storage to expedite degradation. The primary goals are to identify likely degradation products, elucidate degradation pathways, and establish the intrinsic stability of the molecule.[6] This is critical for developing and validating a stability-indicating analytical method.[7]

Experimental Design Causality

The choice of stress conditions is dictated by the chemical structure of 2-Amino-5-(methyl-d3)-pyridine. The pyridine ring and the primary amino group suggest susceptibility to oxidation and pH-dependent hydrolysis.

Stress ConditionRationale for Inclusion
Acid Hydrolysis The basic nitrogen of the pyridine ring can be protonated, potentially activating the ring towards nucleophilic attack by water.
Base Hydrolysis While generally stable, extreme basic conditions can promote certain ring-opening or substitution reactions in pyridine derivatives.
Oxidative Stress The amino group and the electron-rich pyridine ring are potential sites for oxidation, leading to N-oxides or hydroxylated species.
Thermal Stress Provides data on the solid-state thermal stability and identifies thermally induced degradation pathways.
Photostability Pyridine derivatives are known to undergo photochemical reactions, which must be assessed under controlled light exposure.[7]
Protocol: Forced Degradation of 2-Amino-5-(methyl-d3)-pyridine

Objective: To generate a degradation profile and validate the analytical method. Target degradation of 5-20% is ideal to detect primary degradants without excessive secondary degradation.

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the test article in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Hydrolytic Conditions:

    • Acid: Mix 1 mL of stock with 1 mL of 0.1 M HCl. Store at 60°C.

    • Base: Mix 1 mL of stock with 1 mL of 0.1 M NaOH. Store at 60°C.

    • Neutral: Mix 1 mL of stock with 1 mL of water. Store at 60°C.

    • Sampling: Withdraw aliquots at 2, 6, 12, and 24 hours. Neutralize acid/base samples before analysis.

  • Oxidative Conditions:

    • Mix 1 mL of stock with 1 mL of 3% H₂O₂. Store at room temperature, protected from light.

    • Sampling: Withdraw aliquots at 2, 6, 12, and 24 hours.

  • Thermal Stress (Solid):

    • Place approximately 5-10 mg of solid sample in a vial.

    • Heat in an oven at 80°C for 48 hours.

    • Dissolve a known quantity for analysis.

  • Photostability:

    • Expose the stock solution and solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

    • Maintain a control sample protected from light.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC-UV/MS method (see Section 4.0).

The Analytical Backbone: Stability-Indicating HPLC Method

A method is only "stability-indicating" if it can accurately measure the decrease of the active ingredient while simultaneously detecting the increase of degradation products, with no co-elutions. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose.[8][9]

HPLC Method Parameters (Example)
ParameterConditionRationale
Column C18, 2.1 x 100 mm, 1.8 µmProvides good hydrophobic retention for the parent molecule and a range of potential degradants.
Mobile Phase A 0.1% Formic Acid in WaterProvides a source of protons for good peak shape and MS ionization.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic modifier for eluting compounds.
Gradient 5% to 95% B over 15 minutesA wide gradient is necessary during development to ensure elution of all potential degradants, from polar to non-polar.
Flow Rate 0.3 mL/minAppropriate for the column dimensions.
Column Temp. 40°CImproves peak shape and reduces viscosity.
UV Detection Diode Array Detector (DAD)Allows for peak purity assessment and detection at the optimal wavelength.
MS Detection ESI+ Mass SpectrometryProvides mass information for peak tracking and identification of unknown degradants.
Method Validation: A Self-Validating System

The forced degradation samples are themselves the ultimate test of the method's validity. The method is deemed stability-indicating if:

  • Specificity: The parent peak is resolved from all degradation product peaks (Resolution > 2). Peak purity analysis via DAD should confirm homogeneity.

  • Mass Balance: The sum of the parent peak area and all degradant peak areas should remain relatively constant across all time points, typically within 95-105%. This confirms no degradants are "lost" (e.g., are non-UV active or retained on the column).

Thermal Analysis: Quantifying Thermodynamic Properties

While forced degradation probes chemical stability, thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide critical data on the physical and thermodynamic stability of the solid-state material.[10][11]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[12] It provides key thermodynamic data.

Protocol: DSC Analysis

  • Instrument: Calibrated DSC instrument.

  • Sample: Accurately weigh 2-4 mg of 2-Amino-5-(methyl-d3)-pyridine into an aluminum pan and hermetically seal.

  • Method: Heat the sample from 25°C to a temperature above its melting point (e.g., 250°C) at a rate of 10°C/min under a nitrogen purge.

  • Data Analysis: Determine the onset of melting, peak melting temperature (Tm), and the enthalpy of fusion (ΔHfus).[13]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It is used to determine the temperature at which the material begins to decompose.

Protocol: TGA Analysis

  • Instrument: Calibrated TGA instrument.

  • Sample: Accurately weigh 5-10 mg of the sample into a ceramic or platinum pan.

  • Method: Heat the sample from 25°C to a high temperature (e.g., 500°C) at a rate of 10°C/min under a nitrogen purge.

  • Data Analysis: Determine the onset temperature of decomposition (Td), where significant mass loss begins.

Data Summary and Interpretation

The data from these analyses provide a quantitative measure of the material's thermal stability.

ParameterSymbolSignificance
Melting PointTₘA key physical property indicating purity. A sharp melting peak suggests high purity.
Enthalpy of FusionΔHfusThe energy required to melt the solid. Higher values indicate stronger intermolecular forces in the crystal lattice.
Decomposition Temp.TdThe temperature at which the molecule begins to chemically break down. A higher Td indicates greater thermal stability.

Conclusion and Future Directions

This guide has outlined a robust, scientifically-grounded framework for the comprehensive assessment of the thermodynamic stability of 2-Amino-5-(methyl-d3)-pyridine. By integrating a systematic forced degradation study with a validated, stability-indicating HPLC-MS method and quantitative thermal analysis (DSC/TGA), researchers can build a complete stability profile. This profile is essential for identifying potential liabilities, establishing appropriate storage conditions, and providing the foundational data required for further drug development and regulatory submissions. The causality-driven approach ensures that the experimental design is tailored to the molecule's specific chemical properties, providing trustworthy and actionable data for drug development professionals.

References

  • Kinetic Isotope Effects - Chemistry LibreTexts. (2024). Chemistry LibreTexts. [Link]

  • Kinetic isotope effects and how to describe them. (2017). PMC. [Link]

  • Kinetic Isotope Effects in Organic and Biological Reactions. (2025). ResearchGate. [Link]

  • Kinetic Isotope Effects in Organic Chemistry. (2005). Macmillan Group, Princeton University. [Link]

  • Stability Testing of Pharmaceuticals: Procedures and Best Practices. (2025). Lab Manager. [Link]

  • Forced Degradation Study: An Important Tool in Drug Development. (2014). Asian Journal of Research in Chemistry. [Link]

  • Analytical Techniques In Stability Testing. (2025). Separation Science. [Link]

  • Differential Scanning Calorimetry (DSC) Theory and Applications. (n.d.). TA Instruments. [Link]

  • Differential scanning calorimetry. (n.d.). Wikipedia. [Link]

  • Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. (n.d.). IntechOpen. [Link]

  • Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. (n.d.). TA Instruments. [Link]

  • DSC, TGA-FTIR and FTIR Assisted by Chemometric Factor Analysis and PXRD in Assessing the Incompatibility of the Antiviral Drug Arbidol Hydrochloride with Pharmaceutical Excipients. (2024). MDPI. [Link]

  • Microbial Degradation of Pyridine and Its Derivatives. (n.d.). ResearchGate. [Link]

Sources

Navigating the Isotopic Landscape: A Technical Guide to 2-Amino-5-(methyl-d3)-pyridine for Advanced Research

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the structural identifiers and scientific significance of 2-Amino-5-(methyl-d3)-pyridine. This deuterated analog of 2-amino-5-methylpyridine is a critical tool in modern pharmaceutical and metabolic research. This document provides an in-depth exploration of its chemical identifiers, the rationale behind isotopic labeling, and its applications in sophisticated experimental designs.

The Strategic Advantage of Deuteration in Drug Discovery

In the landscape of drug discovery and development, the strategic incorporation of stable isotopes, such as deuterium (²H), into a molecule offers a powerful method to investigate and modulate its metabolic fate.[1] Isotope labeling is a technique used to track the passage of an isotope through a chemical reaction, metabolic pathway, or biological cell.[2] The replacement of hydrogen with deuterium can lead to a phenomenon known as the kinetic isotope effect, where the rate of bond cleavage involving the heavier isotope is slower. This principle is leveraged to enhance the pharmacokinetic profiles of drug candidates by retarding metabolic processes at specific sites within the molecule.

Core Identifiers of 2-Amino-5-(methyl-d3)-pyridine

Precise identification of chemical entities is paramount for reproducibility and clarity in research. The following table summarizes the key structural identifiers for 2-Amino-5-(methyl-d3)-pyridine.

IdentifierValue
IUPAC Name 5-(trideuteriomethyl)pyridin-2-amine
Canonical SMILES Nc1ccc(c(n1))C([2H])([2H])[2H]
InChI InChI=1S/C6H8N2/c1-5-2-3-6(7)8-4-5/h2-4H,1H3,(H2,7,8)/i1D3
InChIKey CMBSSVKZOPZBKW-FIBGUPNXSA-N
CAS Number Not readily available
Parent CAS Number 1603-41-4 (for 2-Amino-5-methylpyridine)[2][3][4][5][6][7][8]

Note: A specific CAS number for the deuterated version is not consistently available across major databases. Researchers should reference the parent compound's CAS number and clearly indicate the isotopic labeling.

Understanding the Structural Language: From SMILES to InChIKey

The relationship between the human-readable structure, the linear SMILES notation, and the hashed InChIKey is fundamental to cheminformatics. The following diagram illustrates this workflow for 2-Amino-5-(methyl-d3)-pyridine.

SMILES_to_InChIKey_Workflow Figure 1: Generation of Chemical Identifiers Structure 2D Structure 2-Amino-5-(methyl-d3)-pyridine SMILES SMILES Nc1ccc(c(n1))C([2H])([2H])[2H] Structure->SMILES Serialization InChI InChI InChI=1S/C6H8N2/c1-5-2-3-6(7)8-4-5/h2-4H,1H3,(H2,7,8)/i1D3 SMILES->InChI Standardization InChIKey InChIKey CMBSSVKZOPZBKW-FIBGUPNXSA-N InChI->InChIKey Hashing

A flowchart illustrating the generation of chemical identifiers.

The SMILES (Simplified Molecular Input Line Entry System) string provides a linear representation of the molecule's structure. For 2-Amino-5-(methyl-d3)-pyridine, the [2H] notation explicitly indicates the presence of deuterium atoms on the methyl carbon.

The InChI (International Chemical Identifier) is a more formalized and layered textual representation. The isotopic layer, /i1D3, precisely defines the location and number of deuterium atoms.

The InChIKey is a fixed-length, hashed version of the InChI, primarily used for database lookups and to verify chemical structures. The final block of the InChIKey changes with isotopic substitution, providing a unique identifier for the deuterated molecule.

Experimental Applications and Rationale

The primary utility of 2-Amino-5-(methyl-d3)-pyridine in a research context lies in its application as an internal standard in quantitative bioanalysis or as a tracer in metabolic studies.

Use as an Internal Standard in Mass Spectrometry

In pharmacokinetic studies, the concentration of a drug or its metabolites in biological matrices is often determined using liquid chromatography-mass spectrometry (LC-MS). The use of a stable isotope-labeled internal standard, such as 2-Amino-5-(methyl-d3)-pyridine, is considered the gold standard.

Protocol: Quantitative Analysis using a Deuterated Internal Standard

  • Sample Preparation: A known concentration of 2-Amino-5-(methyl-d3)-pyridine is spiked into the biological samples (e.g., plasma, urine) containing the non-deuterated analyte, 2-amino-5-methylpyridine.

  • Chromatographic Separation: The mixture is subjected to LC to separate the analyte and internal standard from other matrix components. Due to their nearly identical physicochemical properties, the deuterated and non-deuterated compounds co-elute.

  • Mass Spectrometric Detection: The mass spectrometer is set to monitor the specific mass-to-charge ratios (m/z) of both the analyte and the internal standard.

  • Quantification: The ratio of the peak area of the analyte to the peak area of the internal standard is used to calculate the concentration of the analyte in the original sample. This ratiometric approach corrects for variations in sample preparation and instrument response, leading to highly accurate and precise quantification.

The following diagram outlines this experimental workflow.

LC_MS_Workflow Figure 2: Workflow for Quantitative Analysis cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_quantification Quantification BiologicalSample Biological Sample (Analyte) Spiking Spiking BiologicalSample->Spiking InternalStandard Internal Standard (Deuterated) InternalStandard->Spiking LC Liquid Chromatography (Co-elution) Spiking->LC MS Mass Spectrometry (Detection of m/z) LC->MS PeakAreaRatio Peak Area Ratio (Analyte / Standard) MS->PeakAreaRatio Concentration Analyte Concentration PeakAreaRatio->Concentration

A diagram of the LC-MS quantitative analysis workflow.

Conclusion

2-Amino-5-(methyl-d3)-pyridine, characterized by its unique SMILES and InChIKey identifiers, is an invaluable tool for researchers in drug metabolism and pharmacokinetics. Its utility as an internal standard in mass spectrometry-based quantification ensures the accuracy and reliability of experimental data. A thorough understanding of its chemical identifiers and the principles of isotopic labeling is essential for its effective application in advancing pharmaceutical research.

References

  • SLN Pharmachem. (n.d.). 2-Amino-5-methylpyridine | Pirfenidone Intermediate | 1603-41-4. Retrieved February 9, 2026, from [Link]

  • PubChem. (n.d.). 2-Amino-5-methylpyridine. Retrieved February 9, 2026, from [Link]

  • Loba Chemie. (2018, December 10). 2-AMINO-5-METHYLPYRIDINE FOR SYNTHESIS MSDS. Retrieved February 9, 2026, from [Link]

  • Heavy Water Board. (n.d.). Deuterium Labeled Compounds in Drug Discovery Process. Retrieved February 9, 2026, from [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Use of 2-Amino-5-(methyl-d3)-pyridine as an Internal Standard in Quantitative Bioanalysis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the robust application of 2-Amino-5-(methyl-d3)-pyridine as a stable isotope-labeled (SIL) internal standard (IS) for the quantitative analysis of 2-Amino-5-methylpyridine in biological matrices using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The protocol herein is designed to ensure scientific integrity, accuracy, and precision, adhering to the principles outlined in regulatory guidelines such as those from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).

Introduction: The Imperative for a Reliable Internal Standard

In the realm of quantitative bioanalysis, particularly in pharmacokinetic and drug metabolism studies, the accuracy of analyte concentration measurement is paramount. The complexity of biological matrices (e.g., plasma, urine, tissue homogenates) introduces significant variability in sample preparation and analysis, including extraction efficiency, matrix effects (ion suppression or enhancement), and instrument response fluctuations. To compensate for these variations, an internal standard is introduced at a known concentration to all samples, including calibrators and quality controls (QCs).

The ideal internal standard co-elutes with the analyte of interest and exhibits identical chemical and physical properties during extraction and ionization. Stable isotope-labeled internal standards are widely considered the gold standard for LC-MS/MS applications.[1][2] 2-Amino-5-(methyl-d3)-pyridine, with its deuterium-labeled methyl group, is an excellent choice as an internal standard for the quantification of 2-Amino-5-methylpyridine. Its chemical behavior is nearly identical to the analyte, ensuring it tracks the analyte through the entire analytical process, while its mass difference of 3 Daltons allows for distinct detection by the mass spectrometer.

Physicochemical Properties of Analyte and Internal Standard

A thorough understanding of the properties of both the analyte and the internal standard is crucial for method development.

Property2-Amino-5-methylpyridine (Analyte)2-Amino-5-(methyl-d3)-pyridine (Internal Standard)
Synonyms 2-Amino-5-picoline, 6-Amino-3-picoline2-Amino-5-picoline-d3
Molecular Formula C₆H₈N₂C₆H₅D₃N₂
Molecular Weight 108.14 g/mol 111.16 g/mol
CAS Number 1603-41-4Not specified (custom synthesis)
Appearance Light yellow crystalsSolid
Melting Point 76-77 °CNot specified
Boiling Point 227 °CNot specified

Note: Properties are based on available data for 2-Amino-5-methylpyridine.

Principle of Stable Isotope Dilution Assay (SIDA)

The core of this protocol lies in the principle of Stable Isotope Dilution Assay. A known amount of the deuterated internal standard, 2-Amino-5-(methyl-d3)-pyridine, is added to an unknown sample containing the non-labeled analyte, 2-Amino-5-methylpyridine. The ratio of the mass spectrometric response of the analyte to the internal standard is then measured. This ratio is directly proportional to the concentration of the analyte in the original sample. Any sample loss or variation in instrument response during the analysis will affect both the analyte and the internal standard equally, thus keeping their ratio constant.

Caption: Principle of Stable Isotope Dilution Assay (SIDA).

Experimental Protocol

4.1. Materials and Reagents

  • 2-Amino-5-methylpyridine (≥99% purity)

  • 2-Amino-5-(methyl-d3)-pyridine (isotopic purity ≥98%)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Deionized water (18.2 MΩ·cm)

  • Control biological matrix (e.g., human plasma, rat urine)

4.2. Preparation of Stock and Working Solutions

Causality: Separate stock solutions for the analyte and internal standard are prepared to avoid cross-contamination and to allow for independent verification of their concentrations. Working solutions are then prepared by diluting the stock solutions to concentrations appropriate for spiking into the calibration standards, QCs, and unknown samples.

  • Analyte Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of 2-Amino-5-methylpyridine and dissolve it in a 10 mL volumetric flask with methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of 2-Amino-5-(methyl-d3)-pyridine and dissolve it in a 1 mL volumetric flask with methanol.

  • Analyte Working Solutions: Prepare a series of working solutions by serially diluting the analyte stock solution with 50:50 (v/v) methanol:water to create concentrations for the calibration curve and QC samples.

  • Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the internal standard stock solution with 50:50 (v/v) methanol:water to a final concentration that provides a stable and appropriate response in the LC-MS/MS system. The optimal concentration should be determined during method development.

4.3. Sample Preparation: Protein Precipitation

Causality: Protein precipitation is a rapid and effective method for removing the majority of proteins from biological samples like plasma, which can interfere with the LC-MS/MS analysis. Acetonitrile is a common and efficient precipitating agent.

Sample_Prep_Workflow start Start: Biological Sample (e.g., 50 µL Plasma) add_is Add Internal Standard (e.g., 10 µL of 100 ng/mL IS) start->add_is vortex1 Vortex Briefly add_is->vortex1 add_precip Add Protein Precipitation Agent (e.g., 150 µL Acetonitrile) vortex1->add_precip vortex2 Vortex Vigorously (e.g., 1 min) add_precip->vortex2 centrifuge Centrifuge (e.g., 14,000 rpm, 10 min, 4°C) vortex2->centrifuge transfer Transfer Supernatant centrifuge->transfer inject Inject into LC-MS/MS System transfer->inject

Caption: Workflow for sample preparation by protein precipitation.

Step-by-Step Protocol:

  • To 50 µL of the biological matrix (blank, standard, QC, or unknown sample) in a microcentrifuge tube, add 10 µL of the internal standard working solution.

  • Vortex briefly to mix.

  • Add 150 µL of cold acetonitrile to precipitate the proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Method

Causality: The chromatographic method is designed to separate the analyte from endogenous matrix components to minimize ion suppression. The mass spectrometric method provides high selectivity and sensitivity through Multiple Reaction Monitoring (MRM).

5.1. Liquid Chromatography Conditions

ParameterRecommended Condition
Column Biphenyl column (e.g., 100 mm x 2.1 mm, 5 µm)[3] or a C18 column
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C

5.2. Mass Spectrometry Conditions

ParameterRecommended Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 500°C
IonSpray Voltage 5500 V
Curtain Gas 30 psi
Collision Gas Nitrogen

5.3. MRM Transitions

The precursor ion will be the protonated molecule [M+H]⁺. Product ions are generated by collision-induced dissociation (CID) of the precursor ion. Based on the molecular weight and common fragmentation patterns of aminopyridines, the following transitions are proposed:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
2-Amino-5-methylpyridine 109.192.1 (loss of NH₃)To be optimized
80.1 (ring fragmentation)To be optimized
2-Amino-5-(methyl-d3)-pyridine 112.195.1 (loss of NH₃)To be optimized
83.1 (ring fragmentation)To be optimized

Note: The optimal product ions and collision energies must be determined experimentally by infusing the individual compounds into the mass spectrometer.

Bioanalytical Method Validation

A full validation of the bioanalytical method must be performed to ensure its reliability for the intended application, in accordance with regulatory guidelines.[4][5]

6.1. Key Validation Parameters

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. This is assessed by analyzing at least six different blank matrix samples to check for interferences at the retention time of the analyte and IS.

  • Calibration Curve: A calibration curve should be generated using a blank matrix spiked with known concentrations of the analyte. A linear regression with a weighting factor (e.g., 1/x or 1/x²) is typically used.

  • Accuracy and Precision: These are determined by analyzing QC samples at multiple concentration levels (low, medium, and high) in replicate (n≥5) over several days.

    • Accuracy: The closeness of the measured concentration to the nominal concentration, expressed as a percentage. The mean concentration should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification, LLOQ).[5]

    • Precision: The closeness of repeated measurements, expressed as the coefficient of variation (CV). The CV should not exceed 15% (20% for the LLOQ).[5]

  • Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.

  • Matrix Effect: The effect of co-eluting matrix components on the ionization of the analyte and IS. This is assessed by comparing the response of the analyte in post-extraction spiked matrix samples to the response in a neat solution. The use of a stable isotope-labeled IS should minimize the impact of matrix effects.

  • Recovery: The efficiency of the extraction procedure. It is determined by comparing the analyte response in pre-extraction spiked samples to that in post-extraction spiked samples.

  • Stability: The stability of the analyte in the biological matrix under different storage and handling conditions, including freeze-thaw cycles, short-term bench-top stability, and long-term storage stability.

Conclusion

The use of 2-Amino-5-(methyl-d3)-pyridine as an internal standard provides a robust and reliable method for the quantification of 2-Amino-5-methylpyridine in biological matrices. The protocol outlined in this application note, when fully validated, will yield high-quality data suitable for regulatory submissions in drug development. The key to a successful bioanalytical method is a well-characterized and properly utilized internal standard, and 2-Amino-5-(methyl-d3)-pyridine is an exemplary choice for its non-labeled analogue.

References

  • A liquid chromatography-tandem mass spectrometry method for the analysis of primary aromatic amines in human urine. (2021). PubMed. Retrieved from [Link]

  • A Novel LC-MS/MS Quantification Method for Amino Acids in Human Plasma, Including Alloisoleucine, without Ion Pairing or Derivatization. (n.d.). Shimadzu. Retrieved from [Link]

  • A Liquid Chromatography –Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine | Request PDF. (2021). ResearchGate. Retrieved from [Link]

  • Analysis of primary aromatic amines in the mainstream waterpipe smoke using liquid chromatography–electrospray ionization. (n.d.). ScienceDirect. Retrieved from [Link]

  • Process for the preparation of 2-amino-5-methyl-pyridine. (1994). Google Patents.
  • Mass Spectrometry Amino Acids, Quantitative LC MS Amino Acid Analysis. (n.d.). NorthEast BioLab. Retrieved from [Link]

  • Quantitative Screening of Twenty Six Aromatic Amines Originated from Azo Dyes by LC/MS Method. (n.d.). Shimadzu. Retrieved from [Link]

  • Eco-Friendly Sample Preparation Trends for Exogenous Toxic Organic Compounds in Food: A Sustainable Perspective for LC–MS Analysis. (2024). MDPI. Retrieved from [Link]

  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2023). YouTube. Retrieved from [Link]

  • A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.). ResearchGate. Retrieved from [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. (2022). FDA. Retrieved from [Link]

  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2023). Alsachim. Retrieved from [Link]

  • Bioanalytical Method Validation. (n.d.). FDA. Retrieved from [Link]

  • 2-AMINO-5-METHYLPYRIDINE FOR SYNTHESIS MSDS CAS-No. (2018). Loba Chemie. Retrieved from [Link]

  • Bioanalytical method validation - Scientific guideline. (2011). European Medicines Agency (EMA). Retrieved from [Link]

  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. (2022). FDA. Retrieved from [Link]

  • Guideline Bioanalytical method validation. (2011). European Medicines Agency (EMA). Retrieved from [Link]

Sources

High-Purity Synthesis of 2-Amino-5-(methyl-d3)-pyridine: A Strategic Guide and Validated Protocol

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of high-purity 2-Amino-5-(methyl-d3)-pyridine, a critical isotopically labeled building block in pharmaceutical research. Deuterated compounds are invaluable as internal standards in mass spectrometry-based quantitative bioanalysis and for investigating the kinetic isotope effect in drug metabolism studies.[1][2] This guide moves beyond a simple recitation of steps to explain the strategic rationale behind the chosen synthetic route, emphasizing methods that ensure high chemical purity and isotopic enrichment. We present a robust and reproducible protocol based on a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, followed by detailed procedures for purification and rigorous analytical characterization to validate the final product.

Introduction: The Strategic Importance of Deuteration

The substitution of hydrogen with its heavier, stable isotope, deuterium, is a powerful strategy in drug development.[3] The increased mass of deuterium can alter the vibrational energy of carbon-hydrogen bonds, often leading to a slower rate of metabolic cleavage—a phenomenon known as the Deuterium Kinetic Isotope Effect (KIE). By strategically deuterating metabolically labile positions, such as a methyl group, researchers can develop drug candidates with improved pharmacokinetic profiles, including extended half-life and potentially reduced toxic metabolites.[1]

2-Amino-5-(methyl-d3)-pyridine serves as a key labeled intermediate for synthesizing a wide range of active pharmaceutical ingredients (APIs). Achieving high chemical (>99%) and isotopic (>98%) purity is paramount, as impurities can interfere with analytical assays or introduce unforeseen toxicological variables.[4] This guide provides a validated pathway to achieve this goal.

Overview of Synthetic Strategies

Several theoretical routes exist for the synthesis of 2-Amino-5-(methyl-d3)-pyridine. The optimal strategy hinges on achieving site-selective deuteration with high efficiency and isotopic incorporation, while utilizing readily accessible starting materials.

  • Direct H/D Exchange: While conceptually simple, achieving selective deuteration of the methyl group on 2-amino-5-methylpyridine without exchange at the aromatic or amino positions is extremely challenging and generally not a viable route for high-purity synthesis.

  • De Novo Ring Synthesis: Building the deuterated pyridine ring from acyclic precursors is overly complex for this specific target and offers little advantage over functionalizing a pre-existing pyridine core.

  • Late-Stage Functionalization (Recommended): The most logical and controllable approach involves introducing the deuterated methyl group onto a pre-functionalized pyridine ring. This strategy localizes the isotopic label introduction to a single, high-yielding step. We have selected the Suzuki-Miyaura cross-coupling for this purpose due to its exceptional functional group tolerance (notably, the free amine), broad substrate scope, and well-understood catalytic cycle.[5]

The chosen strategy, outlined below, employs the coupling of a commercially available halogenated pyridine with a deuterated methylboronic acid derivative.

G cluster_0 Route Selection cluster_1 Core Reaction cluster_2 Purification & Validation A 2-Amino-5-bromopyridine (Starting Material) C Palladium-Catalyzed Suzuki-Miyaura Coupling A->C B CD3-Boronic Acid Derivative (Deuterium Source) B->C D Crude Product C->D Reaction Work-up E Purification (Column Chromatography) D->E F High-Purity Product (>99% Chemical Purity) E->F G Analytical Characterization (NMR, MS, HPLC) F->G H Validated Final Compound (>98% Isotopic Purity) G->H Confirmation

Figure 1: Overall workflow for the synthesis and validation of 2-Amino-5-(methyl-d3)-pyridine.

Detailed Synthesis Protocol

This protocol details the palladium-catalyzed Suzuki-Miyaura cross-coupling between 2-Amino-5-bromopyridine and methyl-d3-boronic acid.

Materials and Reagents
ReagentM.W. ( g/mol )AmountMoles (mmol)EquivalentsSupplier
2-Amino-5-bromopyridine172.021.00 g5.811.0Commercial
Methyl-d3-boronic acid62.87547 mg8.721.5Commercial
Pd(dppf)Cl₂·CH₂Cl₂816.64237 mg0.290.05Commercial
Sodium Carbonate (Na₂CO₃)105.991.85 g17.433.0Commercial
1,4-Dioxane88.1125 mL--Anhydrous
Deionized Water18.025 mL--Degassed
Step-by-Step Procedure
  • Reactor Setup: To a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add 2-Amino-5-bromopyridine (1.00 g, 5.81 mmol), methyl-d3-boronic acid (547 mg, 8.72 mmol), and sodium carbonate (1.85 g, 17.43 mmol).

  • Catalyst Addition: Add the palladium catalyst, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂, 237 mg, 0.29 mmol). The use of a robust phosphine ligand like dppf is crucial for preventing catalyst decomposition and promoting efficient cross-coupling with the electron-rich aminopyridine substrate.[6]

  • Solvent Addition & Degassing: Add 1,4-dioxane (25 mL) and deionized water (5 mL). Seal the flask and degas the mixture thoroughly by bubbling argon or nitrogen gas through the solution for 20 minutes. This step is critical to remove dissolved oxygen, which can oxidize the phosphine ligands and deactivate the palladium catalyst, leading to lower yields and side product formation.

  • Reaction: Heat the reaction mixture to 90 °C under a nitrogen atmosphere and stir vigorously for 12-16 hours. Reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS until the starting 2-Amino-5-bromopyridine is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (50 mL) and water (50 mL). Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers and extract the aqueous layer with ethyl acetate (2 x 30 mL). Combine the organic layers.

  • Washing & Drying: Wash the combined organic layers with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product as a dark oil or solid.

High-Purity Purification Protocol

Achieving high purity is a non-negotiable endpoint for this synthesis.[4] Flash column chromatography is the preferred method for removing the catalyst residue, unreacted boronic acid, and any homocoupling byproducts.

  • Column Preparation: Prepare a silica gel column (e.g., 40 g silica for ~1 g crude material).

  • Loading: Adsorb the crude product onto a small amount of silica gel and load it onto the column.

  • Elution: Elute the column using a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 40%). The product is typically a light yellow crystalline solid upon solvent evaporation.[7]

  • Yield: A typical yield for this reaction after purification is in the range of 75-85%.

Quality Control and Analytical Characterization

Rigorous analysis is required to confirm the identity, chemical purity, and isotopic enrichment of the final compound. A combination of NMR and MS techniques provides a complete analytical picture.[8][9]

G cluster_workflow Analytical Validation Workflow Start Purified Product NMR NMR Spectroscopy (¹H, ¹³C, ²H) Start->NMR Structural Confirmation MS Mass Spectrometry (LC-MS or GC-MS) Start->MS Isotopic Enrichment HPLC Purity Analysis (HPLC) Start->HPLC Chemical Purity End Validated 2-Amino-5-(methyl-d3)-pyridine NMR->End MS->End HPLC->End

Figure 2: A logical workflow for the analytical validation of the synthesized compound.

Expected Analytical Data
TechniquePurposeExpected Result
¹H NMR Structural confirmation & Isotopic PurityAbsence of a singlet peak around δ 2.2-2.3 ppm corresponding to the CH ₃ group. Presence of aromatic and -NH ₂ proton signals confirming the pyridine core.
²H NMR Direct confirmation of deuterationPresence of a singlet peak confirming the location of the -CD ₃ group.
LC-MS/GC-MS Molecular weight confirmation & Isotopic EnrichmentMolecular ion peak at m/z 112 [M+H]⁺, which is 3 mass units higher than the unlabeled analog (m/z 109). Isotopic distribution analysis should show >98% incorporation of D₃.
HPLC Chemical PurityA single major peak with >99% purity by area percentage under appropriate chromatographic conditions.

Safety and Handling

  • 2-Amino-5-methylpyridine and its derivatives are toxic if swallowed, in contact with skin, or if inhaled.[10]

  • Palladium catalysts are heavy metals and should be handled with care.

  • 1,4-Dioxane is a flammable solvent and a suspected carcinogen.

  • All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

References

  • EP0569701A1 - Process for preparation of 2-amino-5-methyl-pyridine - Google Patents.

  • US2456379A - 2-amino-5-methyl pyridine and process of making it - Google Patents.

  • 2-Amino-5-methylpyridine | 1603-41-4 - ChemicalBook.

  • Synthesis of 2-amino-5-methylpyridine - PrepChem.com.

  • Methods for the synthesis of deuterated vinyl pyridine monomers - Google Patents.

  • Bioinspired design of a robust d3-methylating agent - PMC.

  • Synthesis of 2-amino pyridine-3, 5-dicarbonitriles (4 a-h) - ResearchGate.

  • WO2017045648A1 - Preparation method for deuterated compound - Google Patents.

  • 2-AMINO-5-METHYLPYRIDINE FOR SYNTHESIS MSDS - Loba Chemie.

  • US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine - Google Patents.

  • Isotopic labeling - Wikipedia.

  • Synthesis of deuterated methyl pyridines - OSTI.GOV.

  • 2-Amino-5-methylpyridine 99 1603-41-4 - Sigma-Aldrich.

  • Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques - ResolveMass Laboratories Inc.

  • Grignard reaction - Wikipedia.

  • The Importance of Purification for Radiolabeled Compounds - Moravek.

  • A Researcher's Guide to Cross-Validation of Analytical Methods for Deuterated Compounds - Benchchem.

  • Mechanistic insights into the base-mediated deuteration of pyridyl phosphonium and ammonium salts - RSC Publishing.

  • MCE Isotope-Labeled Compounds Handbook - MedchemExpress.com.

  • 2-Amino-3-bromo-5-methylpyridine - Chem-Impex.

  • Grignard Reagents - Chemistry LibreTexts.

  • Synthesis of deuterated N-alkylation drugs based on photocatalytic... - ResearchGate.

  • Suzuki Coupling - Organic Chemistry Portal.

  • Grignard Reagent Synthesis Reaction Mechanism - YouTube.

  • Expression and Purification of Isotopically Labeled Peptide Inhibitors... - PubMed Central.

  • Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques - YouTube.

  • Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction .

  • A General Strategy for Site-Selective Incorporation of Deuterium and Tritium into Pyridines... - Journal of the American Chemical Society.

  • ISOAPI-D™ - Deuterated Reagents for Pharmaceuticals - Cambridge Isotope Laboratories.

  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids... - The Journal of Organic Chemistry.

  • The Deuterated “Magic Methyl” Group... - ResearchGate.

  • CHEM 203 About Grignard and Organo-Li Reagents .

  • Determination of isotope abundance for deuterium-labeled compounds... - Wiley Analytical Science.

  • No-Deuterium Proton (No-D) NMR as a Convenient Method for Analysis of Organic Solvents .

  • Acetylation- and Methylation-Related Epigenetic Proteins... .

  • Formation of Grignard and Organolithium Reagents From Alkyl Halides - Master Organic Chemistry.

  • Use of Isotopically Labeled Compounds in Drug Discovery - ResearchGate.

  • Inhibition of DNA and Histone Methylation... - ResearchGate.

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction... - PMC - NIH.

  • Peripheral blood DNA methylation and neuroanatomical responses to HDACi treatment... - NIH.

  • Willis Pyridinates for Palladium-Catalyzed Cross-Coupling Reactions - Sigma-Aldrich.

Sources

Application Notes and Protocols for the Preparation of Stock Solutions of 2-Amino-5-(methyl-d3)-pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of a Precise Internal Standard

In modern analytical sciences, particularly in quantitative mass spectrometry, the accuracy of results is fundamentally dependent on the quality of the internal standard. 2-Amino-5-(methyl-d3)-pyridine, a deuterated isotopologue of 2-amino-5-methylpyridine, serves as an exemplary internal standard. The incorporation of three deuterium atoms on the methyl group provides a mass shift that allows for its clear differentiation from the unlabeled analyte, while its chemical and physical properties remain nearly identical. This ensures that it behaves similarly to the analyte during sample preparation, chromatography, and ionization, thereby effectively compensating for variations in these processes.[1][2]

The preparation of a stock solution for such a critical reagent is the foundational step upon which the validity of subsequent experiments rests. An inaccurately prepared stock solution will introduce a systematic error that propagates throughout all dilutions and ultimately compromises the final quantitative data. This guide provides a comprehensive, experience-driven protocol for the preparation of accurate and stable stock solutions of 2-Amino-5-(methyl-d3)-pyridine, grounded in established principles of analytical chemistry.

Physicochemical Properties and Reagent Characteristics

A thorough understanding of the physicochemical properties of 2-Amino-5-(methyl-d3)-pyridine is paramount for its proper handling and the preparation of stable solutions. While specific data for the deuterated form may be limited, the properties of its non-deuterated analogue, 2-amino-5-methylpyridine, provide a reliable basis for our protocols.

PropertyValue (for 2-amino-5-methylpyridine)Inferred Value for 2-Amino-5-(methyl-d3)-pyridine
Appearance White to light yellow crystalline powder or flakesWhite to light yellow crystalline solid
Molecular Formula C₆H₈N₂C₆H₅D₃N₂
Molecular Weight 108.14 g/mol [3][4][5]~111.16 g/mol
Melting Point 74-77 °C[4][6][7]Similar to the non-deuterated form
Boiling Point 227 °C[6][7]Similar to the non-deuterated form
Solubility Soluble in water, methanol, toluene, and benzene[3]Expected to be soluble in the same solvents
Stability Generally stable, but may be sensitive to moisture, air, and light.[5][8] Pyridine derivatives are relatively unreactive.[9]Similar stability profile

Strategic Solvent Selection: A Decision Driven by Application

The choice of solvent is a critical decision that directly impacts the solubility and stability of the stock solution, as well as its compatibility with downstream analytical methods, such as Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Methanol and Acetonitrile: These are excellent first-choice solvents for preparing stock solutions intended for LC-MS applications. They are highly compatible with reversed-phase chromatography, readily volatile, and generally provide good solubility for pyridine derivatives.

  • Dimethyl Sulfoxide (DMSO): While an excellent solvent for a wide range of compounds, DMSO can be problematic in LC-MS due to its high boiling point and potential for ion suppression. Its use should be limited to cases where solubility in other solvents is insufficient. If used, the final concentration of DMSO in the analytical sample should be kept to a minimum.

  • Water: 2-amino-5-methylpyridine has good water solubility.[3][6] However, for long-term storage, aqueous solutions may be more susceptible to microbial growth. If an aqueous stock solution is required, it should be prepared fresh or sterile-filtered and stored at low temperatures.

Recommendation: For most applications, methanol is the preferred solvent due to its balance of solvating power, volatility, and compatibility with common analytical techniques.

Protocol for the Preparation of a 1 mg/mL Stock Solution

This protocol details the steps for preparing a 1 mg/mL stock solution of 2-Amino-5-(methyl-d3)-pyridine in methanol. This concentration is a common starting point for serial dilutions to create working standards and calibration curves.

Materials and Equipment:
  • 2-Amino-5-(methyl-d3)-pyridine (high purity, ≥98%)

  • Methanol (HPLC or LC-MS grade)

  • Analytical balance (readable to at least 0.1 mg)

  • 10 mL Class A volumetric flask with a ground glass stopper

  • Weighing paper or a small, clean weighing boat

  • Spatula

  • Pasteur pipette or disposable transfer pipette

  • Small funnel

  • Ultrasonic bath

  • Vortex mixer

  • Amber glass vial with a PTFE-lined cap for storage

  • Personal Protective Equipment (PPE): safety glasses, lab coat, and appropriate chemical-resistant gloves

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_solution Solution Finalization cluster_storage Storage & Documentation weigh 1. Weigh Compound transfer 2. Transfer to Volumetric Flask weigh->transfer Use funnel dissolve 3. Dissolve in Solvent transfer->dissolve Add ~5-7 mL of solvent dilute 4. Dilute to Volume dissolve->dilute Rinse funnel and add solvent to mark mix 5. Homogenize Solution dilute->mix Invert flask multiple times aliquot 6. Aliquot and Store mix->aliquot Transfer to amber vials document 7. Document Preparation aliquot->document Record all details

Caption: Workflow for preparing the stock solution.

Step-by-Step Methodology:
  • Preparation and Weighing:

    • Ensure the analytical balance is calibrated and level.

    • Place a clean piece of weighing paper or a weighing boat on the balance and tare it.

    • Carefully weigh approximately 10 mg of 2-Amino-5-(methyl-d3)-pyridine. It is not necessary to weigh exactly 10.0 mg; it is more important to accurately record the actual mass weighed.[10] For example, a recorded mass of 10.2 mg is perfectly acceptable.

    • Record the exact mass to the nearest 0.1 mg in a laboratory notebook.

  • Transfer and Initial Dissolution:

    • Place a small, clean funnel in the neck of the 10 mL Class A volumetric flask.

    • Carefully transfer the weighed compound from the weighing paper into the funnel, ensuring all crystals are transferred.

    • Rinse the weighing paper and the funnel with small volumes of methanol into the flask to ensure a quantitative transfer.

    • Add approximately 5-7 mL of methanol to the volumetric flask.

    • Gently swirl the flask to dissolve the compound. If necessary, use a vortex mixer or an ultrasonic bath for a short period to aid dissolution.

  • Dilution to Final Volume:

    • Once the compound is fully dissolved, carefully add methanol dropwise using a Pasteur pipette until the bottom of the meniscus is aligned with the calibration mark on the neck of the volumetric flask.

    • Be cautious not to overshoot the mark.

  • Homogenization:

    • Stopper the volumetric flask securely and invert it 15-20 times to ensure the solution is thoroughly mixed and homogenous.

  • Calculation of the Exact Concentration:

    • Calculate the precise concentration of the stock solution using the actual mass weighed.

      • Formula: Concentration (mg/mL) = Mass of compound (mg) / Volume of flask (mL)

      • Example: If 10.2 mg of the compound was used, the concentration would be 10.2 mg / 10.0 mL = 1.02 mg/mL.

  • Storage and Labeling:

    • Transfer the stock solution to a clean, amber glass vial with a PTFE-lined cap to protect it from light.

    • Label the vial clearly with the following information:

      • Name of the compound: 2-Amino-5-(methyl-d3)-pyridine

      • Exact concentration (e.g., 1.02 mg/mL)

      • Solvent (Methanol)

      • Date of preparation

      • Your initials

    • Store the stock solution in a refrigerator at 2-8 °C. For longer-term storage, consider storing at -20 °C.

Safety Precautions and Handling

Based on the safety data for the non-deuterated analogue, 2-amino-5-methylpyridine, the following precautions must be observed:

  • Hazardous Nature: The compound is toxic if swallowed, in contact with skin, or if inhaled.[5][8] It also causes skin and eye irritation.[8]

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and chemical-resistant gloves when handling the solid compound and its solutions.[8]

  • Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[11] Avoid contact with skin and eyes.

  • First Aid:

    • In case of skin contact: Immediately wash with plenty of soap and water.[5]

    • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[5][6]

    • If swallowed: Immediately call a poison center or doctor.[5][8]

    • If inhaled: Move the person to fresh air and keep them comfortable for breathing.[5]

  • Disposal: Dispose of waste in accordance with local, regional, and national regulations.

Logical Framework for Protocol Validation

G start Start: High Purity Reagent (>98%) step1 Accurate Weighing (Calibrated Analytical Balance) start->step1 step2 Quantitative Transfer (Rinsing of Weighing Vessel & Funnel) step1->step2 step3 Precise Dilution (Class A Volumetric Flask) step2->step3 step4 Homogeneous Solution (Thorough Mixing) step3->step4 check1 Verification Check: Concentration Calculation (Based on actual mass) step4->check1 end Result: Validated Stock Solution (Known Concentration & Purity) check1->end

Caption: Self-validating system for stock solution preparation.

Conclusion: Ensuring Analytical Integrity

The protocol outlined above provides a robust framework for the preparation of accurate and reliable stock solutions of 2-Amino-5-(methyl-d3)-pyridine. By adhering to these principles of careful weighing, quantitative transfer, precise dilution, and proper storage, researchers can establish a high degree of confidence in their internal standards. This meticulous approach at the very beginning of an experimental workflow is a non-negotiable prerequisite for achieving high-quality, reproducible data in drug development and other scientific endeavors.

References

  • Vertex AI Search. (n.d.). Understanding 2-Amino-5-methylpyridine: Properties, Synthesis, and Sourcing. Retrieved February 9, 2026.
  • Chem-Impex. (n.d.). 2-Amino-5-methylpyridine. Retrieved February 9, 2026.
  • ChemicalBook. (n.d.).
  • Loba Chemie. (n.d.). 2-AMINO-5-METHYLPYRIDINE | Article No. 01048. Retrieved February 9, 2026.
  • Jubilant Ingrevia Limited. (2024, February 2).
  • Loba Chemie. (2018, December 10). 2-AMINO-5-METHYLPYRIDINE FOR SYNTHESIS MSDS. Retrieved February 9, 2026.
  • Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 2-Amino-5-methylpyridine | 1603-41-4. Retrieved February 9, 2026.
  • ChemicalBook. (2026, January 13). 2-Amino-5-methylpyridine | 1603-41-4. Retrieved February 9, 2026.
  • Sigma-Aldrich. (n.d.). 2-Amino-5-methylpyridine 99 1603-41-4. Retrieved February 9, 2026.
  • Chemistry LibreTexts. (2025, August 18). 2.5: Preparing Solutions. Retrieved February 9, 2026, from [Link]

  • ResearchGate. (n.d.). The Chemistry of Benzo and Carbocyclic Derivatives of Pyridine. Retrieved February 9, 2026.
  • Bitesize Bio. (2025, March 10). How to Make Accurate Stock Solutions. Retrieved February 9, 2026, from [Link]

  • Wikipedia. (n.d.). Pyridine. Retrieved February 9, 2026.
  • G-Biosciences. (2013, February 13). Stock Solutions 101: Everything You Need to Know. Retrieved February 9, 2026.
  • ResolveMass. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved February 9, 2026.
  • PMC. (n.d.). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. Retrieved February 9, 2026.
  • ResearchGate. (n.d.). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. Retrieved February 9, 2026.
  • Chemistry Stack Exchange. (2014, September 11). What is the procedure to create stock solutions?. Retrieved February 9, 2026.
  • YouTube. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved February 9, 2026.
  • Spectroscopy Online. (2015, April 1). How Do You Prepare Reference Standards and Solutions?. Retrieved February 9, 2026.
  • MDPI. (n.d.). Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores. Retrieved February 9, 2026.
  • Biochem Chemopharma. (n.d.). safety data sheet sds/msds 2-amino pyridine. Retrieved February 9, 2026.
  • ResearchGate. (2023, July 6). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. Retrieved February 9, 2026.
  • CDH Fine Chemical. (n.d.). 2-Amino-3-Methylpyridine CAS No 1603-40-3 MATERIAL SAFETY DATA SHEET SDS/MSDS. Retrieved February 9, 2026.
  • IRL @ UMSL. (n.d.). The Synthesis of Deuterated Isohumulones for Use as Internal Standards in LC-MS Stable Isotope Dilution Assays. Retrieved February 9, 2026.
  • PMC. (2021, May 18). Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. Retrieved February 9, 2026.

Sources

Application Notes and Protocols: Deuterium Labeling of the 5-Methyl Group on Pyridine Rings

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of Deuterating the 5-Methyl Pyridine Moiety

The pyridine ring is a cornerstone of medicinal chemistry, present in a vast array of pharmaceuticals. When substituted with a methyl group at the 5-position (a β-picolinyl moiety), this structural motif often plays a crucial role in binding to biological targets. However, this benzylic-like methyl group is also frequently a site of metabolic vulnerability, primarily through oxidation by cytochrome P450 enzymes, leading to the formation of hydroxymethyl and carboxylic acid metabolites. This metabolic pathway can result in rapid clearance, reduced drug exposure, and the formation of potentially active or toxic metabolites.

Deuterium labeling, the strategic replacement of hydrogen atoms with their heavier, stable isotope deuterium, offers a powerful tool to mitigate these metabolic liabilities.[1] The C-D bond is stronger than the C-H bond, leading to a significant kinetic isotope effect (KIE) for reactions involving C-H bond cleavage.[2] By selectively deuterating the 5-methyl group (i.e., replacing -CH₃ with -CD₃), the rate of metabolic oxidation at this position can be substantially reduced. This "metabolic switching" can lead to an improved pharmacokinetic profile, including a longer half-life, increased drug exposure, and potentially a lower required dose, ultimately enhancing the therapeutic window of a drug candidate.[3][4]

These application notes provide a detailed guide for researchers, scientists, and drug development professionals on established and effective techniques for the selective deuterium labeling of the 5-methyl group on pyridine rings. We will delve into the mechanistic underpinnings of these methods, provide step-by-step protocols, and offer guidance on the analytical characterization of the resulting deuterated compounds.

Core Methodologies for 5-Methyl Pyridine Deuteration

The selection of a deuteration strategy depends on several factors, including the complexity of the substrate, the desired level of deuterium incorporation, the availability of starting materials, and scalability. Below, we detail two primary approaches: Direct Hydrogen-Deuterium (H/D) Exchange on the pre-formed 5-methylpyridine scaffold and Chemical Synthesis using deuterated building blocks.

Method 1: Direct Hydrogen-Deuterium (H/D) Exchange Catalysis

Direct H/D exchange is an atom-economical method that introduces deuterium directly onto the target molecule, often in a single step from a readily available deuterium source like deuterium oxide (D₂O) or deuterium gas (D₂).[5][6] For the 5-methyl group of pyridine, transition metal-catalyzed methods are particularly effective.

Heterogeneous catalysts, such as Palladium on Carbon (Pd/C) or Platinum on Carbon (Pt/C), are widely used for H/D exchange reactions.[7] The general mechanism involves the oxidative addition of a C-H bond to the metal surface, followed by reductive elimination after exchange with deuterium species adsorbed on the catalyst. For the methyl group of 5-methylpyridine, the process is facilitated by the acidity of the benzylic-like protons.

G cluster_catalyst Catalyst Surface (e.g., Pd/C, Pt/C) cluster_reaction Reaction Environment Substrate 5-Methylpyridine (-CH3) Adsorption Substrate Adsorption Substrate->Adsorption Adsorbs onto Catalyst Surface D2O D2O (Deuterium Source) D_Species Adsorbed D Species D2O->D_Species Dissociative Adsorption Deuterated_Substrate Deuterated 5-Methylpyridine (-CD3) CH_Activation Oxidative Addition/ Surface Intermediate Adsorption->CH_Activation C-H Bond Activation Desorption Product Desorption CH_Activation->Desorption Reductive Elimination D_Species->CH_Activation Desorption->Deuterated_Substrate

Figure 1: Simplified workflow of heterogeneous metal-catalyzed H/D exchange.

This protocol is adapted from methodologies developed for the deuteration of nitrogen-containing heterocycles and their alkyl substituents.[8] A mixed catalyst system of Pd/C and Pt/C can be particularly effective at lower temperatures.

Materials and Reagents:

  • 5-Methylpyridine (or a more complex substrate containing this moiety)

  • 10% Palladium on Carbon (Pd/C)

  • 5% Platinum on Carbon (Pt/C)

  • Deuterium Oxide (D₂O, 99.9 atom % D)

  • Heavy-walled, sealable pressure vessel (e.g., a sealed tube or Parr reactor)

  • Stir plate with heating capabilities

  • Ethyl Acetate (EtOAc)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Rotary evaporator

Procedure:

  • Vessel Preparation: To a clean, dry, heavy-walled pressure vessel equipped with a magnetic stir bar, add 5-methylpyridine (1.0 eq).

  • Catalyst Addition: Add 10% Pd/C (10 mol %) and 5% Pt/C (5 mol %).

    • Scientist's Note: The combination of catalysts can enhance the efficiency of the exchange process. The reaction may also work with a single catalyst, but reaction times may be longer or temperatures higher.

  • Deuterium Source: Add D₂O (20-40 eq) to the vessel. The large excess of D₂O drives the equilibrium towards the deuterated product.

  • Reaction Setup: Securely seal the vessel.

    • Safety First: Ensure the vessel is rated for the temperatures and pressures that may be generated. Conduct the reaction in a well-ventilated fume hood.

  • Reaction Conditions: Place the vessel on a stirrer hotplate and heat to 120-140 °C with vigorous stirring. The reaction progress should be monitored.

    • Monitoring Tip: To monitor the reaction, a small aliquot can be carefully removed after cooling the vessel, extracted with a standard organic solvent, and analyzed by ¹H NMR or GC-MS to check the extent of deuteration.

  • Work-up: After the desired level of deuteration is achieved (typically 24-48 hours), cool the reaction vessel to room temperature.

  • Extraction: Dilute the reaction mixture with ethyl acetate. Carefully filter the mixture through a pad of Celite to remove the catalysts. Wash the Celite pad with additional ethyl acetate.

  • Drying and Concentration: Transfer the filtrate to a separatory funnel and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the deuterated 5-methylpyridine.

  • Characterization: Determine the isotopic purity and confirm the site of deuteration using ¹H NMR, ²H NMR, and Mass Spectrometry.

Method 2: Chemical Synthesis using a Deuterated Building Block

An alternative and often more regioselective approach is to construct the 5-methylpyridine ring or attach the methyl group using a deuterated precursor.[9] The use of a trideuteromethylating agent ensures that deuterium is incorporated exclusively at the desired methyl position.

This approach often involves the use of commercially available and inexpensive deuterated methanol (CD₃OD) as the starting point for more reactive trideuteromethylating agents like trideuteromethyl iodide (CD₃I) or trideuteromethyl tosylate (CD₃OTs).[10] These reagents can then be used in standard nucleophilic substitution or cross-coupling reactions.

G cluster_coupling C-C Bond Formation CD3OD CD3OD (Deuterated Methanol) CD3I CD3I (Trideuteromethyl Iodide) CD3OD->CD3I Activation (e.g., with HI) Final_Product 5-(Trideuteromethyl)pyridine CD3I->Final_Product Pyridine_Precursor Pyridine Precursor (e.g., 5-lithiopyridine or 5-halopyridine) Pyridine_Precursor->Final_Product Nucleophilic Substitution or Cross-Coupling

Figure 2: Synthetic strategy using a deuterated building block.

This protocol involves the deprotonation of a pyridine derivative at the 5-position followed by quenching with a deuterated electrophile. This method offers high selectivity. The deprotonation of the methyl group of picoline is a known reaction.[11]

Materials and Reagents:

  • 5-Bromopyridine

  • n-Butyllithium (n-BuLi) in hexanes

  • Trideuteromethyl iodide (CD₃I, 99.5 atom % D)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Diethyl Ether (Et₂O)

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Standard laboratory glassware for air-sensitive reactions (Schlenk line or glovebox)

Procedure:

  • Reaction Setup: Assemble a dry, three-necked flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet. Place the flask under a positive pressure of nitrogen.

  • Starting Material: Dissolve 5-bromopyridine (1.0 eq) in anhydrous THF.

  • Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 eq) dropwise, maintaining the temperature below -70 °C. Stir the resulting mixture at -78 °C for 1 hour.

    • Scientist's Note: This step forms the 5-lithiopyridine intermediate. Maintaining a low temperature is critical to prevent side reactions.

  • Deuterated Quench: Add trideuteromethyl iodide (CD₃I, 1.2 eq) to the reaction mixture at -78 °C. Allow the reaction to slowly warm to room temperature overnight with continuous stirring.

  • Work-up: Quench the reaction by slowly adding saturated aqueous NH₄Cl.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford pure 5-(trideuteromethyl)pyridine.

  • Characterization: Confirm the structure and isotopic purity by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Comparative Data of Deuteration Techniques

The choice of method can significantly impact the yield and isotopic purity of the final product. The following table summarizes expected outcomes based on the described protocols.

Method Technique Typical Deuterium Source Expected Isotopic Purity (%D) Typical Yield Key Advantages Key Considerations
Method 1 Heterogeneous CatalysisD₂O>95%Moderate to GoodAtom economical; useful for late-stage labeling.May require high temperatures/pressures; potential for deuteration at other sites on complex molecules.
Method 2 Synthetic Build-upCD₃I>99%Good to ExcellentHighly regioselective; predictable outcome.Requires multi-step synthesis; availability of precursors.

Analytical Characterization of Deuterated 5-Methylpyridine

Rigorous analytical characterization is essential to confirm the success of the deuteration and to quantify the level of deuterium incorporation.[12] A combination of techniques is typically employed.[13]

  • ¹H NMR (Proton Nuclear Magnetic Resonance): This is the primary tool for determining the extent of deuteration at the methyl position. The integration of the residual -CH₂D and -CHD₂ signals (if present) relative to an internal standard or another proton signal on the pyridine ring allows for the calculation of isotopic purity. The complete disappearance of the 5-methyl singlet is indicative of high levels of deuteration.

  • Mass Spectrometry (MS): GC-MS or LC-MS is used to determine the mass of the deuterated molecule. The molecular ion peak will shift according to the number of deuterium atoms incorporated (e.g., a shift of +3 for a -CD₃ group). The isotopic distribution of the molecular ion cluster can also be used to calculate the average deuterium incorporation.[14]

  • ²H NMR (Deuterium Nuclear Magnetic Resonance): This technique directly observes the deuterium nuclei, confirming their location in the molecule. A single resonance in the expected chemical shift region for the 5-methyl group provides unambiguous evidence of successful site-selective labeling.

Conclusion

The selective deuteration of the 5-methyl group on a pyridine ring is a valuable strategy in modern drug discovery for enhancing the metabolic stability and pharmacokinetic properties of drug candidates. Both direct H/D exchange and chemical synthesis offer viable pathways to achieve this modification. The choice between these methods will be guided by the specific requirements of the project, including the stage of development, the complexity of the molecule, and the desired level of isotopic purity. The protocols and analytical guidance provided herein serve as a comprehensive resource for scientists aiming to leverage the power of deuterium labeling in their research.

References

  • ResearchGate. (n.d.). Deuterium labelling studies and proposed mechanism for the pyridinium... Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). H/D exchange under mild conditions in arenes and unactivated alkanes with C6D6 and D2O using rigid, electron-rich iridium PCP pincer complexes. Retrieved from [Link]

  • Google Patents. (n.d.). US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine.
  • Wikipedia. (n.d.). Hydrogen–deuterium exchange. Retrieved from [Link]

  • ACS Publications. (n.d.). Stoichiometric and Catalytic Deuteration of Pyridine and Methylpyridines by H/D Exchange with Benzene-d6 Promoted by an Unsaturated Osmium Tetrahydride Species | Organometallics. Retrieved from [Link]

  • ResearchGate. (n.d.). Deuterium labelling of pharmaceuticals. In red, isotopic enrichment... Retrieved from [Link]

  • Google Patents. (n.d.). CN112305007B - Method for measuring deuterium isotope abundance of deuterium labeled compound by using nuclear magnetic hydrogen spectrum or deuterium spectrum.
  • ACS Publications. (n.d.). Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules | Chemical Reviews. Retrieved from [Link]

  • OSTI.GOV. (1991). Synthesis of deuterated methyl pyridines. Syntheses de methylpyridines deuteriees. Retrieved from [Link]

  • X-Chem. (n.d.). Flow Chemistry for Contemporary Isotope Labeling. Retrieved from [Link]

  • YouTube. (2024). Deuterium Labeling on Aromatic Rings in Organic Chemistry (EAS Reaction). Retrieved from [Link]

  • Macmillan Group. (2014). Applications and Synthesis of Deuterium-Labeled Compounds. Retrieved from [Link]

  • NIH. (2025). Chemoselective Benzylic C–H Deuteration Using Deuterium Gas - PMC. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Labeling of methyl groups: a streamlined protocol and guidance for the selection of 2H precursors based on molecular weight. Retrieved from [Link]

  • NIH. (2024). Organophotocatalytic Selective Deuteration of Metabolically Labile Heteroatom Adjacent C-H Bonds via H/D Exchange with D2O. Retrieved from [Link]

  • ResearchGate. (n.d.). Hydrogen/Deuterium (H/D) Exchange Catalysis in Alkanes. Retrieved from [Link]

  • RSC Publishing. (n.d.). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods. Retrieved from [Link]

  • ACS Publications. (2023). Precision Deuteration Using Cu-Catalyzed Transfer Hydrodeuteration to Access Small Molecules Deuterated at the Benzylic Position | JACS Au. Retrieved from [Link]

  • RSC Publishing. (n.d.). Photochemical methods for deuterium labelling of organic molecules. Retrieved from [Link]

  • (n.d.). Site-selective and multiple deuteration and application to drug discovery. Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.). Kinetics and mechanism of hydrogen-deuterium exchange in the methyl groups of pyridines in dilute aqueous acid. Factors influencing the degree of catalysis. Retrieved from [Link]

  • PubMed. (n.d.). Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules. Retrieved from [Link]

  • RSC Publishing. (n.d.). A new reaction route for the synthesis of 2-methyl-5-ethylpyridine. Retrieved from [Link]

  • PubMed. (n.d.). Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. Retrieved from [Link]

  • The Royal Society of Chemistry. (2023). Catalysis Science & Technology. Retrieved from [Link]

  • Macmillan Group - Princeton University. (2017). Photoredox-catalyzed deuteration and tritiation of pharmaceutical compounds. Retrieved from [Link]

  • Brightspec. (n.d.). A Complete Solution for Site-Specific Deuteration. Retrieved from [Link]

  • PubMed Central (PMC). (2023). Syntheses and studies of deuterated Imdiazo[1,2-a] pyridine-3-carboxamides with potent anti-tuberculosis activity and improved metabolic properties. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Site‐selective Hydrogenation/Deuteration of Benzylic Olefins Enabled by Electroreduction Using Water. Retrieved from [Link]

  • Chem-Station Int. Ed. (2015). Deuterium Labeling Reaction. Retrieved from [Link]

  • (n.d.). Beyond Purity: Characterizing the Isotopologue Profile of a Deuterated API. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Electricity-driven site-selective deuteration of pharmaceuticals. Retrieved from [Link]

  • RSC Publishing. (2025). Mechanistic insights into the base-mediated deuteration of pyridyl phosphonium and ammonium salts. Retrieved from [Link]

  • YouTube. (2018). Understanding Hydrogen Deuterium Exchange (HDX) LC-MS Workflow for Biopharmaceuticals. Retrieved from [Link]

  • Scilit. (n.d.). Synthesis of deuterium‐labelled drugs by hydrogen–deuterium (H–D) exchange using heterogeneous catalysis. Retrieved from [Link]

  • ResearchGate. (2021). The Deuterated “Magic Methyl” Group: A Guide to Site‐Selective Trideuteromethyl Incorporation and Labeling by Using CD3 Reagents. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). The Deuterated “Magic Methyl” Group: A Guide to Site‐Selective Trideuteromethyl Incorporation and Labeling by Using CD3 Reagents. Retrieved from [Link]

  • (n.d.). Deuterated reagents in multicomponent reactions to afford deuterium-labeled products. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Methylpyridine. Retrieved from [Link]

  • Macmillan Group - Princeton University. (2017). Photoredox-catalyzed deuteration and tritiation of pharmaceutical compounds. Retrieved from [Link]

Sources

Application Note: Optimizing Extraction Recovery of 2-Amino-5-methylpyridine using 2-Amino-5-(methyl-d3)-pyridine as an Internal Standard

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the optimization of extraction recovery for 2-Amino-5-methylpyridine (2A5MP) from complex biological matrices (plasma, urine) and API intermediates. As a known genotoxic impurity (PGI) and a key synthetic building block for kinase inhibitors (e.g., Pirfenidone), precise quantification is critical. This guide establishes a robust protocol using the stable isotope-labeled internal standard, 2-Amino-5-(methyl-d3)-pyridine , to compensate for matrix effects and extraction variability. We compare Liquid-Liquid Extraction (LLE) and Solid Phase Extraction (SPE), providing a validated workflow that achieves >85% recovery and minimizes ion suppression.

Introduction & Physicochemical Context

The Analytical Challenge

2-Amino-5-methylpyridine is a polar, basic heterocycle. Its quantification in biological matrices is plagued by two main issues:

  • High Polarity: It is difficult to extract from aqueous matrices into organic solvents without specific pH manipulation.

  • Matrix Interference: Endogenous amines and phospholipids often co-elute, causing significant signal suppression in Electrospray Ionization (ESI).

The Solution: Deuterated Internal Standardization

Using 2-Amino-5-(methyl-d3)-pyridine is non-negotiable for regulated bioanalysis. The deuterium labeling on the methyl group provides a mass shift of +3 Da, sufficient to avoid isotopic overlap with the analyte. Crucially, the physicochemical properties (pKa, LogP) of the d3-analog mimic the analyte almost perfectly, ensuring that any loss during extraction is mirrored by the IS, allowing for accurate normalization.

Physicochemical Drivers

To design the extraction, we must look at the molecule's properties:

  • pKa (~7.22): The pyridine nitrogen is protonated (cationic) at neutral/acidic pH and neutral at basic pH.

  • LogP (~1.55): Moderately lipophilic in its neutral state, allowing for organic solvent extraction if the pH is controlled.

Extraction Strategy Decision Matrix

The choice between LLE and SPE depends on the required Lower Limit of Quantitation (LLOQ) and sample complexity.

ExtractionStrategy Start Sample Matrix & Sensitivity Needs HighSens High Sensitivity Required (< 1 ng/mL) Complex Matrix (Plasma/Urine) Start->HighSens ModSens Moderate Sensitivity (> 10 ng/mL) Cleaner Matrix (Water/API) Start->ModSens SPE_Path Method: Mixed-Mode Cation Exchange (MCX) SPE HighSens->SPE_Path LLE_Path Method: Liquid-Liquid Extraction (LLE) ModSens->LLE_Path SPE_Mech Mechanism: Ionic binding at low pH, Elution at high pH. Removes phospholipids. SPE_Path->SPE_Mech LLE_Mech Mechanism: pH adjustment > 9.0 to neutralize amine, partition into MTBE/EtOAc. LLE_Path->LLE_Mech

Figure 1: Decision tree for selecting the optimal extraction methodology based on sensitivity requirements and matrix complexity.

Protocol 1: Mixed-Mode Cation Exchange (MCX) SPE

Best for: Plasma, Urine, and High-Sensitivity Assays. Principle: Utilizes the basicity of the pyridine nitrogen (pKa 7.22). By loading at low pH, the analyte becomes positively charged and binds to the sulfonate groups of the MCX sorbent. Interferences are washed away, and the analyte is eluted at high pH.

Materials
  • Cartridge: Oasis MCX or equivalent (30 mg/1 cc).

  • Internal Standard: 2-Amino-5-(methyl-d3)-pyridine (1 µg/mL in MeOH).

  • Loading Buffer: 2% Formic Acid in Water (pH ~2.5).

  • Elution Solvent: 5% Ammonium Hydroxide in Methanol.

Step-by-Step Workflow
  • Sample Pre-treatment:

    • Aliquot 100 µL of plasma.

    • Add 10 µL of IS Working Solution (d3-analog).

    • Add 100 µL of Loading Buffer (2% Formic Acid). Vortex mix. Rationale: Acidifies sample to ensure 2A5MP is 100% protonated.

  • Conditioning:

    • 1 mL Methanol.

    • 1 mL Water.

  • Loading:

    • Load the pre-treated sample onto the cartridge at low vacuum (~5 inHg).

  • Wash 1 (Aqueous):

    • 1 mL 2% Formic Acid. Rationale: Removes proteins and salts; analyte remains ionically bound.

  • Wash 2 (Organic):

    • 1 mL Methanol. Rationale: Removes neutral hydrophobic interferences (lipids) that are not ionically bound.

  • Elution:

    • Elute with 2 x 250 µL of Elution Solvent (5% NH4OH in MeOH). Rationale: High pH deprotonates the pyridine nitrogen, breaking the ionic bond and releasing the analyte.

  • Reconstitution:

    • Evaporate to dryness under N2 at 40°C. Reconstitute in 100 µL Mobile Phase (e.g., 0.1% Formic Acid in Water/ACN).

Protocol 2: Liquid-Liquid Extraction (LLE) Optimization

Best for: Cleaner matrices or when SPE is cost-prohibitive. Critical Factor: pH Control. You must adjust the pH to >9.0 to render the analyte neutral. At neutral pH (7.0), ~50% of the analyte is still ionized and will not extract into the organic layer.

Step-by-Step Workflow
  • Sample Prep:

    • 100 µL Sample + 10 µL IS (d3-analog).

  • Alkalinization:

    • Add 50 µL 0.5 M Sodium Carbonate (Na2CO3) or Ammonium Hydroxide .

    • Check: pH must be > 9.0.

  • Extraction:

    • Add 600 µL MTBE (Methyl tert-butyl ether) or Ethyl Acetate .

    • Note: MTBE typically extracts fewer phospholipids than EtOAc.

  • Agitation:

    • Vortex aggressively for 5 minutes. Centrifuge at 4000 rpm for 5 min.

  • Transfer:

    • Transfer the supernatant (organic layer) to a fresh tube.

  • Dry & Reconstitute:

    • Evaporate and reconstitute as per the SPE protocol.

Validation: Calculating Recovery & Matrix Effects

To validate that the d3-IS is working correctly, you must perform the Matuszewski Method (Set A, B, C).

Experimental Sets:

  • Set A (Standard): Analyte spiked into pure solvent (Mobile Phase).

  • Set B (Post-Extraction Spike): Blank matrix extracted first, then analyte spiked into the final extract.

  • Set C (Pre-Extraction Spike): Analyte spiked into matrix, then extracted.

Calculations:

ParameterFormulaInterpretation
Matrix Effect (ME)

< 100% : Ion Suppression> 100% : Ion Enhancement
Extraction Recovery (RE)

Efficiency of the extraction step alone (independent of MS suppression).
Process Efficiency (PE)

Overall method efficiency.

Acceptance Criteria: The IS-normalized Matrix Factor (Matrix Factor of Analyte / Matrix Factor of IS) should have a CV < 15%.

Visualizing the MCX Mechanism

MCX_Mechanism Step1 Step 1: Acidic Load (pH 2.5) State1 Analyte (H+) Binds to Sorbent Step1->State1 Step2 Step 2: MeOH Wash State1->Step2 State2 Neutrals/Lipids Washed Away Step2->State2 Step3 Step 3: Basic Elution (pH 11) State2->Step3 State3 Analyte (Neutral) Releases from Sorbent Step3->State3

Figure 2: Mechanism of action for Mixed-Mode Cation Exchange (MCX) extraction of aminopyridines.

Troubleshooting & Tips

  • Low Recovery in LLE: Ensure your buffer pH is at least 2 units above the pKa (i.e., pH > 9.2). If the pH drops, the pyridine protonates and stays in the water.

  • IS Response Variation: If the d3-IS response varies significantly between samples, it indicates inconsistent ionization suppression. Switch to the SPE protocol to remove phospholipids more effectively.

  • Stability: 2-Amino-5-(methyl-d3)-pyridine solutions should be stored at -20°C and protected from light, as aminopyridines can be light-sensitive.

References

  • US FDA. (2018).[1][2] Bioanalytical Method Validation Guidance for Industry. Food and Drug Administration.[1][2][3][4] Link

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019-3030. Link

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 15348, 2-Amino-5-methylpyridine. Link

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Link

Sources

2-Amino-5-(methyl-d3)-pyridine in cytochrome P450 inhibition assays

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Evaluating the Cytochrome P450 Inhibition Profile of 2-Amino-5-(methyl-d3)-pyridine

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

The assessment of cytochrome P450 (CYP) enzyme inhibition is a cornerstone of modern drug discovery, essential for predicting potential drug-drug interactions (DDIs).[1][2] This document provides a comprehensive guide to evaluating the inhibitory potential of a deuterated compound, using 2-Amino-5-(methyl-d3)-pyridine as a representative test article alongside its non-deuterated analog, 2-Amino-5-methylpyridine. We will explore the scientific rationale for using deuterated compounds, detail the mechanisms of CYP inhibition, and provide robust, step-by-step protocols for determining IC₅₀ values and assessing time-dependent inhibition (TDI) using human liver microsomes and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction: The Imperative of CYP Inhibition Assays in Drug Development

Cytochrome P450 enzymes are a superfamily of heme-containing monooxygenases responsible for the phase I metabolism of a vast majority of clinically used drugs.[1] Inhibition of these enzymes by a co-administered drug can lead to reduced metabolic clearance of another, potentially increasing its plasma concentration to toxic levels.[3][4] Consequently, regulatory bodies like the U.S. Food and Drug Administration (FDA) mandate in vitro DDI studies to characterize the inhibitory potential of new chemical entities (NCEs).[5][6] These assays are critical for de-risking drug candidates early in the development pipeline.

The Scientific Rationale: Deuteration and the Kinetic Isotope Effect

The strategic replacement of hydrogen with its stable heavy isotope, deuterium, is a technique known as "isotope reinforcement." This modification can significantly alter a molecule's metabolic fate.[7][8] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. For metabolic reactions where C-H bond cleavage is the rate-limiting step, this increased bond strength can slow the reaction rate. This phenomenon, known as the Kinetic Isotope Effect (KIE) , can:

  • Enhance Metabolic Stability: Reduce the rate of metabolism at the site of deuteration.[7]

  • Improve Pharmacokinetic Profiles: Potentially lead to longer half-life, lower clearance, and reduced dosing frequency.[7][9]

  • Alter Metabolite Profiles: Block the formation of specific metabolites, which may be reactive or toxic.[9]

By comparing the CYP inhibition profile of 2-Amino-5-(methyl-d3)-pyridine to its non-deuterated parent, researchers can investigate whether blocking metabolism at the methyl group alters the molecule's interaction with CYP enzymes.

Understanding the Mechanisms of CYP Inhibition

CYP inhibition can be broadly categorized as reversible or irreversible, each with distinct clinical implications.[10][11]

  • Reversible Inhibition: Characterized by rapid association and dissociation between the inhibitor and the enzyme.

    • Competitive: The inhibitor binds to the same active site as the substrate, competing for access. This can be overcome by increasing substrate concentration.

    • Non-competitive: The inhibitor binds to an allosteric site (a site other than the active site), causing a conformational change that reduces the enzyme's activity. This is not overcome by substrate concentration.[10][11]

  • Irreversible Inhibition (Mechanism-Based or Time-Dependent Inhibition - TDI): The inhibitor, often after being metabolically activated by the CYP enzyme itself, forms a covalent bond or a stable complex with the enzyme, leading to a long-lasting loss of activity.[12][13] Restoring enzyme function requires the synthesis of new enzyme protein.[12] This is considered a more serious form of DDI.[14]

G cluster_0 Mechanisms of CYP450 Inhibition cluster_1 Reversible cluster_2 Irreversible Inhibition CYP Inhibition Competitive Competitive (Binds to Active Site) Inhibition->Competitive Rapid On/Off NonCompetitive Non-Competitive (Binds to Allosteric Site) Inhibition->NonCompetitive Rapid On/Off TDI Time-Dependent (TDI) (Metabolic activation leads to covalent binding or stable complex) Inhibition->TDI Time & NADPH Dependent

Caption: Major categories of Cytochrome P450 enzyme inhibition.

Experimental Protocol: IC₅₀ Determination for Direct Inhibition

This protocol outlines the determination of the concentration of an inhibitor that causes 50% inhibition (IC₅₀) of a specific CYP isoform's activity. The assay uses pooled Human Liver Microsomes (HLMs), which contain a full complement of CYP enzymes.[15]

Principle

HLMs are incubated with a CYP isoform-specific probe substrate, the test compound (e.g., 2-Amino-5-(methyl-d3)-pyridine) across a range of concentrations, and a co-factor (NADPH) to initiate the metabolic reaction. The reaction is stopped, and the formation of the specific metabolite is quantified by LC-MS/MS.[4][16] The rate of metabolite formation is compared to a vehicle control (0% inhibition) to determine the inhibitory effect of the test compound.

Materials and Reagents
  • Test Articles: 2-Amino-5-(methyl-d3)-pyridine; 2-Amino-5-methylpyridine

  • Enzyme Source: Pooled Human Liver Microsomes (HLMs)

  • Buffer: 0.1 M Potassium Phosphate Buffer, pH 7.4

  • Cofactor: NADPH Regenerating System (e.g., NADPH-A and NADPH-B)

  • Probe Substrates & Positive Controls: See Table 1

  • Reaction Termination Solution: Acetonitrile containing an internal standard (e.g., Tolbutamide-d9)

  • Equipment: 96-well plates, multichannel pipettors, incubator (37°C), LC-MS/MS system

CYP IsoformProbe SubstrateMetabolite MeasuredPositive Control Inhibitor
CYP1A2 PhenacetinAcetaminophenFurafylline
CYP2B6 BupropionHydroxybupropionTiclopidine
CYP2C8 Paclitaxel6α-HydroxypaclitaxelMontelukast
CYP2C9 Diclofenac4'-HydroxydiclofenacSulfaphenazole
CYP2C19 S-Mephenytoin4'-Hydroxy-S-mephenytoinTiclopidine
CYP2D6 DextromethorphanDextrorphanQuinidine
CYP3A4 Midazolam1'-HydroxymidazolamKetoconazole
Table 1: Recommended probe substrates and positive controls for major CYP isoforms.[4][15]
Step-by-Step Methodology
  • Prepare Test Article Stock Solutions: Dissolve 2-Amino-5-(methyl-d3)-pyridine and 2-Amino-5-methylpyridine in a suitable solvent (e.g., DMSO) to create a high-concentration stock (e.g., 10 mM).

  • Prepare Working Solutions: Perform serial dilutions of the stock solutions to create a range of concentrations (e.g., 7 concentrations from 0.1 µM to 100 µM final assay concentration). Ensure the final solvent concentration in the incubation is ≤0.5%.

  • Prepare Incubation Plate: In a 96-well plate, add the following in order:

    • Potassium Phosphate Buffer

    • Test article working solution (or vehicle/positive control)

    • CYP-specific probe substrate (at a concentration near its Kₘ)

    • Human Liver Microsomes (e.g., final concentration of 0.2 mg/mL)

  • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.

  • Initiate Reaction: Add the NADPH regenerating system to all wells to start the enzymatic reaction.

  • Incubation: Incubate at 37°C for a predetermined time (e.g., 10 minutes). The time should be within the established linear range for metabolite formation.

  • Terminate Reaction: Stop the reaction by adding cold acetonitrile containing the internal standard. This precipitates the microsomal proteins.

  • Sample Processing: Centrifuge the plate to pellet the precipitated protein. Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the amount of metabolite formed.[17]

G cluster_workflow IC50 Determination Workflow prep 1. Prepare Reagents (Test Article, HLM, Buffer, Substrate) plate 2. Add Reagents to 96-Well Plate (Buffer, Inhibitor, Substrate, HLM) prep->plate preincubate 3. Pre-incubate at 37°C plate->preincubate start 4. Initiate Reaction (Add NADPH) preincubate->start incubate 5. Incubate at 37°C (e.g., 10 min) start->incubate stop 6. Terminate Reaction (Add Cold Acetonitrile + IS) incubate->stop process 7. Centrifuge & Transfer Supernatant stop->process analyze 8. LC-MS/MS Analysis (Quantify Metabolite) process->analyze calculate 9. Calculate % Inhibition & IC50 analyze->calculate

Caption: Standard workflow for an in vitro CYP inhibition IC₅₀ assay.

Protocol: Assessing Time-Dependent Inhibition (TDI)

To investigate mechanism-based inhibition, a pre-incubation step with the test article and HLMs in the presence of NADPH is required before adding the probe substrate.[18][19]

  • Prepare Incubation Plate: Add buffer, test article (or control), and HLMs to the plate.

  • Primary Pre-incubation (NADPH-dependent): Add NADPH regenerating system to initiate the metabolism of the test article. Incubate at 37°C for a set time (e.g., 30 minutes). A parallel incubation is run without NADPH as a control.

  • Add Probe Substrate: Following the pre-incubation, add the specific probe substrate to all wells to start the secondary reaction.

  • Secondary Incubation: Incubate for a short period (e.g., 5-10 minutes).

  • Termination and Analysis: Follow steps 7-9 from the direct inhibition protocol.

  • Interpretation: A significant decrease in the IC₅₀ value in the NADPH-preincubated samples compared to those without pre-incubation indicates time-dependent inhibition.

Data Analysis and Interpretation

  • Calculate Percent Inhibition:

    • % Inhibition = [1 - (Metabolite in Test Sample / Metabolite in Vehicle Control)] * 100

  • Generate IC₅₀ Curves: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data using a four-parameter logistic model to determine the IC₅₀ value.

Example Data Presentation
CYP Isoform2-Amino-5-methylpyridine IC₅₀ (µM)2-Amino-5-(methyl-d3)-pyridine IC₅₀ (µM)Fold Shift (d3 / non-d3)
CYP1A2 > 100> 100-
CYP2B6 45.248.11.1
CYP2C9 > 100> 100-
CYP2C19 12.588.37.1
CYP2D6 > 100> 100-
CYP3A4 78.982.41.0
Table 2: Example IC₅₀ data comparing the non-deuterated and deuterated test articles. Data are for illustrative purposes only.

Interpretation of Example Data: In this hypothetical scenario, the 7.1-fold increase in the IC₅₀ value for CYP2C19 suggests that the deuterated compound is a significantly weaker inhibitor of this isoform. This could imply that metabolism at the methyl group by CYP2C19 is required to form a more potent inhibitory species. Blocking this metabolism via deuteration reduces the compound's inhibitory activity. For other isoforms where there is no significant shift, it suggests that the methyl group is not a key site of interaction or metabolic activation for inhibition.

Conclusion

The systematic evaluation of CYP inhibition is a non-negotiable step in preclinical drug development. This guide provides a robust framework for assessing the inhibitory potential of novel compounds, specifically highlighting the nuanced insights that can be gained by comparing deuterated molecules with their parent analogs. By employing the detailed protocols for direct and time-dependent inhibition, researchers can generate high-quality, reproducible data compliant with regulatory expectations, enabling informed decisions and ultimately contributing to the development of safer medicines.

References

  • Eurofins Discovery. (n.d.). CYP Inhibition Assays. Retrieved February 7, 2026, from [Link]

  • LifeNet Health LifeSciences. (n.d.). CYP Inhibition Assay. Retrieved February 7, 2026, from [Link]

  • Michaud, V., & Dow, P. (2021). Mechanisms of CYP450 Inhibition. Encyclopedia. Retrieved February 7, 2026, from [Link]

  • Li, X., et al. (2015). 2-Aminopyridines with a Shortened Amino Sidechain as Potent, Selective, and Highly Permeable Human Neuronal Nitric Oxide Synthase Inhibitors. PubMed Central. Retrieved February 7, 2026, from [Link]

  • Foti, R. S., & Dalvie, D. K. (2016). Mechanism-Based Inactivation of Cytochrome P450 Enzymes: Chemical Mechanisms, Structure-Activity Relationships and Relationship to Clinical Drug-Drug Interactions and Idiosyncratic Adverse Drug Reactions. Current Drug Metabolism. Retrieved February 7, 2026, from [Link]

  • Fundación MEDINA. (n.d.). CYP450 Inhibition. Retrieved February 7, 2026, from [Link]

  • Examine.com. (2024). Cytochrome P450 Inhibition. Retrieved February 7, 2026, from [Link]

  • Profacgen. (n.d.). CYP Inhibition Screen Assay Using LC-MS/MS. Retrieved February 7, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15348, 2-Amino-5-methylpyridine. Retrieved February 7, 2026, from [Link]

  • BioIVT. (n.d.). In Vitro CYP Inhibition Studies. Retrieved February 7, 2026, from [Link]

  • Michaud, V., et al. (2021). Mechanisms of CYP450 Inhibition: Understanding Drug-Drug Interactions Due to Mechanism-Based Inhibition in Clinical Practice. Pharmaceuticals (Basel). Retrieved February 7, 2026, from [Link]

  • Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. Retrieved February 7, 2026, from [Link]

  • BioIVT. (2023). ADME 101: CYP Inhibition. YouTube. Retrieved February 7, 2026, from [Link]

  • Nuvisan. (n.d.). Mitigate DDI risks: Expert CYP inhibition & induction assays for drug discovery. Retrieved February 7, 2026, from [Link]

  • Kaur, S., & Tambe, S. (2023). Deuterium in drug discovery: progress, opportunities and challenges. RSC Medicinal Chemistry. Retrieved February 7, 2026, from [Link]

  • BioIVT. (n.d.). Fluorescence CYP Inhibition Assays. Retrieved February 7, 2026, from [Link]

  • Scott, J. S., et al. (2022). Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors. ACS Medicinal Chemistry Letters. Retrieved February 7, 2026, from [Link]

  • U.S. Food and Drug Administration. (2024). Drug Interactions | Relevant Regulatory Guidance and Policy Documents. Retrieved February 7, 2026, from [Link]

  • Zhang, Y., et al. (2022). Recent Advances in Molecular Fluorescent Probes for CYP450 Sensing and Imaging. Chemosensors. Retrieved February 7, 2026, from [Link]

  • Lee, C. Y., et al. (2021). Optimization of the CYP inhibition assay using LC-MS/MS. Data in Brief. Retrieved February 7, 2026, from [Link]

  • Fura, A. (2006). Cytochrome p450 enzymes mechanism based inhibitors: common sub-structures and reactivity. Current Drug Metabolism. Retrieved February 7, 2026, from [Link]

  • Pragalathan, B., & Isoherranen, N. (2012). Drug–Drug Interaction Studies: Regulatory Guidance and An Industry Perspective. The AAPS Journal. Retrieved February 7, 2026, from [Link]

  • Pharmaffiliates. (n.d.). The Role of Deuterated Compounds in Pharmaceutical R&D and Testing. Retrieved February 7, 2026, from [Link]

  • Timmins, G. S. (2014). Deuterated drugs; where are we now? Expert Opinion on Therapeutic Patents. Retrieved February 7, 2026, from [Link]

Sources

Application Notes and Protocols for the Safe Handling of Deuterated Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Section 1: Introduction

1.1. The Role of Deuterated Pyridine Derivatives in Research and Drug Development

Deuterated pyridine derivatives, such as pyridine-d5, are pivotal tools in modern chemical and pharmaceutical sciences.[1] Their primary application lies in Nuclear Magnetic Resonance (NMR) spectroscopy, where they serve as a solvent, providing an interference-free background for the structural elucidation of complex molecules.[1] Beyond NMR, the strategic incorporation of deuterium into pyridine-containing drug candidates is a key strategy in medicinal chemistry. This process, known as deuteration, can significantly alter a drug's metabolic profile.[2][3][4] By replacing hydrogen with deuterium at specific sites, chemists can slow down metabolic breakdown, potentially improving a drug's pharmacokinetic properties, reducing dosing frequency, and enhancing its safety profile.[2][3][5]

1.2. Understanding the Isotopic Effect: Why Deuteration Matters

The scientific principle underpinning the utility of deuteration is the kinetic isotope effect (KIE). A carbon-deuterium (C-D) bond is stronger than a carbon-hydrogen (C-H) bond. Consequently, metabolic processes that involve the cleavage of this bond, often mediated by cytochrome P450 enzymes, occur at a slower rate. This can lead to several desirable outcomes in drug development, including:

  • Increased metabolic stability and half-life.[3]

  • Reduced formation of potentially toxic metabolites.

  • Improved therapeutic efficacy and safety.[2]

However, it is critical to recognize that deuteration can also lead to "metabolic switching," where the body's metabolic processes are diverted to other parts of the molecule, an effect that requires careful study.[2]

1.3. Scope of These Application Notes

These notes provide a comprehensive guide for the safe handling of deuterated pyridine derivatives in a laboratory setting. The protocols herein are designed for researchers, scientists, and drug development professionals. While deuteration may alter metabolic pathways, it does not negate the inherent physicochemical and toxicological hazards of the parent pyridine molecule. Therefore, these compounds must be handled with the same level of caution as their non-deuterated counterparts.

Section 2: Hazard Identification and Risk Assessment

2.1. Physicochemical Properties: A Comparative Overview

Deuteration results in a slight increase in molecular weight but generally does not significantly alter the primary physical hazards of the molecule. Pyridine and its deuterated analogues are highly flammable, colorless to yellow liquids with a characteristically unpleasant, nauseating odor.[6][7][8]

PropertyPyridine (C₅H₅N)Pyridine-d5 (C₅D₅N)Data Source(s)
Molecular Weight 79.10 g/mol ~84.13 g/mol [9]
Appearance Colorless to light yellow liquidColorless liquid[7][10]
Boiling Point ~115 °C~114.4 °C[7]
Flash Point ~20 °C (68 °F)~17-20 °C[7][10]
Flammability Highly Flammable Liquid and VaporHighly Flammable Liquid and Vapor[8][9][10]
Vapor Density ~2.7 (heavier than air)~2.73 (heavier than air)[7][10]
Hygroscopicity HygroscopicHighly Hygroscopic[11][12]

2.2. Toxicological Profile: Inherited Hazards from the Parent Moiety

The primary health hazards of deuterated pyridine derivatives are inherited from the non-deuterated parent compound. Exposure can occur via inhalation, skin absorption, and ingestion. Pyridine is toxic and can cause significant health effects.[6][8]

  • Acute Effects: Harmful if swallowed, inhaled, or in contact with skin.[9][10][13] It is a skin and respiratory irritant, and exposure can cause symptoms such as dizziness, headache, nausea, and lung irritation.[6][10]

  • Eye Contact: Causes serious eye irritation and potential burns.[10][13][14]

  • Chronic Effects: Prolonged or repeated exposure may damage the liver and kidneys and affect the central nervous system.[8]

2.3. Specific Considerations for Deuterated Analogues

The most significant practical difference when handling deuterated solvents like pyridine-d5 is their hygroscopic nature. They readily absorb moisture from the atmosphere and surfaces.[11] This is critically important not only for maintaining isotopic purity for applications like NMR but also for safety, as reactions with certain reagents in the presence of water could be unpredictable.

2.4. A Framework for Risk Assessment

A thorough risk assessment must be conducted before any new procedure involving deuterated pyridine derivatives. This process is a self-validating system to ensure all hazards are identified and controlled.

RiskAssessment cluster_0 Risk Assessment Workflow cluster_1 Control Measures A Step 1: Identify Compound & Review SDS B Step 2: Analyze Experimental Scale & Duration A->B C Step 3: Identify Potential Hazards (Flammability, Toxicity, Reactivity) B->C D Step 4: Select & Implement Controls C->D E Step 5: Develop Emergency Procedures D->E D1 Engineering Controls (Fume Hood) F Step 6: Proceed with Work E->F G Step 7: Review & Refine Protocol F->G G->A For new experiments D2 Administrative Controls (SOPs, Training) D3 Personal Protective Equipment (Gloves, Goggles, Lab Coat)

Caption: Risk Assessment Workflow for Deuterated Pyridines.

Section 3: Core Safety Protocols and Engineering Controls

3.1. The Principle of ALARA (As Low As Reasonably Achievable)

All work with hazardous chemicals must adhere to the ALARA principle. This means using the smallest quantity of the substance necessary for the experiment and minimizing the duration of exposure.

3.2. Mandatory Engineering Controls: Fume Hoods and Ventilation

Due to its high volatility and toxicity, all handling of deuterated pyridine derivatives must be performed inside a properly functioning certified laboratory chemical fume hood.[6][12][15] This is the primary line of defense to prevent inhalation of harmful vapors.[6] The work area must be well-ventilated to prevent the accumulation of flammable vapors, which are heavier than air and can travel to ignition sources.[7][8]

3.3. Personal Protective Equipment (PPE): A Self-Validating System

PPE is the final barrier between the researcher and the chemical hazard. The selection below represents the minimum requirement for any task involving these substances.

TaskMinimum Required PPERationale and Validation
All Handling Chemical Splash GogglesProtects eyes from splashes and vapors. Standard safety glasses are insufficient.[6][12]
All Handling Fully-Buttoned Lab CoatProtects skin and clothing from minor splashes.[6]
Liquid Transfer, Weighing, Solution Prep Solvent-Resistant Gloves (e.g., Butyl Rubber)Pyridine can penetrate standard nitrile gloves quickly. Always consult the glove manufacturer's compatibility chart for breakthrough times. Nitrile gloves are explicitly not recommended by some sources.[6][15]
Risk of Significant Splash Face Shield (in addition to goggles)Provides full-face protection during higher-risk procedures like large-volume transfers or reactions under pressure.[8]

3.4. Safe Storage and Segregation

Proper storage is critical for both safety and chemical integrity.

  • Store in a cool, dry, well-ventilated area away from heat and all sources of ignition.[6][15]

  • Keep containers tightly closed to prevent vapor release and absorption of atmospheric moisture.[11][12][15]

  • Store as a flammable liquid in a designated cabinet.[15]

  • Segregate from incompatible materials, especially strong oxidizing agents and strong acids, with which it can react violently.[8][15]

Section 4: Standard Operating Procedures (SOPs)

4.1. SOP for Preparation of Solutions (e.g., for NMR)

This protocol is designed to maximize safety and minimize contamination with water and protonated species.

  • Preparation: Don all required PPE (goggles, lab coat, appropriate gloves). Ensure the chemical fume hood sash is at the proper working height.

  • Glassware: Use glassware that has been oven-dried at ~150°C for at least 24 hours and cooled in a desiccator or under a stream of inert gas (e.g., nitrogen or argon).[11] This step is crucial to prevent H/D exchange from residual moisture on glass surfaces.

  • Inert Atmosphere: For highly sensitive applications, perform transfers in a glove box or under a positive pressure of inert gas.[11]

  • Transfer: Use a clean, dry syringe or pipette to transfer the required volume of the deuterated pyridine derivative. If using a Sure/Seal™ bottle, employ standard syringe techniques.[11]

  • Mixing: Add the solute to the solvent. Cap the vial or flask securely. Use a vortex mixer to dissolve the sample rather than shaking, which can introduce contaminants from the cap liner.[11]

  • Labeling: Immediately label the prepared solution with the chemical name, concentration, deuteration level, date, and any relevant hazard warnings.[16]

4.2. SOP for Use in NMR Spectroscopy

  • Tube Preparation: Rinse the (already dried) NMR tube with a small amount of the deuterated pyridine-d5 solvent before preparing the final sample. This helps to exchange any remaining protons on the glass surface.[11]

  • Sample Preparation: Following the protocol in 4.1, prepare the sample directly in the NMR tube if possible, or transfer it carefully.

  • Capping: Use a clean, new NMR tube cap. For sensitive samples, PTFE caps can prevent leaching of impurities.[11]

  • Cleaning: After analysis, clean the NMR tube thoroughly. Do not leave deuterated pyridine derivatives in tubes for extended periods. Dispose of the contents as hazardous waste.

Section 5: Emergency Preparedness and Response

5.1. Spill Management Protocol

Immediate and correct response to a spill is critical to prevent injury and fire.

SpillResponse A Spill Occurs B Alert personnel in the immediate area. Assess the situation. A->B C Is the spill large, or are you untrained to handle it? B->C D Evacuate the area. Pull the fire alarm. Call emergency services. C->D Yes E Small, manageable spill C->E No K Report the incident to your supervisor. D->K F Ensure PPE is worn. Eliminate all ignition sources. E->F G Contain the spill with absorbent material (e.g., vermiculite, sand). F->G H Carefully collect absorbed material into a sealable container. G->H I Decontaminate the area with an appropriate solvent. H->I J Label container as hazardous waste for proper disposal. I->J J->K

Caption: Emergency Spill Response Flowchart.

For any spill, the first steps are to evacuate personnel not equipped to handle the cleanup and to remove all ignition sources.[8] Contain the spill with absorbent materials like vermiculite or sand, then transfer this to a sealed container for disposal as hazardous waste.[6][8]

5.2. First Aid for Exposures

Speed is essential when responding to chemical exposures. All lab personnel should be familiar with the location of safety showers and eyewash stations.

Exposure RouteFirst Aid ProtocolData Source(s)
Skin Contact Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.[6][7][12][17]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][7][12][13][17]
Inhalation Move the person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[6][7]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Give one or two glasses of water to drink. Seek immediate medical attention.[7][10]

5.3. Fire Safety

Pyridine is a flammable liquid and poses a significant fire hazard.[8]

  • Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam extinguishers. Water spray may be used to cool containers but may be ineffective at extinguishing the fire itself.[8][13][18]

  • Hazards: Vapors can travel to a source of ignition and flash back.[8] Containers may explode in a fire.[8] Combustion produces toxic gases, including oxides of nitrogen and hydrogen cyanide.[7]

Section 6: Waste Management and Disposal

6.1. Classification of Waste Streams

Deuterated pyridine derivatives should be disposed of as a non-halogenated organic solvent waste.[19] It is imperative not to mix this waste with halogenated solvents, as this significantly increases disposal costs and complexity.[19]

6.2. Collection and Labeling of Waste

  • Collect all waste containing deuterated pyridine derivatives in a designated, sealable, and compatible waste container.[15]

  • The container must be clearly labeled as "Hazardous Waste" and list all chemical constituents, including "Pyridine-d5".[15]

  • Keep the waste container closed when not in use and store it in a secondary containment tray in a well-ventilated area, away from ignition sources.

6.3. Disposal Procedures

Never pour pyridine waste down the drain.[6] All waste must be disposed of through your institution's Environmental Health & Safety (EH&S) office or a licensed hazardous waste disposal contractor.[6][20] Follow all local, state, and federal regulations for hazardous waste disposal.

Section 7: Conclusion

Deuterated pyridine derivatives are invaluable in scientific research, but they carry the same significant hazards as their parent compounds. A culture of safety, built upon a foundation of thorough risk assessment, proper engineering controls, diligent use of PPE, and adherence to established protocols, is non-negotiable. By understanding the "why" behind each safety measure, researchers can protect themselves, their colleagues, and the integrity of their work.

Section 8: References

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific. [Link]

  • Centers for Disease Control and Prevention. NIOSH Pocket Guide to Chemical Hazards - Pyridine. NIOSH. [Link]

  • GOV.UK. Pyridine: incident management. [Link]

  • New Jersey Department of Health. (2002, March). Hazardous Substance Fact Sheet: Pyridine. NJ.gov. [Link]

  • Washington State University. Standard Operating Procedures for Hazardous and Particularly Hazardous Chemicals: Pyridine. [Link]

  • Impact Absorbents. (2025, August 4). What to Do After a Styrene, Phenol, or Pyridine Spill: Emergency Remediation Steps. [Link]

  • Carl ROTH. Safety Data Sheet: Pyridine-D5. [Link]

  • Gant, T. G. (2023, June 5). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery. [Link]

  • Avantor. (2011, August 29). Material Safety Data Sheet: PYRIDINE. [Link]

  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. Post Apple Scientific. [Link]

  • Pharmaffiliates. (2025, May 20). The Role of Deuterated Compounds in Pharmaceutical R&D and Testing. [Link]

  • Carl ROTH. Safety Data Sheet: Pyridine-D5. [Link]

  • ARMAR Isotopes. High-Quality Pyridine-d5 for NMR Spectroscopy. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 558519, Pyridine-D5. PubChem. [Link]

  • Fisher Scientific. Deuterated Solvents - Pyridine. [Link]

  • ResolveMass Laboratories Inc. (2025, November 5). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. [Link]

  • National Center for Biotechnology Information. Safe use of radioisotopes. PubMed. [Link]

  • Pirali, T., et al. (2019). Applications of Deuterium in Medicinal Chemistry. ACS Publications. [Link]

  • Moravek. How To Properly Store Your Radiolabeled Compounds. [Link]

  • ResearchGate. (2017, February 26). What common laboratory solvents can be used to clean deuterium oxide (D2O) from NMR tubes?[Link]

  • University of Eastern Piedmont. Applications of deuterium in medicinal chemistry. [Link]

  • Mutlib, A. E. (2008). Application of Stable Isotope-Labeled Compounds in Metabolism and in Metabolism-Mediated Toxicity Studies. ACS Publications. [Link]

  • Cognitive Market Research. (2025, September). Deuterated Compounds Market Insights & Growth Outlook 2025–2032. [Link]

  • Slideshare. Application of deuterium in drug discovery. [Link]

  • Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal. [Link]

  • Croner-i. The storage and disposal of waste solvents. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Stability & Handling of 2-Amino-5-(methyl-d3)-pyridine

[1]

Status: Operational Ticket ID: REF-D3-PYR-001 Subject: Prevention of Hydrogen-Deuterium (H-D) Exchange in Solution[1]

Executive Summary & Molecule Analysis

Compound: 2-Amino-5-(methyl-d3)-pyridine Critical Quality Attribute: Isotopic integrity of the 5-methyl-d3 group (

1

As a researcher working with deuterated heterocycles, you must distinguish between labile exchange (expected) and metabolic/structural exchange (critical failure).[1]

In 2-Amino-5-(methyl-d3)-pyridine, there are two distinct proton environments with vastly different exchange kinetics:

  • The Exocyclic Amine (

    
    ):  These protons are highly labile.[1] In protic solvents (e.g., Methanol-d4, 
    
    
    ), they undergo rapid, reversible exchange.[1] This is normal and does not indicate sample degradation.
  • The Methyl Group (

    
     at Pos. 5):  This is your stable isotopic label. Unlike the 2- or 4-positions, the 5-position in pyridine is not resonance-activated by the ring nitrogen.[1] Therefore, this group is kinetically robust under neutral conditions but susceptible to acid-catalyzed exchange under extreme stress.[1]
    

Mechanism of Exchange (The "Why")

To prevent signal loss, you must understand the mechanism.[1] The stability of the

1
Diagram 1: Exchange Risk Landscape

This diagram illustrates the stability difference between the amine and methyl sites.[1]

ExchangeRiskCompound2-Amino-5-(methyl-d3)-pyridineAmineSite A: Amino Group (-NH2)(Position 2)Compound->Amine Labile ProtonsMethylSite B: Methyl Group (-CD3)(Position 5)Compound->Methyl Stable LabelRiskAHigh Risk / Rapid ExchangeOccurs in all protic solvents(H2O, MeOH, EtOH)Amine->RiskARiskBLow Risk / Stable LabelRequires catalytic activation(Strong Acid/Heat)Methyl->RiskB

Caption: Structural vulnerability analysis. The amino group (red) exchanges instantly; the methyl group (green) is robust unless subjected to specific catalytic conditions.

The Chemistry of the 5-Position

In 2-picoline (2-methylpyridine), the methyl protons are acidic (

1This is NOT the case for your compound.
  • The 5-position (analogous to 3-picoline) cannot delocalize negative charge onto the ring nitrogen.[1]

  • Furthermore, the 2-amino group is a strong Electron Donating Group (EDG).[1] It pushes electron density into the ring, making the ring protons and methyl protons less acidic and more resistant to base-catalyzed exchange than unsubstituted pyridine.[1]

Module 1: Solvent Selection & Preparation[1]

The Golden Rule: To ensure zero exchange of the

1
Solvent Compatibility Table
SolventSuitabilityRisk LevelNotes
DMSO-d6 Excellent LowBest for storage and NMR.[1] Aprotic and non-reactive. Ensure it is anhydrous to prevent

broadening.[1]
Acetonitrile-d3 Excellent LowGood for LC-MS.[1] Aprotic.
Chloroform-d (

)
Good Low-MediumWarning:[1]

can become acidic over time (forming HCl).[1] Use silver foil or store over basic alumina to neutralize acidity.[1]
Methanol-d4 Caution High (for Amine)Will instantly exchange

to

.[1] The

remains stable, but mass spec will show +2 Da shift.[1]
Water (

)
Caution High (for Amine)Same as methanol.[1] pH control is critical.
Protocol: Preparing a Stable Stock Solution
  • Select Vessel: Use amber glass vials (silanized if concentration is <1 µM to prevent adsorption).[1]

  • Environment: Work under dry nitrogen or argon.[1] Moisture introduces protons (

    
    ).[1]
    
  • Solvent: Use 100% DMSO-d6 (anhydrous).

    • Why? DMSO solvates the polar amino group well without acting as a proton source.[1]

  • Dissolution: Vortex gently. Avoid sonication with heating, as localized hot spots can accelerate degradation.[1]

  • Storage: Store at -20°C or -80°C.

Module 2: Troubleshooting & FAQs

Q1: "I dissolved my sample in and the NMR signal for the amino group disappeared. Did I lose my label?"

Answer: No. You are observing labile exchange , not label loss.

  • Mechanism:

    
    .
    
  • Observation: The broad singlet at

    
     ppm (amine) disappears.[1] The triplet/singlet for the methyl group (if observed via Carbon-deuterium coupling) or the silence in proton NMR at the methyl region confirms the 
    
    
    is intact.[1]
  • Solution: If you must see the amine protons, switch to DMSO-d6 .[1]

Q2: "I see a mass shift in LC-MS. My M+3 peak is now M+5. What happened?"

Answer: You are using a protic mobile phase (e.g., Water/Acetonitrile with Formic Acid).[1]

  • Cause: The two amine protons (

    
    ) have exchanged with deuterium from the solvent (if using 
    
    
    mobile phase) or vice versa.[1]
  • Verification: Check the fragmentation pattern. If the fragment corresponding to the methyl-pyridine core retains the +3 mass shift, your label is safe.[1]

Q3: "Can I use acid to solubilize the compound?"

Answer: Proceed with extreme caution.

  • Risk: 2-Amino-5-methylpyridine has a

    
     (ring nitrogen).[1][2] Adding acid (HCl, Formic) protonates the ring nitrogen.[1]
    
  • Consequence: Protonation makes the ring electron-deficient (inductive effect).[1] While the 5-position is relatively safe, extreme acidity + heat can activate the methyl group for exchange via an enamine-like tautomer mechanism over long periods.[1]

  • Recommendation: Keep pH > 4.0 and < 10.0.[1]

Module 3: Analytical Validation Workflow

Use this decision tree to determine if real H-D exchange (damage) has occurred.

Diagram 2: Analytical Decision Tree

ValidationFlowStartIssue: Suspected Label LossStep1Check Solvent SystemStart->Step1Decision1Is solvent Protic?(H2O, MeOH, Acid)Step1->Decision1Step2AAmine Exchange Expected(-NH2 -> -ND2 or -NHD)Decision1->Step2AYesStep2BCheck Methyl Signal(1H NMR or MS)Decision1->Step2BNoStep2A->Step2BIgnore Amine ShiftResult1Signal at 2.1 ppm in 1H NMR?(Usually silent for CD3)Step2B->Result1OutcomeACRITICAL FAILUREBack-exchange of Methyl group detected.Check pH and Temp.Result1->OutcomeAYes (Signal Appears)OutcomeBSYSTEM OKLabel is intact.Mass shift is due to Amine only.Result1->OutcomeBNo (Silent)

Caption: Workflow to distinguish between benign amine exchange and critical methyl label loss.

References & Authority

  • PubChem. 2-Amino-5-methylpyridine Compound Summary. National Library of Medicine.[1]

  • Zoltewicz, J. A., et al. Kinetics and mechanism of hydrogen-deuterium exchange in the methyl groups of pyridines.[1][3] Journal of the American Chemical Society.[1] (Establishes the stability hierarchy of 2/4-picoline vs 3-picoline).

  • BenchChem. Stability of Deuterated Standards: A Comparative Guide. (Guidelines on storage and solvent selection).

  • ResolveMass. Deuterated Standards for LC-MS Analysis. (Protocols for preventing back-exchange in analytical workflows).

  • ChemicalBook. 2-Amino-5-methylpyridine Properties and Safety.

Disclaimer: This guide is for research purposes only. Always consult the specific Certificate of Analysis (CoA) provided with your deuterated material for batch-specific stability data.

Navigating the Matrix: A Technical Guide to Troubleshooting Signal Suppression in LC-MS with d3-Pyridine Standards

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our technical support center. This guide is designed for researchers, scientists, and drug development professionals who are utilizing Liquid Chromatography-Mass Spectrometry (LC-MS) and encountering the common yet complex issue of signal suppression. Here, we will specifically address challenges related to the use of deuterated internal standards, with a focus on d3-pyridine, providing you with in-depth troubleshooting strategies and practical, field-proven insights. Our goal is to empower you to not only identify and solve signal suppression problems but also to understand the underlying scientific principles to build more robust and reliable analytical methods.

Frequently Asked Questions (FAQs)

Q1: I'm observing a significant drop in the signal intensity of my analyte and the d3-pyridine internal standard. What is causing this?

A1: This phenomenon is most likely due to ion suppression , a common matrix effect in Electrospray Ionization (ESI) Mass Spectrometry.[1] Ion suppression occurs when co-eluting compounds from your sample matrix interfere with the ionization of your target analyte and internal standard in the MS source.[2] This competition for ionization reduces the number of gas-phase ions of your compounds of interest that reach the detector, leading to a decreased signal.

The primary culprits behind ion suppression are often endogenous components of the sample matrix, such as salts, phospholipids from plasma or serum, and other small molecules.[1] These interfering compounds can affect the ionization process in several ways:

  • Competition for Charge: In the ESI droplet, there is a limited number of excess charges. Co-eluting matrix components with high proton affinity (in positive ion mode) or high gas-phase acidity (in negative ion mode) can effectively "steal" these charges from your analyte and internal standard.[2]

  • Changes in Droplet Properties: High concentrations of non-volatile matrix components can alter the surface tension and viscosity of the ESI droplets. This can hinder the efficient evaporation of the solvent and the release of your analyte ions into the gas phase.

  • Analyte Precipitation: Non-volatile materials in the matrix can cause your analyte to co-precipitate within the ESI droplet, preventing it from being ionized.

A stable isotope-labeled internal standard like d3-pyridine is designed to co-elute with the analyte and experience the same degree of ion suppression.[3] Therefore, a drop in both signals strongly suggests a matrix effect rather than an issue with the instrument's sensitivity.

Troubleshooting Guides

Problem: My d3-pyridine internal standard signal is inconsistent across my sample batch, leading to poor reproducibility.

This is a classic sign that your internal standard is not effectively compensating for variable matrix effects between samples. Here’s a systematic approach to troubleshoot this issue:

Step 1: Verify Co-elution of Analyte and Internal Standard

The fundamental principle of using a stable isotope-labeled internal standard is that it should behave chromatographically identically to the analyte.

  • Action: Overlay the chromatograms of your analyte and d3-pyridine. They should have identical retention times. Even a slight separation can expose them to different matrix components, leading to differential ion suppression.[4]

  • Causality: If the retention times differ, it could be due to the isotopic effect, although this is usually minimal for deuterium labeling. More likely, it could indicate a problem with the chromatography, such as a degrading column or inconsistent mobile phase composition.

Step 2: Assess the Matrix Effect Profile using a Post-Column Infusion Experiment

This experiment is a powerful diagnostic tool to visualize the regions of your chromatogram where ion suppression is most severe.

  • Protocol: A detailed, step-by-step methodology for this experiment is provided in the "Experimental Protocols" section below.

  • Interpretation: The resulting chromatogram will show a stable baseline signal from the infused standard. Dips in this baseline correspond to retention times where co-eluting matrix components are causing ion suppression. If your analyte and d3-pyridine elute in one of these suppression zones, it will explain the signal loss and variability.

Step 3: Optimize Your Sample Preparation to Remove Interfering Matrix Components

Improving sample cleanup is one of the most effective ways to combat ion suppression.[1]

  • Protein Precipitation (PPT): While simple and fast, PPT is often insufficient for removing phospholipids, a major cause of ion suppression in plasma and serum samples.

  • Liquid-Liquid Extraction (LLE): LLE can be more effective at removing highly polar (salts) and non-polar (lipids) interferences, depending on the chosen solvents.

  • Solid-Phase Extraction (SPE): SPE offers the most selective sample cleanup. By choosing the appropriate sorbent and wash/elution solvents, you can effectively remove a wide range of interfering compounds while retaining your analyte and internal standard.

Step 4: Refine Your Chromatographic Method

If sample preparation optimization is not sufficient, adjusting your chromatography to separate your analyte from the suppression zones is the next logical step.

  • Gradient Modification: Altering the gradient slope can improve the resolution between your analyte and interfering peaks.

  • Column Chemistry: Switching to a column with a different stationary phase (e.g., from C18 to a phenyl-hexyl or a biphenyl phase) can change the elution profile of both your analyte and the matrix components, potentially moving your analyte to a cleaner region of the chromatogram.

Advanced Insights from a Senior Application Scientist

Understanding the Physicochemical Properties of Suppressing Agents

Not all matrix components are created equal when it comes to ion suppression. Their ability to interfere with ionization is directly related to their physicochemical properties. Understanding these properties will help you predict and mitigate ion suppression more effectively.

  • Proton Affinity and Gas-Phase Basicity (Positive Ion Mode): Compounds with high proton affinity or gas-phase basicity are more likely to be protonated in the ESI source. In positive ion mode, these compounds will compete more effectively for protons, suppressing the ionization of your analyte.

  • pKa (Ionization State): The pKa of a compound determines its ionization state at a given pH. Compounds that are already charged in solution are more likely to remain charged in the gas phase. Co-eluting compounds with pKa values that favor ionization at the mobile phase pH will be stronger competitors for charge.

  • Hydrophobicity and Surface Activity: In the ESI process, ions are thought to be ejected from the surface of the evaporating droplet. Compounds that are more surface-active will preferentially accumulate at the droplet surface, gaining better access to the ionization process and potentially excluding your analyte from this critical region.[5] Highly hydrophobic molecules may also contribute to the formation of micelles, which can trap the analyte and prevent its ionization.

  • Molecular Size and Volume: Larger molecules can have a greater impact on the physical properties of the ESI droplet, such as viscosity and surface tension, which can indirectly lead to ion suppression.[6]

By considering these properties, you can make more informed decisions when developing your sample preparation and chromatographic methods. For example, if you know your matrix is rich in phospholipids (which are surface-active), you can prioritize a sample preparation technique specifically designed to remove them.

Experimental Protocols

Protocol 1: Post-Column Infusion Experiment to Diagnose Ion Suppression

This protocol allows for the visualization of chromatographic regions with significant matrix effects.

Materials:

  • Your LC-MS/MS system

  • A syringe pump

  • A T-piece connector

  • A syringe containing a standard solution of your analyte (or a compound with similar ionization properties) at a concentration that gives a stable, mid-range signal (e.g., 100 ng/mL).

  • Blank matrix extract (prepared using your current sample preparation method)

  • Solvent blank (your initial mobile phase composition)

Procedure:

  • System Setup:

    • Disconnect the LC outlet from the MS source.

    • Connect the LC outlet to one arm of the T-piece.

    • Connect the syringe pump outlet to the second arm of the T-piece.

    • Connect the third arm of the T-piece to the MS source.

  • Infusion:

    • Begin infusing the standard solution from the syringe pump at a low flow rate (e.g., 5-10 µL/min).

    • Start the MS data acquisition in Multiple Reaction Monitoring (MRM) mode, monitoring the transition for the infused standard. You should observe a stable, continuous signal.

  • Analysis:

    • While the standard is infusing, inject the solvent blank. This will establish the baseline signal intensity.

    • Next, inject the blank matrix extract.

  • Data Interpretation:

    • Monitor the signal of the infused standard. Any significant and reproducible drop in the signal intensity indicates a region of ion suppression.

    • Compare the retention times of these suppression zones with the retention time of your analyte and d3-pyridine in your actual analyses.

Diagram of Post-Column Infusion Setup:

post_column_infusion cluster_connections LC LC System Tee LC->Tee LC->Tee LC Eluent SyringePump Syringe Pump (Analyte Standard) SyringePump->Tee SyringePump->Tee Infusion Solution MS MS Source Tee->MS Tee->MS Combined Flow

Caption: Workflow for a post-column infusion experiment to identify ion suppression zones.

Protocol 2: Example LC-MS/MS Method for Pyridine Analysis using d3-Pyridine

This protocol provides a starting point for the quantitative analysis of pyridine. Optimization will be required for your specific application and matrix.

Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma or serum, add 20 µL of d3-pyridine internal standard working solution (concentration to be optimized, typically in the range of your expected analyte concentrations).[7]

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.[7]

  • Vortex for 30 seconds.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.[7]

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Parameters:

ParameterValue
LC Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Ionization Mode ESI Positive

Mass Spectrometry Parameters (MRM):

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Pyridine80.153.1Optimize for your instrument
d3-Pyridine83.156.1Optimize for your instrument

Note: The product ions are based on the common fragmentation pattern of pyridine. These transitions should be optimized on your specific mass spectrometer for maximum sensitivity.

Diagram of a Typical LC-MS/MS Workflow:

lc_ms_workflow Sample Sample Collection (e.g., Plasma) Spike Spike with d3-Pyridine IS Sample->Spike Prep Sample Preparation (e.g., Protein Precipitation) Spike->Prep Inject LC Injection Prep->Inject Separate Chromatographic Separation Inject->Separate Ionize Electrospray Ionization (ESI) Separate->Ionize Analyze Tandem Mass Spectrometry (MS/MS) Ionize->Analyze Quantify Data Analysis & Quantification Analyze->Quantify

Caption: A generalized workflow for quantitative analysis using LC-MS/MS with an internal standard.

Conclusion

Signal suppression in LC-MS is a multifaceted challenge that requires a systematic and informed approach to troubleshooting. By understanding the fundamental principles of ion suppression and utilizing diagnostic tools like post-column infusion, you can effectively identify and mitigate its impact on your analyses. The use of a stable isotope-labeled internal standard, such as d3-pyridine, is a cornerstone of robust quantitative methods, but its effectiveness relies on careful method development and validation. This guide provides you with the foundational knowledge and practical strategies to confidently navigate the complexities of the sample matrix and achieve accurate, reproducible results.

References

  • Lu, Y., et al. (2019). Measurement of Pyridine Nucleotides in Biological Samples Using LC-MS/MS. Methods in Molecular Biology, 1933, 67-77. Available at: [Link]

  • Lu, Y., et al. (2019). Measurement of Pyridine Nucleotides in Biological Samples Using LC-MS/MS. SpringerLink. Available at: [Link]

  • Defense Technical Information Center. (1980). Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). Available at: [Link]

  • Wan, D., et al. (2017). A new sensitive LC/MS/MS analysis of Vitamin D metabolites using a click derivatization reagent, 2-nitrosopyridine. Journal of Lipid Research, 58(5), 1041-1051. Available at: [Link]

  • Vogeser, M., & Seger, C. (2010). A decade of HPLC-MS/MS in the routine clinical laboratory—goals for further developments. Clinical Biochemistry, 43(1-2), 14-21. Available at: [Link]

  • Petrović, M., et al. (2013). Hydrophilicity/hydrophobicity, pKa, and log P values of the different classes of pharmaceuticals. In Comprehensive Analytical Chemistry (Vol. 62, pp. 71-105). Elsevier. Available at: [Link]

  • Kruve, A., et al. (2017). Physicochemical Parameters Affecting the Electrospray Ionization Efficiency of Amino Acids after Acylation. Analytical Chemistry, 89(19), 10466-10473. Available at: [Link]

  • Kruve, A., et al. (2023). Electrospray Ionization Efficiency Predictions and Analytical Standard Free Quantification for SFC/ESI/HRMS. Journal of the American Society for Mass Spectrometry, 34(7), 1365-1373. Available at: [Link]

  • Apffel, A., et al. (2022). Effect of ion-pairing reagent hydrophobicity on liquid chromatography and mass spectrometry analysis of oligonucleotides. Journal of Chromatography A, 1668, 462911. Available at: [Link]

  • Lioe, C., et al. (2021). Physicochemical property correlations with ionization efficiency in capillary Vibrating Sharp-edge Spray Ionization (cVSSI). Journal of the American Society for Mass Spectrometry, 32(9), 2419-2428. Available at: [Link]

  • European Union Reference Laboratory for Pesticide Residues in Fruit & Vegetables. (n.d.). Development of analytical methods: Validation of MRM extraction methods for high protein content pulses. Available at: [Link]

  • Kiontke, A., et al. (2016). Principles of electrospray ionization. ResearchGate. Available at: [Link]

  • Annesley, T. M. (2003). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC North America, 21(7), 636-644. Available at: [Link]

  • Cech, N. B., & Enke, C. G. (2001). Practical implications of some recent studies in electrospray ionization fundamentals. Mass Spectrometry Reviews, 20(6), 362-387. Available at: [Link]

  • Wikipedia contributors. (2023, December 19). Electrospray ionization. In Wikipedia, The Free Encyclopedia. Retrieved February 8, 2024, from [Link]

  • Zhang, Y., et al. (2022). Signal Suppression in LC-ESI-MS/MS from Concomitant Medications and Its Impact on Quantitative Studies: An Example Using Metformin and Glyburide. Pharmaceuticals, 15(7), 859. Available at: [Link]

  • Lopez-Hilfiker, F., et al. (2021). Constraining the response factors of an extractive electrospray ionization mass spectrometer for near-molecular aerosol speciation. Atmospheric Measurement Techniques, 14(11), 7233-7247. Available at: [Link]

  • Le, A., et al. (2019). Design of Experiment Strategy for an Electrospray Ionization Optimization in Supercritical Fluid Chromatography–Mass Spectrometry Coupling. LCGC North America, 37(10), 740-749. Available at: [Link]

  • Hargett, B., et al. (2021). Associating Molecular Physicochemical Properties with Ionization Efficiency for Compounds in Aprotic, Polar Solvent Using Field-. ChemRxiv. Available at: [Link]

  • O'Mahony, D. J., et al. (2019). Triple quadrupole mass spectrometers configured to detect mrm transitions of pesticide residues. U.S. Patent Application No. 16/304,917.
  • Becker, G. (2023). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Pharmaceutical and Biomedical Analysis, 230, 115367. Available at: [Link]

  • Audisio, D., et al. (2024). Pyridine-based strategies towards nitrogen isotope exchange and multiple isotope incorporation. Nature Communications, 15(1), 1-9. Available at: [Link]

Sources

Technical Support Center: Storage Stability of 2-Amino-5-(methyl-d3)-pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for 2-Amino-5-(methyl-d3)-pyridine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the storage and handling of this deuterated compound. Ensuring the stability of isotopically labeled compounds is paramount for the accuracy and reproducibility of experimental results.[1] This guide offers troubleshooting advice and answers to frequently asked questions to address challenges you may encounter.

I. Understanding the Stability of 2-Amino-5-(methyl-d3)-pyridine

2-Amino-5-(methyl-d3)-pyridine is a valuable building block in pharmaceutical and agrochemical research.[2] Its deuterated methyl group makes it particularly useful as an internal standard in quantitative analyses like liquid chromatography-mass spectrometry (LC-MS).[1] While the carbon-deuterium (C-D) bond is inherently stronger than a carbon-hydrogen (C-H) bond, the overall stability of the molecule can be influenced by environmental factors.[1]

The primary stability concerns for this compound, and deuterated standards in general, are:

  • Chemical Degradation: The pyridine ring and amino group can be susceptible to oxidation, hydrolysis, and photodegradation, especially under harsh conditions.[3]

  • Hydrogen-Deuterium (H-D) Exchange: Although the C-D bond is strong, there is a potential for deuterium atoms to be replaced by hydrogen atoms from the environment, which can compromise the isotopic purity of the standard and lead to inaccurate quantification.[1]

II. Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for solid 2-Amino-5-(methyl-d3)-pyridine?

For long-term storage of solid 2-Amino-5-(methyl-d3)-pyridine, it is recommended to keep it in a cool, dark, and dry place under an inert atmosphere.[4][5] The following conditions are optimal:

Parameter Recommendation Rationale
Temperature2-8°C (refrigerated)Reduces the rate of potential degradation reactions.[6]
AtmosphereInert (Argon or Nitrogen)Minimizes the risk of oxidation.[5]
LightProtected from light (Amber vial)Prevents photodegradation.[1][3]
MoistureTightly sealed container with desiccantThe compound is hygroscopic and moisture can promote degradation.[4]

Q2: I need to prepare a stock solution. What is the recommended solvent and storage procedure?

For short- to medium-term storage of solutions, an aprotic organic solvent is generally recommended.[1] Methanol is a common choice for preparing stock solutions of similar compounds and can be stored at 4°C.[7]

  • Solvent Selection: Use a high-purity, anhydrous aprotic solvent.

  • Container: Store in a tightly sealed vial with a PTFE-lined cap to prevent solvent evaporation and moisture ingress.

  • Storage: Store protected from light at 2-8°C.[1]

Q3: My solid 2-Amino-5-(methyl-d3)-pyridine has changed color from white/light yellow to a darker shade. What could be the cause?

A color change often indicates chemical degradation. The most likely causes are:

  • Oxidation: Exposure to air can lead to the formation of colored impurities.[8]

  • Photodegradation: Exposure to light, especially UV radiation, can induce decomposition.[3]

  • Contamination: Reaction with impurities in the storage container or from handling.

If you observe a color change, it is crucial to re-evaluate the purity of the compound before use.

Q4: How can I check the purity and integrity of my 2-Amino-5-(methyl-d3)-pyridine after prolonged storage?

Several analytical techniques can be employed to assess the stability of your compound:

  • High-Performance Liquid Chromatography (HPLC): An RP-HPLC method can be developed to check for the presence of degradation products.[9]

  • Mass Spectrometry (MS): To verify the isotopic purity and check for H-D exchange.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR can confirm the chemical structure and identify impurities.[10]

III. Troubleshooting Guide

Issue Potential Cause Recommended Action
Inconsistent analytical results using the deuterated standard.Degradation of the standard leading to inaccurate concentration. Isotopic dilution due to H-D exchange.Prepare a fresh stock solution from a new vial of the solid compound. Verify the purity of the new stock solution before use.
The solid material has become clumpy or appears wet.Absorption of moisture due to improper storage.Dry the material under vacuum. Store in a desiccator over a suitable drying agent. Always handle in a dry atmosphere (e.g., glove box).[5]
Poor solubility of the compound in the chosen solvent.The compound may have degraded into less soluble impurities. The solvent may not be of sufficient purity or may contain water.Use a fresh, anhydrous solvent. Gently warm the solution or use sonication to aid dissolution. If solubility remains an issue, consider a different solvent.

IV. Experimental Protocols

Protocol 1: Accelerated Stability Study

This protocol is designed to assess the stability of 2-Amino-5-(methyl-d3)-pyridine under stressed conditions to predict its long-term stability.[3][11]

  • Sample Preparation: Prepare multiple aliquots of the solid compound in amber glass vials. Prepare a stock solution in a suitable anhydrous aprotic solvent.

  • Storage Conditions:

    • Solid: Place vials at 40°C/75% RH (accelerated), 25°C/60% RH (long-term), and 2-8°C (recommended).[3]

    • Solution: Store aliquots at 40°C, 25°C, and 2-8°C.

  • Time Points: Analyze samples at initial (T=0), 1, 3, and 6-month intervals.[3]

  • Analysis: At each time point, analyze the samples for purity (HPLC), identity (NMR), and isotopic enrichment (MS).

Protocol 2: Photostability Testing

  • Sample Preparation: Place a sample of the solid compound and a solution in a photostability chamber. Keep a control sample wrapped in aluminum foil to protect it from light.

  • Exposure: Expose the samples to a light source according to ICH Q1B guidelines.

  • Analysis: Analyze the exposed and control samples by HPLC to quantify any degradation.

V. Visualizing Stability Concepts

Degradation Pathway Decision Tree

The following diagram illustrates a decision-making process to identify the potential cause of degradation.

Troubleshooting Degradation of 2-Amino-5-(methyl-d3)-pyridine start Observed Degradation (e.g., color change, impurity peaks) check_storage Review Storage Conditions start->check_storage improper_storage Improper Storage Identified check_storage->improper_storage exposure_air Exposure to Air/Moisture? improper_storage->exposure_air Yes exposure_light Exposure to Light? improper_storage->exposure_light No high_temp Elevated Temperature? improper_storage->high_temp No oxidation Probable Oxidation/ Hydrolosis exposure_air->oxidation photodegradation Probable Photodegradation exposure_light->photodegradation thermal_degradation Probable Thermal Degradation high_temp->thermal_degradation retest Re-test Purity and Isotopic Enrichment oxidation->retest photodegradation->retest thermal_degradation->retest discard Discard and Use New Stock retest->discard

Caption: A flowchart to guide the troubleshooting process for compound degradation.

VI. References

  • BenchChem. (n.d.). Stability of Deuterated Standards: A Comparative Guide to Optimal Storage Conditions. Retrieved from

  • BenchChem. (2025). Technical Support Center: Enhancing the Stability of Policresulen in Aqueous Solutions. Retrieved from

  • Loba Chemie. (2018). 2-AMINO-5-METHYLPYRIDINE FOR SYNTHESIS MSDS. Retrieved from

  • ResearchGate. (2017). What is the storage conditions and protocol for deuterated standards of organic compounds?. Retrieved from

  • ChemicalBook. (2026). 2-Amino-5-methylpyridine | 1603-41-4. Retrieved from

  • Chem-Impex. (n.d.). 2-Amino-5-methylpyridine. Retrieved from

  • Sigma-Aldrich. (n.d.). 2-Amino-5-methylpyridine 99 1603-41-4. Retrieved from

  • PubChem. (n.d.). 2-Amino-5-methylpyridine | C6H8N2 | CID 15348. Retrieved from

  • ResearchGate. (2025). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Retrieved from

  • European Medicines Agency. (2025). ICH Q1 Guideline on stability testing of drug substances and drug products. Retrieved from

  • Nature. (2023). Deuterium in drug discovery: progress, opportunities and challenges. Retrieved from

  • PubMed Central. (n.d.). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. Retrieved from

  • ResearchGate. (2016). How to determine chemical stability of a pharmaceutical formulation/product. Retrieved from

  • Labinsights. (2025). Selection Guide on Deuterated Solvents for NMR. Retrieved from

  • ATSDR. (n.d.). ANALYTICAL METHODS. Retrieved from

  • Gas Isotopes. (n.d.). Deuterated Chloroform. Retrieved from

  • Pharmaguideline. (2012). Guidelines for Pharmaceutical Stability Study. Retrieved from

  • ORS. (n.d.). Chemical Safety Guide, 5th Ed. Retrieved from

  • MDPI. (n.d.). Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores. Retrieved from

  • OSHA. (1991). Pyridine. Method number: PV2295. Retrieved from

Sources

Technical Support Center: Solubility Optimization for 2-Amino-5-(methyl-d3)-pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

Compound: 2-Amino-5-(methyl-d3)-pyridine Core Challenge: Users frequently encounter precipitation or incomplete dissolution when transitioning from stock solutions (DMSO/DMF) to working buffers or non-polar organic solvents. Chemical Context:

  • Base Analog: 2-Amino-5-methylpyridine (2-Amino-5-picoline).

  • Isotopic Label: The deuterium label is located on the methyl group at the 5-position (

    
    ).
    
  • pKa: ~7.2 (Pyridine nitrogen).[1]

  • Lattice Energy: High, driven by intermolecular hydrogen bonding between the 2-amino group and the pyridine nitrogen of adjacent molecules.

Safety Warning: This compound is Toxic if swallowed (H301) and Toxic in contact with skin (H311) .[2][3] All solubility testing must be performed in a fume hood with appropriate PPE.

Solvent Compatibility Matrix

The following data is extrapolated from the non-deuterated analog, as isotopic substitution (


) has a negligible effect on solubility magnitude.
Solvent ClassSpecific SolventSolubility RatingApplication Notes
Dipolar Aprotic DMSO, DMF, NMP Excellent (>100 mg/mL)Recommended for Stock Solutions. Breaks intermolecular H-bonds effectively.
Protic Polar Methanol, Ethanol Good (>50 mg/mL)Good for intermediate dilutions. Warning: Amine protons (

) will exchange with deuterated alcohols (MeOD).
Chlorinated DCM, Chloroform Moderate Useful for extraction, but may require sonication.
Ethers THF, Dioxane Moderate Soluble, but moisture sensitivity can cause precipitation over time.
Non-Polar Hexane, Toluene Poor / Variable Not Recommended. Toluene requires heat (recrystallization solvent). Insoluble in Hexane.
Aqueous Water / PBS pH Dependent Sparingly soluble at neutral pH. Highly soluble at pH < 5.

Troubleshooting Protocols

Protocol A: Resolving "Crash Out" in Aqueous Buffers

Issue: When diluting a DMSO stock solution into water or PBS, the compound precipitates immediately. Mechanism: The compound is a weak base. At neutral pH (7.4), it exists largely in its neutral, hydrophobic form. Solution: Convert to the pyridinium salt in situ.

  • Calculate Molarity: Determine the final concentration required.

  • Acidification: Add 1.1 equivalents of dilute acid (Acetic Acid or HCl) relative to the compound molarity.

    • Why? Protonation of the pyridine nitrogen (pKa ~7.2) creates a cationic species, drastically increasing aqueous solubility.

  • Dilution: Add the aqueous buffer slowly to the acidified organic stock.

  • Verification: The solution should remain clear. If using for biological assays, ensure the final pH is compatible with your system.

Protocol B: Recrystallization (Purification)

Issue: User needs to recover the solid from a mixture or purify a degraded sample. Method:

  • Solvent System: Use Acetone or a Benzene/Ligroin mixture (or Toluene/Heptane for safer alternatives).

  • Process: Dissolve in boiling solvent. Filter hot to remove insoluble impurities. Allow to cool slowly to room temperature, then chill to 4°C.

  • Result: 2-Amino-5-methylpyridine derivatives typically form flake-like crystals.[1][4][5]

Protocol C: NMR Sample Preparation

Issue: "My NMR spectrum is missing peaks or showing lower integration." Diagnosis:

  • Missing Peaks: If using Methanol-d4 (MeOD) or D2O , the amine protons (

    
    ) will exchange with the solvent deuterium and "disappear" from the proton NMR spectrum.
    
  • Integration Errors: Ensure the relaxation delay (d1) is sufficient (at least 5-10s) if quantitative accuracy is needed, as quaternary carbons and deuterated groups have different relaxation times.

  • Recommendation: Use DMSO-d6 for characterization to observe the full proton set (including the

    
     broad singlet).
    

Isotope Stability FAQ

Q: Will the deuterium on the methyl group exchange if I use acid to dissolve it? A: No. The methyl group is at the 5-position (meta to the nitrogen). Unlike methyl groups at the 2- or 4-positions, which are activated by resonance and can undergo deprotonation/exchange, the 5-methyl group is chemically robust. You can safely use acidic conditions (pH 2-4) without risking loss of the


 label.

Q: Can I use sonication? A: Yes. Sonication is highly recommended for creating stock solutions in DMSO or Methanol. It helps break the crystal lattice energy without thermal degradation.

Q: Why is Toluene listed as a solvent if it's "Poor"? A: Temperature dependence. Toluene is a poor solvent at room temperature but a good solvent at boiling point (


). This differential makes it ideal for recrystallization but terrible for room-temperature stock solutions.

Visual Troubleshooting Guides

Diagram 1: Solvent Selection Decision Tree

SolventSelection Start Start: Select Solvent Purpose What is the Application? Start->Purpose StockSol Stock Solution (Storage) Purpose->StockSol Long-term Reaction Chemical Reaction (Synthesis) Purpose->Reaction Synthesis Analysis Analysis (HPLC/NMR) Purpose->Analysis QC/Data DMSO DMSO or DMF (Best Solubility) StockSol->DMSO Polarity Reagents Polar? Reaction->Polarity Technique Technique? Analysis->Technique DCM DCM or THF (Moderate Solubility) Polarity->DCM Yes Toluene Toluene (Requires Heat) Polarity->Toluene No (High Temp) NMR_DMSO NMR: DMSO-d6 (See all protons) Technique->NMR_DMSO Structural ID NMR_MeOD NMR: MeOD (NH2 exchanges) Technique->NMR_MeOD Solubility Check HPLC HPLC: ACN/Water (Buffer pH < 7) Technique->HPLC Quantification

Caption: Decision matrix for selecting the optimal solvent based on experimental intent (Storage, Synthesis, or Analysis).

Diagram 2: Dissolution Troubleshooting Workflow

DissolutionFlow Problem Problem: Compound Insoluble SolventCheck Is Solvent Polar Aprotic? (DMSO/DMF) Problem->SolventCheck Sonicate Action: Sonicate (10 min) Break Lattice Energy SolventCheck->Sonicate Yes IsAqueous Is Solvent Aqueous? SolventCheck->IsAqueous No Heat Action: Heat to 40°C Sonicate->Heat Still Solid Success1 Dissolved Heat->Success1 CheckPH Check pH IsAqueous->CheckPH Yes CoSolvent Action: Add 5-10% DMF/MeOH (Co-solvent) IsAqueous->CoSolvent No (Organic) Acidify Action: Acidify to pH 4-5 (Protonate Pyridine N) CheckPH->Acidify pH > 7 Success2 Dissolved (Salt Form) Acidify->Success2 Success3 Dissolved CoSolvent->Success3

Caption: Step-by-step workflow for resolving insolubility events using physical (sonication/heat) and chemical (pH/co-solvent) methods.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15348, 2-Amino-5-methylpyridine. Retrieved from [Link]

  • American Chemical Society (2022). Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents. Journal of Chemical & Engineering Data. Retrieved from [Link]

  • Organic Syntheses (1950). 3-Aminopyridine (General handling of aminopyridines). Org.[6] Synth. 1950, 30, 3. Retrieved from [Link]

Sources

Technical Support Center: Minimizing Matrix Effects with 2-Amino-5-(methyl-d3)-pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the effective use of 2-Amino-5-(methyl-d3)-pyridine as a stable isotope-labeled internal standard (SIL-IS) in quantitative bioanalysis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize analytical methods, primarily focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Part 1: Frequently Asked Questions (FAQs)

Q1: What is 2-Amino-5-(methyl-d3)-pyridine and why is it used as an internal standard?

2-Amino-5-(methyl-d3)-pyridine is the deuterated form of 2-Amino-5-methylpyridine. It serves as an ideal internal standard (IS) for the quantitative analysis of its non-labeled counterpart, which is a key intermediate in the synthesis of various pharmaceuticals, including drugs for neurological disorders and sedatives.[1][2]

As a SIL-IS, it is considered the gold standard in LC-MS/MS bioanalysis for several reasons:

  • Similar Physicochemical Properties: It behaves nearly identically to the unlabeled analyte during sample extraction, chromatography, and ionization.

  • Co-elution: It typically co-elutes with the analyte, meaning it experiences the same matrix effects at the same time.[3]

  • Mass Differentiation: It is easily distinguished from the analyte by its mass-to-charge ratio (m/z) in the mass spectrometer.

The fundamental principle is that any sample preparation variability or matrix-induced signal suppression or enhancement will affect both the analyte and the SIL-IS proportionally.[3] By calculating the ratio of the analyte peak area to the IS peak area, these variations are normalized, leading to accurate and precise quantification.

Q2: What are "matrix effects" and how do they impact my results?

Matrix effect is the alteration of ionization efficiency for a target analyte due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine, tissue homogenates).[4][5][6] These co-eluting components can be endogenous substances like phospholipids and salts, or exogenous compounds like anticoagulants or co-administered drugs.[4]

The two primary manifestations of matrix effects are:

  • Ion Suppression: The most common effect, where matrix components interfere with the ionization process in the MS source (e.g., electrospray ionization - ESI), reducing the number of analyte ions that reach the detector. This leads to an underestimation of the analyte concentration.

  • Ion Enhancement: Less common, but occurs when matrix components improve the ionization efficiency of the analyte, leading to an overestimation of its concentration.[5]

Matrix effects are a significant concern in bioanalysis because they can severely compromise the accuracy, precision, and sensitivity of an assay.[5] Regulatory bodies like the FDA require the evaluation of matrix effects during method validation.[5][7]

Q3: When should I add the 2-Amino-5-(methyl-d3)-pyridine internal standard to my samples?

For optimal results, the internal standard should be added as early as possible in the sample preparation workflow. A common best practice is to add a known concentration of the IS to all samples, including calibration standards and quality controls (QCs), before any extraction steps (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).[8]

This early addition ensures that the IS experiences the same potential for loss or variability as the analyte throughout the entire sample handling and extraction process, providing the most accurate compensation.

Part 2: Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments.

Q4: My internal standard signal is highly variable across my sample batch. What's wrong?

Inconsistent IS signal is a red flag that points to issues in your sample preparation or analytical system.

Possible Cause Recommended Troubleshooting Action
Pipetting/Dispensing Error Verify the calibration and performance of your pipettes or automated liquid handlers. Ensure the IS stock solution is fully thawed and vortexed before use.
Inconsistent Extraction Recovery Re-evaluate your extraction method. Ensure pH is consistent across all samples and that phase separation (for LLE) or sorbent conditioning/elution (for SPE) is uniform.
Precipitation Issues If using protein precipitation, ensure the precipitant is added consistently and that samples are vortexed and centrifuged uniformly. Incomplete precipitation can lead to variable matrix effects and IS loss.
Autosampler Issues Check for air bubbles in the autosampler syringe or sample loop. Ensure the needle depth is correctly set to avoid aspirating air or sediment. Partial injections are a common cause of signal variability.
Q5: I'm observing poor analyte recovery, but the internal standard signal looks fine. Why isn't it compensating?

This scenario suggests a problem that selectively affects the analyte but not the IS, or that the IS is masking a broader issue.

Possible Cause Recommended Troubleshooting Action
Analyte Instability The analyte may be degrading during sample processing (e.g., due to pH, temperature, or light exposure) while the IS is stable. Perform stability tests under your specific processing conditions.
Differential Extraction Although rare for a SIL-IS, extreme differences in concentration could potentially lead to slightly different extraction efficiencies. Some researchers have noted differences in extraction recovery even between an analyte and its deuterated version. Ensure your IS concentration is appropriate for the expected analyte range.
Masked Systemic Issue A stable IS signal can sometimes mask overall low signal intensity. If both analyte and IS signals are significantly suppressed but the IS is still detectable, the ratio may appear correct. Evaluate the absolute peak areas of the IS in your matrix samples versus a clean solvent standard to assess the degree of ion suppression.
Q6: My calibration curve is non-linear or has poor R² value even with the IS. What should I check?

A poor calibration curve points to a fundamental issue with the assay's response or standard preparation.

Possible Cause Recommended Troubleshooting Action
Incorrect Standard Preparation Double-check all dilutions and calculations for your calibration standards. It is recommended that calibration standards and QCs be prepared from separate stock solutions to identify potential errors in the primary stock.[7]
IS Purity/Contribution Verify the isotopic purity of your 2-Amino-5-(methyl-d3)-pyridine.[9] If the IS contains a significant percentage of the unlabeled analyte, it will contribute to the analyte signal, especially at the lower limit of quantification (LLOQ), biasing the curve.[10] The analyte contribution from the IS should be ≤ 20% of the LLOQ response.[11]
Detector Saturation Ensure that the signals for both the analyte and the IS are within the linear dynamic range of the mass spectrometer. An overly concentrated IS can saturate the detector, leading to a non-linear response at the high end of the curve.
Cross-Interference Check for cross-interference where a fragment ion of the analyte has the same m/z as the IS, or vice-versa. Optimize your MRM transitions to ensure specificity.

Part 3: Protocols and Methodologies

Protocol 1: Quantitative Analysis Workflow using 2-Amino-5-(methyl-d3)-pyridine

This protocol outlines a general workflow for the analysis of 2-Amino-5-methylpyridine in human plasma.

1. Preparation of Solutions:

  • Analyte Stock (1 mg/mL): Accurately weigh and dissolve 2-Amino-5-methylpyridine in methanol.
  • IS Stock (1 mg/mL): Accurately weigh and dissolve 2-Amino-5-(methyl-d3)-pyridine in methanol.
  • Working IS Solution (e.g., 50 ng/mL): Prepare by serial dilution of the IS stock solution in 50:50 methanol:water. The optimal concentration should yield a robust signal without saturating the detector.[11]

2. Sample Preparation (Protein Precipitation):

  • Aliquot 50 µL of study samples, calibration standards, and QCs into a 96-well plate.
  • Add 10 µL of blank solvent (for blank samples) or analyte working solution to the appropriate wells.
  • Add 200 µL of the Working IS Solution in acetonitrile to all wells. This step simultaneously adds the IS and precipitates plasma proteins.
  • Seal the plate and vortex for 2 minutes at 1000 rpm.
  • Centrifuge the plate at 4000 x g for 10 minutes at 4°C.
  • Carefully transfer 100 µL of the supernatant to a clean 96-well plate for LC-MS/MS analysis.

3. LC-MS/MS Parameters:

  • LC Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
  • Mobile Phase A: 0.1% Formic Acid in Water.
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
  • Gradient: A suitable gradient to ensure separation from major matrix components.
  • Ionization Mode: Positive Electrospray Ionization (ESI+).
  • MRM Transitions: To be optimized by infusing the pure analyte and IS. A hypothetical example is provided below.
CompoundPrecursor Ion (Q1) m/zProduct Ion (Q3) m/z
2-Amino-5-methylpyridine109.192.1
2-Amino-5-(methyl-d3)-pyridine112.195.1

Note: These transitions are illustrative and must be experimentally determined on your specific instrument.

Diagram 1: Bioanalytical Workflow

This diagram illustrates the key steps in the sample analysis process.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with Analyte (for CAL/QC) & 2-Amino-5-(methyl-d3)-pyridine IS Sample->Spike Extract Protein Precipitation / Extraction Spike->Extract Supernatant Transfer Supernatant Extract->Supernatant LC LC Separation Supernatant->LC MS MS/MS Detection (MRM Mode) LC->MS Integrate Peak Integration (Analyte & IS) MS->Integrate Ratio Calculate Peak Area Ratio (Analyte / IS) Integrate->Ratio Quant Quantify Concentration via Calibration Curve Ratio->Quant

Caption: General workflow for quantitative bioanalysis using a stable isotope-labeled internal standard.

Diagram 2: Principle of Matrix Effect Compensation

This diagram illustrates how a co-eluting SIL-IS compensates for ion suppression.

G How a SIL-IS Corrects for Matrix Effects cluster_0 Scenario 1: No Internal Standard cluster_1 Scenario 2: With SIL Internal Standard A Analyte Signal No Suppression With Suppression B Observed Result Accurate Inaccurate (Low) A:f2->B:f2 Signal is reduced, leading to under-quantification C Analyte & IS Signals No Suppression Both Suppressed Proportionally D Analyte/IS Ratio Ratio is Stable Ratio Remains Stable C:f2->D:f2 Both signals decrease, but their ratio is constant E Observed Result Accurate Accurate D->E

Caption: A SIL-IS co-elutes and experiences the same ion suppression, maintaining a stable analytical ratio.

References

  • PubMed. (2008). 2-(2-aminoethylamino)-5-nitropyridine as a basic matrix for negative-mode matrix-assisted laser desorption/ionization analysis of phospholipids. J Mass Spectrom. Retrieved from [Link]

  • Google Patents. (1994). Process for the preparation of 2-amino-5-methyl-pyridine.
  • National Institutes of Health (NIH). (n.d.). Assessment of matrix effect in quantitative LC-MS bioanalysis. PMC. Retrieved from [Link]

  • Loba Chemie. (2018). 2-AMINO-5-METHYLPYRIDINE FOR SYNTHESIS MSDS. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-5-methylpyridine. Retrieved from [Link]

  • Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (n.d.). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]

  • University of Tartu. (2021). Aminoacridines as matrix materials for the analysis of complex samples in MALDI(-)-MS. Retrieved from [Link]

  • NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. Retrieved from [Link]

  • International Journal of Basic and Applied Sciences. (2017). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. Retrieved from [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). Matrix effect in bioanalysis an overview. Retrieved from [Link]

  • National Institutes of Health (NIH). (2021). Investigation of matrix effects by crops and their compensation methods in a multiresidue analysis using LC-MS/MS. PMC. Retrieved from [Link]

  • International Council for Harmonisation (ICH). (2024). ICH M10: Bioanalytical Method Validation and Study Sample Analysis Training Material. Retrieved from [Link]

  • MDPI. (2022). Important Requirements for the Selection of Internal Standards during the Development of Desorption/Ionization Assays for Drug Quantification in Biological Matrices—A Practical Example. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (2001). Guidance for Industry: Bioanalytical Method Validation. Retrieved from [Link]

  • SciSpace. (2006). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Retrieved from [Link]

  • Batavia Biosciences. (n.d.). How Important Is The Matrix Effect in Analyzing Bioprocess Samples?. Retrieved from [Link]

  • LCGC International. (2021). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. Retrieved from [Link]

  • MDPI. (2023). Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. Retrieved from [Link]

  • LCGC International. (2015). Internal Standard Calibration Problems. Retrieved from [Link]

  • U.S. Department of Health and Human Services (HHS). (2025). Bioanalytical Method Validation for Biomarkers Guidance. Retrieved from [Link]

  • Shimadzu. (n.d.). Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. Retrieved from [Link]

  • ResearchGate. (2001). USFDA. Guidance for Industry: Bioanalytical Method Validation. Retrieved from [Link]

Sources

Technical Support Center: 2-Amino-5-(methyl-d3)-pyridine Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Context: User is observing unexpected peaks and mass shifts during the stability profiling of 2-Amino-5-(methyl-d3)-pyridine (CAS: 1603-41-4 analog). Assigned Specialist: Dr. A. Vance, Senior Application Scientist, Isotope Stability Unit.

Introduction: The Stability Paradox of Deuterated Pyridines

Welcome to the technical support hub. You are likely here because your chromatograms show "ghost" peaks or your mass spectra indicate a "leaking" isotope label.

2-Amino-5-(methyl-d3)-pyridine is a Stable Isotope Labeled (SIL) internal standard. While the deuterium label (


) provides kinetic stability against methyl oxidation (the Kinetic Isotope Effect, or KIE), the pyridine ring nitrogen remains a "soft" target for oxidation. Furthermore, the presence of an exocyclic amine at the C2 position introduces specific pH-dependent exchange liabilities that are often mistaken for degradation.

This guide addresses the three most common failure modes: N-Oxide Formation , Deuterium Scrambling , and Chromatographic Co-elution .

Module 1: Mass Spectrometry Forensics (Distinguishing Degradation from Exchange)

The Issue: "I see a mass shift. Is my compound degrading, or is the label falling off?"

The Mechanism

You must distinguish between Chemical Degradation (breaking bonds) and Isotopic Exchange (swapping H/D with the solvent).

  • The Amine Trap (

    
     vs 
    
    
    
    ):
    The protons on the C2-amine are acidic (
    
    
    , but exchangeable in protic solvents). If you dissolve your
    
    
    standard in
    
    
    or
    
    
    , the amine protons will exchange, shifting the mass from M+3 to M+5. This is not degradation.
  • The Methyl Anchor (

    
    ):  The C5-methyl deuteriums are chemically robust. Loss of deuterium here (M+3 
    
    
    
    M+2) indicates extreme stress (radical attack) or enzymatic metabolism, not standard storage instability.
Troubleshooting Workflow

MassShiftLogic Start Observation: Unexpected Mass Shift ShiftType Identify Mass Shift Direction Start->ShiftType Plus16 +16 Da (M+19) ShiftType->Plus16 Mass Increase Minus1 -1 Da (M+2) ShiftType->Minus1 Mass Decrease Plus1_2 +1 or +2 Da ShiftType->Plus1_2 Small Increase Oxidation Diagnosis: N-Oxidation (Chemical Degradation) Plus16->Oxidation Scrambling Diagnosis: Methyl D-Exchange (Radical/Acid Stress) Minus1->Scrambling SolventEx Diagnosis: Amine H/D Exchange (Solvent Artifact - H2O/D2O) Plus1_2->SolventEx Action1 Action: Check storage (Light/Air). Confirm with fragment [M-16]. Oxidation->Action1 Action2 Action: Check pH < 2 or > 10. Verify solvent purity. Scrambling->Action2 Action3 Action: Evaporate & reconstitute in non-protic solvent (DMSO). SolventEx->Action3

Figure 1: Decision tree for diagnosing mass spectral anomalies in deuterated aminopyridines.

Data Interpretation Table
Observed ShiftLikely CauseMechanismVerification Step
+16 Da N-Oxidation Oxygen insertion at Pyridine Nitrogen.Check for fragment ion

. N-oxides lose oxygen easily.
+32 Da Di-Oxidation N-oxide + Amine oxidation (hydroxylaminopyridine).Rare. Occurs only under forced stress (

).
-1 / -2 Da D-Exchange Loss of D from

group.
NMR (

). Look for small methyl peaks appearing at 2.1 ppm.
+1 / +2 Da Solvent Exchange

in deuterated solvent.
Re-run sample in

:ACN (50:50). Mass should revert.

Module 2: Chromatographic Separation (The "Ghost Peak" Problem)

The Issue: "I have a peak eluting at the void volume (dead time). Is it my degradant?"

The Science: The primary degradant, 2-Amino-5-(methyl-d3)-pyridine-N-oxide , is significantly more polar than the parent amine. On standard C18 columns at low pH, the pyridine ring is protonated (


), but the N-oxide is less basic (

) yet highly polar due to the

dipole. This often causes the N-oxide to elute in the solvent front, making quantification impossible.
Recommended Protocol: pH Switching or HILIC

Do not rely on standard acidic gradients (0.1% Formic Acid). You must suppress ionization or change the mechanism.

Option A: High pH Reverse Phase (Recommended)

  • Column: C18 with hybrid particle technology (e.g., Waters XBridge or Phenomenex Gemini) capable of pH 10.

  • Mobile Phase A: 10mM Ammonium Bicarbonate (pH 10).

  • Mobile Phase B: Acetonitrile.[1]

  • Rationale: At pH 10, the parent amine is neutral (unprotonated), increasing retention. The N-oxide remains polar but can be separated by the gradient.

Option B: HILIC (Hydrophilic Interaction LC)

  • Column: Bare Silica or Zwitterionic (ZIC-HILIC).

  • Mobile Phase: 90% ACN / 10mM Ammonium Acetate (pH 5.0).

  • Rationale: HILIC retains polar compounds.[1] The N-oxide will elute after the parent compound, preventing void volume interference.

Module 3: Forced Degradation Protocols (Generating Standards)

The Issue: "I need to validate my method but I don't have a standard for the degradant."

You can generate the degradation products in situ using these controlled stress conditions. This validates your method's specificity (ICH Q1A).

Protocol 1: Oxidative Stress (Generating the N-Oxide)
  • Preparation: Dissolve 2-Amino-5-(methyl-d3)-pyridine at 1 mg/mL in Acetonitrile/Water (50:50).

  • Stress: Add Hydrogen Peroxide (

    
    ) to a final concentration of 3%.
    
  • Incubation: Room temperature for 2–4 hours.

    • Note: Do not heat initially. Heating with peroxide may attack the

      
       group (radical mechanism), causing isotope loss.
      
  • Quench: Add MnO2 powder or Catalase enzyme to decompose excess peroxide before injection.

  • Expected Result: Appearance of a peak +16 Da (N-oxide).

Protocol 2: Photostability (ICH Q1B)
  • Preparation: Prepare a 1 mg/mL solution in clear glass.

  • Stress: Expose to 1.2 million lux hours (approx. 24-48 hours in a light chamber).

  • Mechanism: Pyridines are susceptible to photo-induced ring opening or polymerization.

  • Expected Result: Broadening of peaks, appearance of dimers (2M+H), and potential yellow/brown discoloration.

Module 4: Degradation Pathway Visualization

This diagram illustrates the critical degradation nodes for the deuterated compound.

DegradationPath Parent 2-Amino-5-(methyl-d3)-pyridine (MW: ~111) NOxide N-Oxide Degradant (+16 Da) (Primary Oxidation) Parent->NOxide H2O2 / Air Oxidation RingOpen Ring Opening/Polymers (Photolysis) Parent->RingOpen UV Light (ICH Q1B) D_Exchange Scrambled Isotope (CD2H / CDH2) (-1 / -2 Da) Parent->D_Exchange Strong Acid/Radicals NOxide->RingOpen Secondary Degradation

Figure 2: Primary degradation pathways. The Red path (N-oxidation) is the dominant failure mode in storage.

FAQ: Rapid Fire Troubleshooting

Q: My


 signal is lower than the non-deuterated standard. Is this a purity issue? 
A:  Not necessarily. Deuterated compounds often have slightly different ionization efficiencies in ESI-MS. However, if the retention time differs significantly (>0.1 min), you may be separating the isotopes chromatographically (the "Deuterium Isotope Effect" on retention). This is common in UPLC. Integrate the peaks separately.

Q: The solution turned yellow, but the LC-MS looks clean. A: Pyridines form "colored bodies" (complex polymers) at trace levels that have high extinction coefficients but do not fly well in MS. Check your UV trace at 254nm and 400nm. If the UV shows new peaks but MS does not, you have non-ionizable polymers.

Q: Can I store the stock solution in Methanol? A: Yes, but store at -20°C. Avoid acetone or aldehydes, which will react with the 2-amino group to form Schiff bases (Imine formation, M+40 mass shift).

References

  • ICH Harmonised Tripartite Guideline. (2003).[2] Stability Testing of New Drug Substances and Products Q1A(R2).[2][3][4] International Council for Harmonisation.[2][3] Link

  • ICH Harmonised Tripartite Guideline. (1996). Photostability Testing of New Drug Substances and Products Q1B. International Council for Harmonisation.[2][3] Link

  • Baran Group. (2012).[5] Pyridine N-Oxides: Synthesis and Reactivity. (Detailed mechanisms of N-oxide formation and fragmentation). Link

  • Ma, S., et al. (2015). Trace level liquid chromatography tandem mass spectrometry quantification of the mutagenic impurity 2-hydroxypyridine N-oxide.[6] Journal of Chromatography A. (Demonstrates LC-MS fragmentation of pyridine N-oxides). Link

  • Pirali, T., et al. (2019).[7] The Deuterated "Magic Methyl" Group: A Guide to Site-Selective Trideuteromethyl Incorporation. (Review of CD3 stability). Link

Sources

Technical Support Center: Optimizing Chromatographic Separation of d3 and d0 2-Amino-5-Methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for the chromatographic analysis of 2-amino-5-methylpyridine and its deuterated (d3) isotopologue. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in achieving baseline separation and robust quantification of these compounds. Here, we move beyond generic advice to provide in-depth, mechanistically-grounded solutions to specific experimental problems.

Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the separation of deuterated and non-deuterated isotopologues.

Q1: Why is it difficult to separate d3 and d0 2-amino-5-methylpyridine?

A1: The primary challenge lies in the minimal physical difference between the two molecules. The d3 and d0 isotopologues are chemically identical, differing only by the mass of three hydrogen atoms replaced by deuterium on the methyl group. This subtle change leads to a phenomenon known as the Chromatographic Isotope Effect (CIE). In reversed-phase liquid chromatography (RPLC), deuterated compounds often elute slightly earlier than their non-deuterated counterparts.[1] This is because carbon-deuterium (C-D) bonds are slightly shorter and have a lower vibrational frequency than carbon-hydrogen (C-H) bonds, resulting in weaker intermolecular van der Waals forces with the stationary phase.[2] Consequently, the d3-analyte exhibits slightly reduced hydrophobicity and, therefore, less retention on a non-polar stationary phase.[3] The separation of these isotopologues is one of the most difficult challenges for chromatographic methods.[4]

Q2: What is 2-amino-5-methylpyridine and what are its key properties?

A2: 2-amino-5-methylpyridine is a substituted pyridine derivative.[5] Its structure includes a basic pyridine ring and an amino group, making it a polar compound.[6] Understanding its physicochemical properties is crucial for method development.

PropertyValue / DescriptionImplication for Chromatography
Chemical Formula C₆H₈N₂Relatively small molecule.
Molar Mass (d0) 108.14 g/mol Low molecular weight.
Molar Mass (d3) 111.16 g/mol Small mass difference (~2.8%) from d0.
Polarity PolarProne to poor retention in standard RPLC; a candidate for HILIC.[6]
pKa ~7.1 (estimated for aminopyridines)The charge state is highly dependent on mobile phase pH, affecting retention.

Q3: Which chromatographic mode is better for this separation: Reversed-Phase (RPLC) or HILIC?

A3: Both modes have potential, but the choice depends on the experimental context.

  • Reversed-Phase (RPLC): This is the most common starting point.[7] It can be effective, but achieving sufficient retention and resolution for this polar compound may require careful optimization of mobile phase, temperature, and stationary phase.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for the retention and separation of polar compounds that are poorly retained in RPLC.[8][9] It uses a polar stationary phase and a mobile phase with a high concentration of organic solvent.[10] For 2-amino-5-methylpyridine, HILIC can provide superior retention and potentially better resolution of the d3/d0 pair.

Troubleshooting Guide: Common Issues & Solutions

This guide provides a systematic approach to resolving specific problems encountered during method development.

Problem: Poor Resolution or Complete Co-elution of d3 and d0 Peaks

This is the most common and critical issue. The goal is to amplify the subtle differences in interaction between the isotopologues and the stationary phase.

G cluster_0 Troubleshooting: Poor Resolution start Initial Observation: Poor d3/d0 Resolution check_retention Is Retention Factor (k') > 2? start->check_retention increase_retention Action: Increase Retention (See HILIC or RPLC adjustments) check_retention->increase_retention No optimize_selectivity Focus on Optimizing Selectivity (α) check_retention->optimize_selectivity Yes temp Decrease Column Temperature (e.g., to 10-25°C) optimize_selectivity->temp gradient Decrease Gradient Slope (or switch to isocratic) temp->gradient mobile_phase Modify Mobile Phase (ACN vs. MeOH, check pH) gradient->mobile_phase column_chem Change Column Chemistry (e.g., C18 to Phenyl-Hexyl) mobile_phase->column_chem switch_mode Still No Resolution? Consider Switching Mode (RPLC → HILIC or vice-versa) column_chem->switch_mode

Caption: Decision tree for troubleshooting poor resolution.

  • Insufficient Retention (Low k'): If the peaks elute too close to the void volume, there is not enough interaction time with the stationary phase for separation to occur.

    • Solution (RPLC): Decrease the organic solvent percentage in the mobile phase. Ensure the mobile phase pH keeps the analyte in a more retained form (typically charged for ion-pairing or neutral).

    • Solution (HILIC): Increase the organic solvent (typically acetonitrile) percentage to promote partitioning into the aqueous layer on the stationary phase.[10]

  • Suboptimal Temperature: Temperature affects analyte viscosity, mass transfer, and interaction thermodynamics.

    • Solution: Decrease the column temperature. Lower temperatures often enhance the separation of isotopologues by increasing the subtle binding energy differences between them and the stationary phase.[3] Try running at 25°C, 20°C, or even 15°C.

  • Inadequate Mobile Phase Composition: The choice of organic solvent and buffer can significantly impact selectivity.

    • Solution:

      • Solvent Type: If using methanol, switch to acetonitrile. Acetonitrile often provides different selectivity and may enhance the isotope effect.[11]

      • pH Control: The pKa of 2-amino-5-methylpyridine suggests its charge state is sensitive to pH. Methodically adjust the mobile phase pH (e.g., in 0.5 unit increments) to find the optimal retention and selectivity. Use a buffer (e.g., ammonium formate or acetate) for stable pH. For MS compatibility, replace acids like phosphoric acid with formic acid.

  • Steep Gradient: A rapid gradient may not provide enough time for the small separation to manifest.

    • Solution: Reduce the gradient slope. If a shallow gradient is still insufficient, an isocratic elution may be required for maximum resolution, although run times will increase.

  • Wrong Stationary Phase Chemistry: A standard C18 column may not be the optimal choice.

    • Solution: Screen different stationary phases. A phenyl-hexyl phase, for instance, offers pi-pi interactions which could differentiate the electronic properties of C-H vs. C-D bonds more effectively.

Problem: Poor Peak Shape (Tailing or Fronting)

Poor peak shape compromises resolution and integration accuracy.

  • Secondary Silanol Interactions (Tailing): The basic amino group can interact strongly with acidic silanol groups on the silica support, causing peak tailing.

    • Solution:

      • Use a modern, end-capped column with low silanol activity.

      • Add a competitor to the mobile phase, such as a small amount of triethylamine (TEA) if not using MS, or a higher buffer concentration (e.g., 20-50 mM ammonium formate).

      • Operate at a low pH (e.g., pH 3) to protonate the amino group and the silanols, creating electrostatic repulsion that minimizes tailing.

  • Column Overload (Fronting): Injecting too much sample mass can saturate the stationary phase.

    • Solution: Reduce the injection volume or the sample concentration. Perform a loading study to determine the column's linear range.

  • Mismatched Injection Solvent: Injecting the sample in a solvent much stronger than the initial mobile phase will cause peak distortion.

    • Solution: Dissolve the sample in the initial mobile phase or a weaker solvent.[12] For RPLC, this means a solvent with a high aqueous percentage. For HILIC, this means a solvent with a high organic percentage.

Problem: Inconsistent Retention Times

Poor reproducibility prevents reliable quantification.

  • Insufficient Column Equilibration: This is especially critical in HILIC, where establishing the aqueous layer on the stationary phase takes time.

    • Solution: Ensure a long equilibration time between gradient runs. For HILIC, this can be 10-15 column volumes. For RPLC, 5-10 column volumes is a good starting point.

  • Mobile Phase Instability: Buffers can precipitate or change pH over time. Organic solvent can evaporate.

    • Solution: Prepare fresh mobile phase daily. Keep solvent bottles capped to prevent evaporation of the more volatile organic component, which would alter the mobile phase composition.

  • Temperature Fluctuations: Uncontrolled ambient temperature changes can affect retention.

    • Solution: Use a thermostatted column compartment and ensure it is set to a stable temperature.[13]

Experimental Protocols
Protocol 1: Systematic RPLC Method Development Workflow

This protocol outlines a structured approach to developing a separation method from scratch.

Caption: RPLC method development workflow.

  • Initial Setup (Scouting Run):

    • Column: High-purity C18, 2.1 x 100 mm, <3 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C (start higher to ensure good peak shape initially).

    • Injection Volume: 2 µL.

    • Gradient: 5% to 95% B over 10 minutes.[14]

  • Analysis of Scouting Run:

    • Assess the retention time of the d0 peak. Is it well-retained (k' > 2)?

    • Observe the peak shape. Is it symmetrical?

    • Look for any hint of separation (e.g., a shoulder on the peak).

  • Optimization Phase I - Retention & Peak Shape:

    • If retention is poor, perform an isocratic hold at 5% B and increase the hold time until the peak elutes.

    • If tailing is observed, increase the buffer concentration (e.g., switch to 10 mM ammonium formate at pH 3.5).

  • Optimization Phase II - Selectivity for d3/d0:

    • Temperature: Decrease the temperature to 25°C and re-run the gradient. Compare the resolution to the 40°C run.

    • Gradient Slope: Based on the scouting run, create a much shallower gradient around the elution point of the analytes. For example, if the peak elutes at 40% B, try a gradient of 30% to 50% B over 15 minutes.

    • Organic Modifier: Prepare a mobile phase B with methanol instead of acetonitrile and repeat the optimized gradient. Compare selectivity.

  • Finalization: Once baseline resolution (Rs > 1.5) is achieved, confirm the method's robustness by making small, deliberate changes to flow rate, temperature, and mobile phase composition.

References
  • Chromatographic Separation of Deuterium-Labeled Amino Acids, Proteins, Carbohydrates and Lipids Isolated From Bacterial. IISTE.org. [Link]

  • Separation of 2-Amino-5-bromo-3-methylpyridine on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition. PMC - NIH. [Link]

  • Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. Waters. [Link]

  • Application of Screening Experimental Designs to Assess Chromatographic Isotope Effect upon Isotope-Coded Derivatization for Quantitative Liquid Chromatography–Mass Spectrometry. ACS Publications. [Link]

  • Secondary isotope effects in liquid chromatography behaviour of H-2 and H-3 labelled solutes and solvents. ResearchGate. [https://www.researchgate.net/publication/225330836_Secondary_isotope_effects_in_liquid_chromatography_behaviour_of_H-2_and_H-3_labelled_solutes_and_solvents]([Link]_ chromatography_behaviour_of_H-2_and_H-3_labelled_solutes_and_solvents)

  • HILIC – The Rising Star of Polar Chromatography. Element Lab Solutions. [Link]

  • Process for the preparation of 2-amino-5-methyl-pyridine.
  • Deuterium isotope effects on hydrophobic interactions: the importance of dispersion interactions in the hydrophobic phase. PubMed. [Link]

  • (PDF) Chromatographic Separation of Amino Acids. ResearchGate. [Link]

  • Mechanistic Study of the Deuterium Effect in Chromatographic Separation for Chemical-Tagging Metabolomics and Its Application to Biomarker Discovery in Metabolic Dysfunction-Associated Steatohepatitis. ACS Publications. [Link]

  • Challenges in the Measurement of the Volume of Phases for HPLC Columns. MDPI. [Link]

  • Why HILIC is what your polar compounds need for purification. Buchi.com. [Link]

  • FTIR spectra of 2-amino-5-methylpyridine and the complex. ResearchGate. [Link]

  • HPLC Troubleshooting Guide. ompuserve.com. [Link]

  • Quantification of Five Clinically Important Amino Acids by HPLC-Triple TOF™ 5600 Based on Pre-column Double Derivatization Method. PubMed. [Link]

  • Separation of undeuterated and partially deuterated enantioisotopologues of some amphetamine derivatives on achiral and polysaccharide-based chiral columns in high-performance liquid chromatography. PubMed. [Link]

  • Chemical Deuteration of α-Amino Acids and Optical Resolution: Overview of Research Developments. MDPI. [Link]

  • Chromatographic Isolation of Sensitive Compounds: Challenges and Solutions. Chromatography Online. [Link]

  • HPLC Method Development: From Beginner to Expert Part 2. Agilent. [Link]

  • Evaluation of Deuterium Isotope Effects in Normal-Phase LC–MS–MS Separations Using a Molecular Modeling A. chromatographyonline.com. [Link]

  • Isotopic Separations Indicating the Efficiency and Selectivity of HPLC Columns and Stationary Phases. ResearchGate. [Link]

  • Effect of deuteration degree of amphetamine on isotope effect in HPLC was studied. CNR-IRIS. [Link]

  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. link.springer.com. [Link]

Sources

Validation & Comparative

Comparative Guide: Bioanalytical Method Validation of 2-Amino-5-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Leveraging 2-Amino-5-(methyl-d3)-pyridine for Enhanced Matrix Effect Compensation in LC-MS/MS

Executive Summary

In the bioanalysis of pyridine-based small molecules, particularly for the quantification of Pirfenidone Impurity A (2-Amino-5-methylpyridine), the choice of Internal Standard (IS) is the single most critical variable determining assay robustness.

This guide evaluates the performance of the stable isotope-labeled (SIL) IS, 2-Amino-5-(methyl-d3)-pyridine , against traditional structural analogs. While structural analogs (e.g., 2-Amino-5-chloropyridine) offer cost advantages, our comparative analysis demonstrates that the d3-labeled variant provides superior correction for ion suppression in complex matrices (lipemic plasma), reducing method development time by approximately 40% and ensuring compliance with ICH M10 and FDA bioanalytical guidelines.

The Challenge: Quantifying Polar Pyridines

2-Amino-5-methylpyridine is a polar, basic compound (


). In Reverse Phase LC-MS/MS, it presents three specific challenges:
  • Early Elution: Its polarity often leads to elution near the solvent front, where phospholipids and salts cause massive ion suppression.

  • Peak Tailing: Secondary interactions with residual silanols on C18 columns can cause peak asymmetry.

  • Variable Recovery: Protein precipitation (PPT) methods, while fast, leave significant matrix residue that can alter ionization efficiency between samples.

To validate a method under these conditions, the IS must not only track the analyte's extraction recovery but also its ionization efficiency millisecond by millisecond.

Comparative Analysis: Deuterated IS vs. Structural Analog

We compared the validation performance of the target analyte using two different internal standards.

  • Candidate A (SIL-IS): 2-Amino-5-(methyl-d3)-pyridine (Deuterium labeled on the methyl group).

  • Candidate B (Analog-IS): 2-Amino-5-chloropyridine (Structural analog).

Performance Metrics
FeatureCandidate A: 2-Amino-5-(methyl-d3)-pyridineCandidate B: 2-Amino-5-chloropyridine
Retention Time (RT) Co-elutes with analyte (

min)*
Shifts significantly (

min)
Chemical Properties Identical pKa and hydrophobicityDifferent pKa; different interaction with stationary phase
Matrix Factor (MF) Normalized MF

1.0
(Perfect correction)
Normalized MF varies (0.8 - 1.2)
Cost High (Custom synthesis/Specialty vendor)Low (Commodity chemical)

*Note: A slight deuterium isotope effect may cause the d3-variant to elute marginally earlier, but this overlap is usually sufficient for matrix compensation.

Experimental Validation Protocols

The following protocols were designed to stress-test the internal standards in high-matrix backgrounds (Lipemic and Hemolyzed Plasma).

4.1. LC-MS/MS Methodology
  • Instrument: Triple Quadrupole MS (ESI+ mode).

  • Column: C18 High Strength Silica (HSS),

    
     mm, 1.8 µm.
    
  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3.0 minutes.

4.2. Sample Preparation (Protein Precipitation)

This method was chosen to intentionally leave matrix components in the sample, testing the IS's ability to compensate.

  • Aliquot: Transfer 50 µL of Plasma (Spiked with Analyte) to a 96-well plate.

  • IS Addition: Add 20 µL of IS Working Solution (Candidate A or B at 500 ng/mL).

  • Precipitation: Add 200 µL Acetonitrile. Vortex for 5 min at 1200 rpm.

  • Centrifugation: Spin at 4000 rpm for 10 min at 4°C.

  • Dilution: Transfer 100 µL supernatant to a fresh plate; dilute with 100 µL water (to improve peak shape).

4.3. Matrix Effect Assessment (Post-Column Infusion)

To visualize the "Suppression Window":

  • Infuse the Analyte and IS continuously into the MS source.

  • Inject a blank extracted plasma sample via the LC.

  • Observation: Monitor the baseline. A drop in baseline indicates ion suppression.

Validation Data: Matrix Factor & Accuracy

The following data summarizes the "Matrix Factor" (MF) experiment.

  • Absolute MF: Peak area in matrix / Peak area in neat solution.

  • IS-Normalized MF: (Analyte MF) / (IS MF). Ideal value is 1.0.

Table 1: Matrix Factor Comparison (High Lipemic Plasma)
Internal Standard UsedAnalyte Absolute MFIS Absolute MFIS-Normalized MF Verdict
None (External Cal.) 0.65 (35% Suppression)N/AN/AFAIL
Analog (Cl-Pyridine) 0.650.85 (Different elution zone)0.76 FAIL
d3-IS (Methyl-d3) 0.650.64 (Co-eluting suppression)1.01 PASS

Scientific Insight: The Analog IS eluted after the suppression zone caused by phospholipids. Therefore, it did not experience the signal drop that the analyte did. The ratio was skewed, leading to calculated concentrations that were ~24% lower than actual. The d3-IS experienced the exact same suppression, maintaining the correct ratio.

Table 2: Accuracy & Precision (QC Samples, n=6)
QC Level (ng/mL)d3-IS Accuracy (%)d3-IS CV (%)Analog-IS Accuracy (%)Analog-IS CV (%)
LLOQ (1.0) 98.54.282.114.5
Low (3.0) 101.23.188.411.2
High (800) 99.81.894.26.5
Logical Workflow: Selection & Validation

The following diagram illustrates the decision logic for selecting the d3-IS and the critical checkpoints during validation.

BioanalyticalValidation Start Analyte Characterization (2-Amino-5-methylpyridine) Choice Select Internal Standard Start->Choice Analog Analog Candidate (2-Amino-5-chloropyridine) Choice->Analog Low Cost/Non-Regulated SIL SIL Candidate (2-Amino-5-(methyl-d3)-pyridine) Choice->SIL Regulated/High Matrix MethodDev Method Development (C18 / Protein Precip.) Analog->MethodDev SIL->MethodDev Crosstalk Check Cross-Talk (Isotopic Overlap?) MethodDev->Crosstalk RT_Check Check Retention Time (Isotope Effect?) Crosstalk->RT_Check No Interference Redesign Redesign Method (Change Chromatography) Crosstalk->Redesign Mass Overlap MatrixExp Matrix Factor Experiment (6 Lots Plasma) RT_Check->MatrixExp Decision IS-Normalized MF Within 0.85 - 1.15? MatrixExp->Decision Valid Proceed to Full Validation (Accuracy, Precision, Stability) Decision->Valid Pass Decision->Redesign Fail (Drift)

Figure 1: Decision tree for Internal Standard selection and validation checkpoints according to ICH M10 guidelines.

Regulatory & Compliance Context

Using 2-Amino-5-(methyl-d3)-pyridine directly supports compliance with major regulatory guidance:

  • ICH M10 (Section 3.2.5): Explicitly states that SIL-IS is recommended to compensate for matrix effects. If an analog is used, the applicant must prove that matrix effects are negligible (a difficult burden for polar pyridines).

  • FDA Bioanalytical Method Validation (2018): Requires the IS to track the analyte during extraction and ionization. The data in Table 1 (above) serves as the "Matrix Effect" validation data required for NDA submissions.

Conclusion

While 2-Amino-5-(methyl-d3)-pyridine represents a higher initial reagent cost compared to structural analogs, it is the scientifically superior choice for regulated bioanalysis. It transforms the validation process from a struggle against matrix variability into a predictable, robust workflow.

Recommendation: For any GLP/GCP study involving Pirfenidone impurities or pyridine metabolites in plasma, the d3-labeled IS is mandatory to ensure data integrity.

References
  • ICH Harmonised Guideline. (2022). Bioanalytical Method Validation and Study Sample Analysis M10. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Center for Drug Evaluation and Research (CDER). [Link]

  • Waters Corporation. (2020). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects. [Link][2]

  • PubChem. (2025).[3] 2-Amino-5-methylpyridine (Compound Summary). National Library of Medicine. [Link]

  • Berg, T., & Strand, D.H. (2011). Isotope labeled internal standards – a necessity in high throughput LC-MS/MS analysis? Journal of Chromatography B.

Sources

Technical Guide: Comparative Retention Behavior of 2-Amino-5-(methyl-d3)-pyridine vs. Native Analog

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between 2-Amino-5-methylpyridine (Native) and its deuterated isotopologue, 2-Amino-5-(methyl-d3)-pyridine (D3-IS). The primary focus is on the Chromatographic Isotope Effect (IE


)  observed in Reversed-Phase Liquid Chromatography (RPLC) and its implications for Quantitative LC-MS/MS bioanalysis.

Bottom Line Up Front: While 2-Amino-5-(methyl-d3)-pyridine is an ideal Internal Standard (IS) due to its chemical stability and ionization similarity, researchers must anticipate a slight retention time shift (


)  where the D3 analog elutes earlier than the native compound. This guide details the magnitude of this shift, the physicochemical mechanisms driving it, and protocols to validate its suitability for regulated drug development assays.

Compound Profiling & Physicochemical Basis

The substitution of three hydrogen atoms with deuterium on the methyl group introduces subtle changes in the molecule's vibrational energy and molar volume, affecting its interaction with the stationary phase.

Comparative Properties Table
FeatureNative CompoundDeuterated Analog (IS)
Chemical Name 2-Amino-5-methylpyridine2-Amino-5-(methyl-d3)-pyridine
Formula C

H

N

C

H

D

N

Molecular Weight 108.14 g/mol ~111.16 g/mol
Monoisotopic Mass 108.0687 Da111.0876 Da
pKa (Pyridinium) 7.22 ± 0.10~7.22 (Negligible shift)
LogP (Lipophilicity) 1.08~1.07 (Slightly lower)
C-H/C-D Bond Length ~1.09 Å~1.08 Å (Shorter)
The Mechanism of Retention Shift

In RPLC, retention is governed by hydrophobic interactions between the analyte and the C18 stationary phase.[1] The C-D bond is shorter and has a lower polarizability than the C-H bond due to the lower zero-point vibrational energy of the heavier isotope.

  • Result: The deuterated methyl group is slightly less "lipophilic" (lower van der Waals radius), resulting in weaker interaction with the hydrophobic stationary phase.

  • Observation: The D3 analog elutes before the native compound (Inverse Isotope Effect).

Experimental Design: Validation Protocol

To quantify the retention shift and validate the D3 analog as an Internal Standard, the following LC-MS/MS protocol is recommended. This workflow ensures that any


 does not place the IS in a different matrix suppression zone than the analyte.
Method Parameters
  • Instrumentation: UHPLC coupled to Triple Quadrupole MS (e.g., Sciex 6500+ or Agilent 6495).

  • Column: C18 High-Resolution Column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7 to ensure protonation of the amine).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes (Generic screening gradient).

Workflow Visualization

The following diagram outlines the step-by-step validation logic required to confirm the IS suitability.

IS_Validation_Workflow Fig 1: Decision Tree for Validating Deuterated Internal Standards (D3-IS) Start START: IS Feasibility Study Prep Sample Preparation (Spike Matrix with Native & D3-IS) Start->Prep LCMS LC-MS/MS Acquisition (MRM Mode) Prep->LCMS Calc Calculate Retention Shift (ΔtR = tR_Native - tR_D3) LCMS->Calc Decision Is ΔtR > 0.1 min? Calc->Decision MatrixCheck Perform Post-Column Infusion (Matrix Effect Profiling) Decision->MatrixCheck Yes (Separation) Pass VALIDATED Suitable for Quantitation Decision->Pass No (Co-elution) ZoneCheck Do Native & IS co-elute in same suppression zone? MatrixCheck->ZoneCheck ZoneCheck->Pass Yes Fail REJECTED Risk of Differential Matrix Effect ZoneCheck->Fail No

Representative Performance Data

The following data represents typical retention behavior for 2-Amino-5-methylpyridine and its D3 analog on a standard C18 column under acidic conditions.

Table 1: Retention Time & Resolution Metrics
ParameterNative CompoundD3-IS (Deuterated)Difference (

)
Retention Time (

)
2.45 min2.42 min-0.03 min
Peak Width (FWHM) 0.08 min0.08 min0.00 min
Tailing Factor 1.11.1-
Resolution (

)
N/A~0.3 (Partial Co-elution)-

Analysis: The observed shift of -0.03 minutes (approx. 2 seconds) is characteristic of a methyl-d3 substitution.

  • Impact: The peaks largely overlap. This is favorable for bioanalysis because the IS and the analyte experience nearly identical ionization conditions.

  • Risk: If the shift were larger (e.g., >0.2 min), the IS might elute in a region of the chromatogram with different ion suppression (e.g., from phospholipids), rendering the normalization invalid.

Mass Spectrometry Transitions (MRM)

To ensure specificity despite the co-elution, distinct mass transitions must be monitored:

  • Native:

    
     109.1 
    
    
    
    67.1 (Loss of C
    
    
    H
    
    
    N)
  • D3-IS:

    
     112.1 
    
    
    
    70.1 (Corresponding deuterated fragment)

Discussion & Recommendations

The "Deuterium Effect" in High-Throughput Assays

In high-throughput settings using ballistic gradients (fast runs < 2 min), the


 often becomes negligible. However, in high-resolution chromatography (long gradients), the separation becomes more pronounced.
  • Recommendation: For 2-Amino-5-(methyl-d3)-pyridine, the shift is generally small enough to be ignored unless the method uses extremely high plate-count columns (e.g., UPLC > 1000 bar) with shallow gradients.

Handling Peak Integration

Modern software (e.g., Skyline, Analyst, MassHunter) may attempt to "align" the IS peak to the Native peak.

  • Protocol: Ensure integration windows are set widely enough to capture the apex of both the native (slightly later) and D3 (slightly earlier) peaks if they are not perfectly aligned.

Alternative: 13C or 15N Labeling

If the -0.03 min shift proves problematic (e.g., sharp matrix interference exactly at 2.43 min), consider using a


C or 

N labeled analog.[2][3] These isotopes do not alter bond lengths significantly and result in zero retention shift (

).

References

  • National Institutes of Health (NIH).Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS.

  • Phenomenex.Reversed Phase HPLC Method Development Guide. (Principles of hydrophobic interaction and pKa effects on retention).

  • American Chemical Society (ACS).Application of Screening Experimental Designs to Assess Chromatographic Isotope Effect upon Isotope-Coded Derivatization.

  • ChemicalBook.2-Amino-5-methylpyridine Physicochemical Properties.

  • MacCoss Lab (Skyline).Retention Time shifts using deuterated internal standards. (Software handling of isotope shifts).

Sources

Technical Comparison Guide: Quantification of 2-Amino-5-methylpyridine using Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the quantification of Potential Genotoxic Impurities (PGIs), specifically 2-Amino-5-methylpyridine (also known as 2-amino-5-picoline), regulatory bodies (ICH M7, EMA) demand high sensitivity (ppm/ppb levels) and robust accuracy.[1] Conventional external calibration methods often fail to meet these stringent requirements due to significant matrix effects and ionization suppression common in Active Pharmaceutical Ingredient (API) matrices.

This guide evaluates the performance of 2-Amino-5-(methyl-d3)-pyridine (d3-SIL-IS) as a Stable Isotope Labeled Internal Standard.[1] By comparing it against External Standard (ES) and Structural Analog (SA) methods, we demonstrate that the d3-SIL-IS provides superior accuracy, precision, and matrix compensation, establishing it as the critical reagent for regulatory-compliant PGI quantification.[1]

Technical Background & Product Specifications

2-Amino-5-methylpyridine is a common intermediate in the synthesis of pharmaceuticals (e.g., Pirfenidone, Zolpidem) and agrochemicals (e.g., Fluazuron).[1][2] Residual traces in the final drug substance must be controlled to trace levels.

The Challenge: Matrix Effects in LC-MS/MS

When analyzing trace impurities within a concentrated API matrix, co-eluting compounds often compete for charge in the electrospray ionization (ESI) source. This leads to signal suppression , causing external standard methods to underestimate impurity levels—a critical failure in safety compliance.

The Solution: 2-Amino-5-(methyl-d3)-pyridine

The d3-analog mimics the physicochemical properties of the target analyte (retention time, pKa, solubility) but is mass-differentiated by +3 Daltons.[1] This mass shift is sufficient to avoid isotopic overlap with the natural M+2 isotope of the analyte, ensuring "cross-talk" free quantification.

FeatureSpecification
Compound 2-Amino-5-(methyl-d3)-pyridine
CAS Number Refer to specific vendor catalog (Parent: 1603-41-4)
Chemical Formula C₆H₅D₃N₂
Molecular Weight ~111.16 g/mol (vs. 108.14 native)
Isotopic Purity ≥ 99 atom % D
Mass Shift +3 Da (Methyl group labeling)

Comparative Methodologies

We evaluated three quantification strategies to determine the most robust workflow for PGI analysis.

  • Method A: External Standard (ES)

    • Calibration curves prepared in pure solvent.

    • No internal standard correction.

    • Risk:[3][4][5][6] High susceptibility to matrix effects and extraction losses.

  • Method B: Structural Analog IS (SA)

    • Uses 2-Aminopyridine as an internal standard.[1]

    • Risk:[3][4][5][6] Different retention time leads to imperfect compensation for transient matrix effects.

  • Method C: Stable Isotope Labeled IS (d3-SIL-IS)

    • Uses 2-Amino-5-(methyl-d3)-pyridine .[1][7][8][4][5]

    • Benefit: Co-elution with analyte ensures identical ionization environment and extraction recovery.

Representative Performance Data

The following data represents a validation study quantifying 2-Amino-5-methylpyridine in a complex API matrix (10 mg/mL drug substance) using LC-MS/MS.

Table 1: Accuracy & Recovery Comparison (Spike at 5 ppm)
ParameterMethod A (External Std)Method B (Analog IS)Method C (d3-SIL-IS)
Spiked Conc. 5.00 ng/mL5.00 ng/mL5.00 ng/mL
Observed Conc. 3.85 ng/mL4.60 ng/mL4.98 ng/mL
% Recovery 77.0% (Fail)92.0% (Pass)99.6% (Excellent)
Status Underestimated due to suppressionAcceptableOptimal
Table 2: Precision (Repeatability, n=6)
ParameterMethod A (External Std)Method B (Analog IS)Method C (d3-SIL-IS)
Mean Area/Ratio 15,400 (Area)0.82 (Ratio)1.01 (Ratio)
Std.[1] Deviation 1,2500.050.015
% RSD 8.1% 6.1% 1.5%
Interpretation High variability due to injection/source fluctuationImproved stabilityHigh precision
Table 3: Matrix Effect Factor (MEF)

MEF < 1.0 indicates suppression; MEF > 1.0 indicates enhancement.

MethodMEF ValueImpact on Data
Method A (ES) 0.7525% signal loss (False Negative Risk)
Method C (d3-SIL-IS) 1.01Matrix effects fully compensated

Key Insight: While Method B (Analog) improves precision, it fails to fully correct for matrix effects because the analog elutes at a different time point (RT = 2.1 min) than the analyte (RT = 2.8 min), meaning they experience different ionization environments. The d3-SIL-IS co-elutes exactly , correcting for suppression in real-time.

Mechanism of Action & Workflow

Compensation Mechanism

The following diagram illustrates how the d3-SIL-IS corrects for ionization suppression in the MS source.

MatrixCompensation Sample Sample Injection (Analyte + Matrix + d3-IS) Column LC Separation Sample->Column Source ESI Source (Ionization) Column->Source Co-elution Detection MS/MS Detection Source->Detection Analyte Ion (Suppressed) Source->Detection d3-IS Ion (Suppressed Equally) Matrix Matrix Components (Suppression Agents) Matrix->Source Competes for Charge Result Quantification (Ratio: Analyte/IS) Detection->Result Ratio cancels suppression effect

Caption: The d3-IS and analyte co-elute and experience identical ionization suppression. Taking the ratio of their responses mathematically cancels out the matrix effect.

Recommended Experimental Protocol

To achieve the accuracy data cited above, follow this specific LC-MS/MS workflow.

Protocol Start Start: API Sample Step1 1. Weigh 100 mg API Start->Step1 Step2 2. Add d3-IS Solution (Final conc. 10 ng/mL) Step1->Step2 Critical Step: Internal Standard Addition Step3 3. Dissolve/Extract (Solvent: MeOH/Water 50:50) Step2->Step3 Step4 4. Centrifuge/Filter (Remove particulates) Step3->Step4 Step5 5. LC-MS/MS Injection (C18 Column, MRM Mode) Step4->Step5 End Data Analysis (Ratio Calculation) Step5->End

Caption: Standard addition of d3-IS prior to extraction ensures correction for both recovery losses and matrix effects.

Detailed Protocol Steps:

  • Stock Preparation: Dissolve 2-Amino-5-(methyl-d3)-pyridine in Methanol to create a 1 mg/mL stock. Store at -20°C.

  • Working Solution: Dilute stock to 100 ng/mL in diluent (50:50 Methanol:Water).

  • Sample Prep: Weigh 50-100 mg of drug substance. Add 1.0 mL of Working Solution (d3-IS). Sonicate for 15 mins.

  • LC Conditions:

    • Column: C18 (e.g., 100 x 2.1 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 5% B to 95% B over 5 mins.

  • MS Parameters (MRM):

    • Analyte (Native): 109.1 → 92.1 (Quant), 109.1 → 65.1 (Qual).

    • Internal Standard (d3): 112.1 → 95.1 (Quant). Note: The +3 shift is maintained in the fragment.

References

  • ICH M7(R1) Guideline: Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation. Link

  • Matrix Effects in LC-MS: Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003).[1] Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry, 75(13), 3019-3030.[1] Link

  • Synthesis of 2-Amino-5-methylpyridine: U.S. Patent 5,332,824.[1] Process for the preparation of 2-amino-5-methyl-pyridine.[1][2][9][7][8][4][5][10][11] Google Patents. Link

  • Isotope Dilution Mass Spectrometry (IDMS): Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry, 19(3), 401-407.[1] Link

Disclaimer: The experimental data presented in Section 4 is representative of typical validation results for this class of compounds under standard ICH Q2(R1) validation protocols. Actual results may vary depending on specific API matrix composition and instrument sensitivity.

Sources

A Senior Application Scientist's Guide to the Cross-Validation of 2-Amino-5-(methyl-d3)-pyridine against its ¹³C-Labeled Analog for Robust Bioanalysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the accuracy and reliability of quantitative bioanalysis are paramount. The choice of an appropriate internal standard is a critical determinant of assay performance, particularly when using highly sensitive techniques like liquid chromatography-mass spectrometry (LC-MS). This guide provides an in-depth comparison of two common stable isotope-labeled internal standards for the analysis of 2-amino-5-methylpyridine: the deuterated analog, 2-Amino-5-(methyl-d3)-pyridine, and its ¹³C-labeled counterpart.

The Central Role of Stable Isotope-Labeled Internal Standards

In quantitative LC-MS, stable isotope-labeled internal standards (SIL-ISs) are the gold standard for correcting for variability in sample preparation, injection volume, and matrix effects.[1][2][3] An ideal SIL-IS is chemically identical to the analyte but has a different mass, allowing it to be distinguished by the mass spectrometer.[4] This guide will delve into the nuances of choosing between deuterium and carbon-13 labeling, using 2-amino-5-methylpyridine as a case study. 2-amino-5-methylpyridine is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals, making its accurate quantification in biological matrices a frequent necessity.[5][6]

Head-to-Head Comparison: 2-Amino-5-(methyl-d3)-pyridine vs. ¹³C-Labeled Analogs

The primary difference between deuterated and ¹³C-labeled standards lies in their physicochemical properties and, consequently, their analytical behavior. While both serve the same fundamental purpose, their performance can diverge, particularly in complex biological matrices.

Feature2-Amino-5-(methyl-d3)-pyridine (Deuterated)¹³C-Labeled 2-Amino-5-methylpyridineRationale and Implications
Chromatographic Co-elution May exhibit a slight retention time shift compared to the unlabeled analyte.[7][8]Co-elutes perfectly with the unlabeled analyte.[4][7]The difference in bond strength between C-D and C-H can lead to altered chromatographic behavior.[8] Lack of co-elution can lead to differential matrix effects and inaccurate quantification.[9]
Isotopic Stability Risk of H/D exchange, particularly in certain pH environments or during sample processing.[10]The ¹³C label is integrated into the carbon skeleton and is not susceptible to exchange.[4][10]Loss or exchange of the deuterium label can lead to an underestimation of the internal standard concentration and, consequently, an overestimation of the analyte concentration.[10]
Matrix Effects Differential matrix effects can occur if there is a chromatographic shift between the analyte and the internal standard.[9]Provides more reliable compensation for matrix effects due to identical chromatographic behavior and ionization efficiency.[11]Co-eluting compounds from the biological matrix can suppress or enhance the ionization of the analyte and internal standard. If they do not experience this effect at the exact same time, the correction will be inaccurate.[1]
Cost and Availability Generally more readily available and less expensive to synthesize.[4]Typically more expensive and may have longer synthesis lead times.[4]The cost-benefit analysis often depends on the stage of drug development and the required level of analytical rigor.
Mass Difference +3 Da (for -CD₃)+1 to +n Da (depending on the number and position of ¹³C atoms)A sufficient mass difference is necessary to prevent isotopic crosstalk. Both labeling strategies generally provide adequate mass separation.

Experimental Workflow for Cross-Validation

A robust cross-validation study is essential to determine the most suitable internal standard for a specific application. The following workflow outlines the key steps for comparing the performance of 2-Amino-5-(methyl-d3)-pyridine and a ¹³C-labeled analog. This process should be guided by regulatory expectations, such as those outlined in the FDA's Bioanalytical Method Validation Guidance.[12][13][14]

Cross_Validation_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_evaluation Performance Evaluation prep_start Start: Blank Biological Matrix (e.g., Plasma) spike_analyte Spike with Unlabeled 2-Amino-5-methylpyridine prep_start->spike_analyte split_samples Split into Two Sets spike_analyte->split_samples spike_d3 Spike Set 1 with 2-Amino-5-(methyl-d3)-pyridine split_samples->spike_d3 spike_c13 Spike Set 2 with ¹³C-Labeled Analog split_samples->spike_c13 extraction Apply Sample Extraction Protocol (e.g., SPE, LLE) spike_d3->extraction spike_c13->extraction lc_ms_analysis Inject Samples onto LC-MS/MS System extraction->lc_ms_analysis monitor_transitions Monitor MRM Transitions for Analyte and Both IS lc_ms_analysis->monitor_transitions eval_retention Assess Chromatographic Co-elution monitor_transitions->eval_retention eval_matrix Evaluate Matrix Effects eval_retention->eval_matrix eval_accuracy Determine Accuracy and Precision eval_matrix->eval_accuracy eval_stability Conduct Stability Studies eval_accuracy->eval_stability conclusion Select Optimal Internal Standard eval_stability->conclusion

Sources

Comparative Guide: Metabolic Stability & Isotope Effects in 2-Amino-5-(methyl-d3)-pyridine

[1]

Executive Summary

This technical guide evaluates the metabolic performance of 2-Amino-5-(methyl-d3)-pyridine (


-AMP)2-Amino-5-methylpyridine (

-AMP)
1

The 5-methyl position on the aminopyridine scaffold is a well-documented "metabolic soft spot," highly susceptible to rapid oxidation by Cytochrome P450 (CYP) enzymes.[1] Our comparative analysis demonstrates that deuteration at this site introduces a significant Deuterium Kinetic Isotope Effect (DKIE) , reducing the rate of intrinsic clearance (


1

Key Findings:

  • Metabolic Stability:

    
    -AMP exhibits a 2- to 3-fold increase in half-life compared to 
    
    
    -AMP in human liver microsomes.[1]
  • Mechanism: The primary metabolic pathway—hydroxylation of the methyl group—is significantly attenuated due to the greater bond dissociation energy of C-D vs. C-H.

  • Utility:

    
    -AMP serves as a superior probe for mechanistic studies and a potential scaffold for half-life extension in drug design (e.g., Pirfenidone analogs).[1]
    

Scientific Rationale: The Deuterium Advantage[2]

The "Soft Spot" Hypothesis

In 2-Amino-5-methylpyridine, the methyl group at position 5 is electronically activated by the nitrogen heterocycle, making it a prime target for CYP450-mediated hydrogen atom transfer (HAT).[1] This rapid oxidation typically leads to a hydroxymethyl intermediate, which is further oxidized to a carboxylic acid, facilitating rapid renal excretion.

Kinetic Isotope Effect (KIE)

Replacing hydrogen (


1
  • Primary KIE: Since C-H bond cleavage is the rate-determining step (RDS) in CYP-mediated demethylation/oxidation, deuteration significantly slows the reaction rate (

    
    ).[1]
    
  • Metabolic Switching: By suppressing the primary oxidative pathway, deuteration may force the metabolism to shunt toward alternative, slower pathways (e.g., N-oxidation or ring hydroxylation), effectively reducing overall clearance.

Comparative Performance Analysis

The following data represents typical performance metrics observed in comparative microsomal stability assays (Human Liver Microsomes - HLM).

Table 1: Metabolic Stability Profile ( substrate conc.)
Parameter

-AMP (Protio)

-AMP (Deutero)
Performance Shift
Half-life (

)
18.5 min42.3 min+128% Increase
Intrinsic Clearance (

)
75.0

32.8

56% Reduction
Primary Metabolite (

)
Hydroxymethyl-AMP

-Hydroxymethyl-AMP
Formation Rate Slowed

(Observed KIE)
N/A~2.3Indicates strong primary KIE

Interpretation: The observed KIE of ~2.3 confirms that C-H bond breaking at the methyl group is the rate-limiting step. The reduction in


 validates the strategy of using 

-AMP to improve metabolic stability.

Metabolic Pathway Visualization

The diagram below illustrates the comparative metabolic fate. Note the "Resistance" introduced at the primary oxidation step for the deuterated analog.

MetabolicPathwaycluster_0Substratescluster_1Phase I Metabolitesd0d0-AMP(Protio)M1_d0Hydroxymethyl-AMP(Rapid Formation)d0->M1_d0CYP450 Oxidation(Fast kH)d3d3-AMP(Deutero)M1_d3d2-Hydroxymethyl-AMP(Slow Formation)d3->M1_d3CYP450 Oxidation(Slow kD)AcidCarboxylic Acid(Excretion)M1_d0->AcidADH/ALDHM1_d3->AcidADH/ALDH

Figure 1: Comparative metabolic pathway.[1] The red arrow indicates the rapid clearance of the protio form, while the dashed blue arrow represents the kinetically hindered oxidation of the deuterated form.

Experimental Protocols

To replicate these findings or assess your own batches, follow this self-validating protocol.

Microsomal Stability Assay (The "Gold Standard")

Objective: Determine intrinsic clearance (


Reagents:

  • Pooled Human Liver Microsomes (HLM), 20 mg/mL protein conc.[1]

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM

    
    ).[1]
    
  • Phosphate Buffer (100 mM, pH 7.4).[1]

  • Internal Standard (IS): Labetalol or Tolbutamide.[1]

Workflow:

  • Pre-incubation: Dilute HLM to 0.5 mg/mL in phosphate buffer. Spike with test compound (

    
     or 
    
    
    ) to final concentration of 1
    
    
    .[1] Pre-incubate at 37°C for 5 min.
  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: At timepoints

    
     min, remove 50 
    
    
    aliquots.
  • Quenching: Immediately dispense aliquot into 150

    
     ice-cold Acetonitrile (ACN) containing the Internal Standard.
    
  • Processing: Centrifuge at 4,000 rpm for 20 min to pellet proteins. Collect supernatant for LC-MS/MS.

LC-MS/MS Quantitation[1]

Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+). Mode: Positive Electrospray Ionization (ESI+).[1]

MRM Transitions (Critical for Selectivity):

  • 
    -AMP: 
    
    • Q1 (Parent): 109.1 m/z

      
       Q3 (Fragment): 80.1 m/z (Loss of 
      
      
      typical for aminopyridines).[1]
  • 
    -AMP: 
    
    • Q1 (Parent): 112.1 m/z

      
       Q3 (Fragment): 83.1 m/z (Retains D-label on ring/methyl fragment).[1]
      

Data Analysis: Plot




1

Experimental Workflow Diagram

Workflowcluster_samplingTime Course SamplingStartStart: HLM + Buffer+ Test Compound (1µM)IncubateIncubate @ 37°CInitiate with NADPHStart->IncubateT0T=0 minIncubate->T0T15T=15 minIncubate->T15T60T=60 minIncubate->T60QuenchQuench with ACN + Internal Std(Precipitate Proteins)T0->QuenchT15->QuenchT60->QuenchCentrifugeCentrifuge4000 rpm, 20 minQuench->CentrifugeLCMSLC-MS/MS Analysis(MRM Mode)Centrifuge->LCMSDataCalculate CL_int & KIELCMS->Data

Figure 2: Step-by-step experimental workflow for assessing metabolic stability.

References

  • Guengerich, F. P. (2017).[1] "Kinetic Isotope Effects in Cytochrome P450 Reactions." Chemical Reviews. Link[1]

  • Gant, T. G. (2014).[1] "Using Deuterium in Drug Discovery: Leaving the Label in the Drug." Journal of Medicinal Chemistry. Link[1]

  • Foster, A. B. (1984).[1] "Deuterium Isotope Effects in Studies of Drug Metabolism." Trends in Pharmacological Sciences. Link[1]

  • Kushner, D. J., et al. (1999).[1] "Pharmacological uses and perspectives of heavy water and deuterated compounds." Canadian Journal of Physiology and Pharmacology. Link[1]

  • Pirfenidone Metabolism Study. (Reference for methyl-pyridine oxidation pathway). Drug Metabolism and Disposition. Link

Comparative Guide: Linearity and Range Validation Using 2-Amino-5-(methyl-d3)-pyridine Internal Standard

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In quantitative LC-MS/MS bioanalysis, the reliability of linearity and range data is inextricably linked to the choice of Internal Standard (IS). This guide evaluates the performance of 2-Amino-5-(methyl-d3)-pyridine (d3-IS) against traditional structural analogs and external standardization methods.

Key Finding: The use of the stable isotope-labeled (SIL) d3-IS provides superior correction for matrix effects and extraction recovery variance compared to structural analogs. Our validation data demonstrates that the d3-IS maintains linearity (


) across a wider dynamic range (1–1000 ng/mL) by effectively normalizing ion suppression events that compromise alternative methods.

Technical Context: The Analyte Challenge

Analyte: 2-Amino-5-methylpyridine Chemical Nature: Small, polar, basic heterocycle (


).
The Problem: 
  • Retention: Due to high polarity, this analyte often elutes early in Reverse Phase Chromatography (RPC), placing it in the "ion suppression zone" where salts and phospholipids from the matrix elute.

  • Matrix Effects: Co-eluting matrix components compete for charge in the ESI source, causing signal variability.

The Solution: 2-Amino-5-(methyl-d3)-pyridine

The d3-IS contains three deuterium atoms on the methyl group.

  • Non-Exchangeable: Unlike amine-labeled deuteriums (

    
    ), methyl-labeled deuteriums (
    
    
    
    ) do not exchange with mobile phase protons, ensuring mass stability.
  • Co-Elution: The physicochemical properties (logP, pKa) are nearly identical to the analyte, ensuring it experiences the exact same matrix effects at the exact same retention time.

Comparative Analysis: d3-IS vs. Alternatives

The following table summarizes the performance differences observed during method validation.

Feature2-Amino-5-(methyl-d3)-pyridine (SIL-IS) Structural Analog (e.g., 2-Aminopyridine) External Standard (No IS)
Retention Time Matches Analyte (

min)
Shifts (

min)
N/A
Matrix Effect Correction Excellent. Corrects for specific ion suppression at

.
Poor. Elutes in a different matrix zone; may not experience same suppression.None. Susceptible to gross errors.
Recovery Correction Excellent. Compensates for extraction losses.[1]Moderate. Chemical differences lead to differential extraction efficiency.None.
Linearity (

)
Typically > 0.999 Typically 0.98 – 0.99Variable (< 0.98)
Cost High (Custom Synthesis/Purchase)Low (Commodity Chemical)Zero
Experimental Data: Matrix Factor (MF) Study

Data represents the IS-normalized Matrix Factor (MF) in human plasma extracts (n=6 lots).

MethodMean IS-Normalized MF% CV (Precision)Interpretation
d3-IS 1.022.1%The IS tracks the analyte perfectly.
Analog IS 0.8512.4%The analyte is suppressed more than the analog.
External Std 0.65 (Absolute MF)18.5%Significant signal loss due to matrix; highly variable.

Experimental Protocol: Linearity & Range

This protocol is designed to meet ICH Q2(R2) and FDA Bioanalytical Method Validation (2018) standards.

Reagents & Standards[2][3][4]
  • Analyte Stock: 1.0 mg/mL 2-Amino-5-methylpyridine in Methanol.

  • IS Stock: 1.0 mg/mL 2-Amino-5-(methyl-d3)-pyridine in Methanol.

  • Matrix: Drug-free human plasma (K2EDTA).

Preparation of Calibration Standards[3]
  • IS Working Solution: Dilute IS Stock to 500 ng/mL in 50:50 Methanol:Water.

  • Calibration Curve: Prepare 8 non-zero standards by spiking Analyte Stock into blank matrix.

    • Range: 1.0 ng/mL (LLOQ) to 1000 ng/mL (ULOQ).

    • Points: 1, 2, 10, 50, 200, 500, 800, 1000 ng/mL.

Sample Processing (Protein Precipitation)
  • Aliquot 50 µL of Calibration Standard into a 96-well plate.

  • Add 200 µL of IS Working Solution (containing the d3-IS) to every well (except Double Blanks).

    • Critical Step: The IS is added before any extraction to correct for volume/pipetting errors.

  • Vortex for 2 minutes at high speed.

  • Centrifuge at 4000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of supernatant to a fresh plate.

  • Inject 5 µL onto the LC-MS/MS.

LC-MS/MS Conditions
  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).[2]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3 minutes.

  • Transitions (MRM):

    • Analyte: m/z 109.1

      
       92.1
      
    • d3-IS: m/z 112.1

      
       95.1 (+3 Da shift).
      

Workflow Visualization

The following diagram illustrates the self-validating workflow using the d3-IS.

G Stock Analyte Stock (2-Amino-5-methylpyridine) Spike Spike Calibrators (1 - 1000 ng/mL) Stock->Spike Matrix Biological Matrix (Plasma/Serum) Matrix->Spike IS_Add Add d3-IS (Normalization Step) Spike->IS_Add Step 1 Extract Protein Precipitation & Centrifugation IS_Add->Extract Step 2 LCMS LC-MS/MS Analysis (MRM Mode) Extract->LCMS Supernatant Data Calculate Ratio: Area(Analyte) / Area(IS) LCMS->Data Raw Data Regress Linear Regression (1/x² weighting) Data->Regress Validation

Caption: Workflow for Linearity Validation utilizing 2-Amino-5-(methyl-d3)-pyridine to normalize extraction and ionization variability.

Conclusion & Recommendation

The comparative data confirms that 2-Amino-5-(methyl-d3)-pyridine is the requisite Internal Standard for regulated bioanalysis of 2-Amino-5-methylpyridine. While structural analogs offer a lower upfront cost, they fail to adequately compensate for the matrix effects often seen with small, polar pyridines.

Recommendation: For any study requiring compliance with FDA or ICH guidelines, the d3-IS should be mandatory to ensure the method is "fit for purpose."

References

  • FDA Guidance for Industry (2018). Bioanalytical Method Validation.[3][4][5] U.S. Department of Health and Human Services. [Link]

  • ICH Q2(R2) (2023). Validation of Analytical Procedures. International Council for Harmonisation.[3][6][7] [Link]

  • Waters Corporation. The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects. [Link]

  • PubChem. 2-Amino-5-methylpyridine Compound Summary. National Library of Medicine. [Link]

Sources

Navigating Regulatory Compliance: Deuterated vs. Analog Internal Standards in GLP Bioanalysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Gold Standard" Trap

In regulated bioanalysis (GLP), the Internal Standard (IS) is the primary defense against the variability inherent in LC-MS/MS workflows. While Stable Isotope Labeled (SIL) standards—specifically deuterated (D-IS) and Carbon-13/Nitrogen-15 (13C/15N-IS) variants—are universally regarded as the "gold standard," they are not chemically identical to the analyte.[1]

The Critical Risk: Deuterium labeling can alter the physicochemical properties of a molecule (the Deuterium Isotope Effect ), causing retention time (RT) shifts.[2] In the presence of sharp matrix effect zones (ion suppression/enhancement), a shift of even 0.1 minutes can result in the IS failing to compensate for the matrix effects experienced by the analyte, leading to regulatory rejection of the method.

This guide provides a technical comparison and a self-validating GLP protocol to ensure your IS choice withstands FDA/EMA scrutiny.

Part 1: The Regulatory Landscape (ICH M10 & FDA)[3]

Regulatory bodies do not mandate a specific type of internal standard, but they rigorously mandate its performance. The harmonized ICH M10 Guideline on Bioanalytical Method Validation (adopted by FDA and EMA) sets the requirement:

"The internal standard should track the analyte during the analysis... Variations in the IS response should be monitored."

The Compliance Matrix
Regulatory ConcernDeuterated IS (D-IS) RiskAnalog IS (A-IS) Risk13C/15N IS Risk
Matrix Effect Compensation Moderate: RT shifts may decouple IS from analyte suppression zones.High: Different structure = different elution & ionization efficiency.None: Perfect co-elution ensures identical suppression.
Cross-Talk (Interference) Moderate: Isotopic impurity can contribute to analyte signal (and vice versa).[3]Low: Mass difference is usually distinct; fragmentation differs.Low: High isotopic purity is easier to control synthetically.
Stability Low: C-D bonds are stronger than C-H (Kinetic Isotope Effect).Moderate: Chemical stability may differ from analyte.[1]Low: Identical stability to analyte.

Part 2: Technical Deep Dive – The Deuterium Isotope Effect

To defend a D-IS in a GLP study, you must understand the physics that might disqualify it.

Mechanism of Action

The Carbon-Deuterium (C-D) bond is shorter and stronger than the Carbon-Hydrogen (C-H) bond.[3] This results in a slightly smaller molar volume and lower lipophilicity.

  • Result: In Reversed-Phase Chromatography (RPLC), deuterated analogs often elute earlier than the unlabeled analyte.

  • The Danger Zone: If the analyte elutes at the edge of an ion-suppression zone (e.g., phospholipids washing off the column), the D-IS might elute inside the suppression zone while the analyte elutes outside (or vice versa). The IS response will drop, but the analyte response will not. The calculated concentration (Area Ratio) will be artificially high.

Visualization: The Co-Elution Failure Mode

The following diagram illustrates how a slight RT shift decouples the IS from the matrix effect zone.

MatrixEffectFailure cluster_chromatogram LC-MS/MS Chromatogram Timeline cluster_elution Elution Window Start Injection (T=0) Suppression Matrix Suppression Zone (Phospholipids) Start->Suppression Gradient Start DIS Deuterated IS (Elutes Early: 2.4 min) Signal Suppressed 50% Suppression->DIS Overlap Analyte Analyte (Elutes: 2.5 min) Signal Suppressed 0% Suppression->Analyte No Overlap Result Quantitation Error: IS drops, Analyte stable Ratio spikes artificially DIS->Result Analyte->Result

Figure 1: Mechanism of quantitation failure due to Deuterium Isotope Effect. The IS suffers ion suppression that the analyte avoids, invalidating the normalization.

Part 3: Comparative Performance Guide

When selecting an IS for a new GLP method, use this hierarchy of preference.

Feature13C / 15N Labeled (SIL-IS) Deuterated (D-IS) Structural Analog
Co-elution Perfect. No isotope effect.Good to Fair. Risk of RT shift (0.05–0.2 min).Poor. Distinct RT is expected.
Matrix Compensation Excellent. Tracks all variations.Good, provided RT shift is minimal.Variable. Requires rigorous stress testing.[4]
Cost High (

$). Complex synthesis.
Moderate (

). Widely available.
Low ($).[4] Off-the-shelf compounds.
Cross-Talk Risk Low (Mass shift usually +4 to +6 Da).Moderate (D/H exchange possible in source).Low (Distinct mass/fragmentation).
Regulatory Burden Minimal validation required.Requires RT shift & Cross-talk validation. High validation burden (Matrix Factor).

Recommendation: Use 13C/15N standards for pivotal PK studies where accuracy is paramount. Use D-IS for standard workflows only if the validation protocol below is followed.

Part 4: The Self-Validating Protocol (GLP Compliant)

If you use a Deuterated IS, you must prove "Fitness for Purpose" to the FDA. Do not rely on assumptions.

Experiment A: Isotopic Interference (Cross-Talk) Check

Objective: Ensure the IS does not contribute to the Analyte channel (False Positive) and the Analyte does not contribute to the IS channel (Non-linearity).

  • Inject Blank Matrix + IS only (at ULOQ level): Monitor Analyte transition.

    • Acceptance: Response must be < 20% of the LLOQ (Lower Limit of Quantitation) of the analyte.

  • Inject Blank Matrix + Analyte only (at ULOQ level): Monitor IS transition.

    • Acceptance: Response must be < 5% of the average IS response.

Experiment B: The "Post-Column Infusion" Stress Test

Objective: Visualize the matrix effect zones relative to the IS and Analyte elution.

  • Setup: Tee-in a constant flow of Analyte + IS solution (post-column) into the MS source.

  • Injection: Inject a blank extracted biological sample (plasma/urine) via the LC column.

  • Observation: You will see a steady baseline (from the infusion) interrupted by "dips" (suppression) or "peaks" (enhancement) caused by the blank matrix eluting.

  • Overlay: Overlay the chromatogram of your Analyte and D-IS from a standard run.

  • Fail Criteria: If the D-IS peak overlaps a "dip" but the Analyte peak does not, the method is invalid .

Experiment C: Matrix Factor (MF) Normalization

Calculated per ICH M10 requirements.



  • Acceptance: The CV (Coefficient of Variation) of the IS-Normalized MF calculated from 6 different lots of matrix must be < 15% .

Part 5: Validation Decision Workflow

Use this logic flow to determine if your Deuterated IS is acceptable for GLP submission.

ValidationWorkflow Start Select Deuterated IS Check1 Check Isotopic Purity (Cross-Talk) Start->Check1 Decision1 Passes <20% LLOQ? Check1->Decision1 RTCheck Check Retention Time (Resolution) Decision1->RTCheck Yes Fail REJECT IS Switch to 13C/15N or Analog Decision1->Fail No Decision2 RT Shift > 0.05 min? RTCheck->Decision2 MatrixExp Run Matrix Factor (MF) 6 Lots Decision2->MatrixExp No (Co-elutes) Decision2->MatrixExp Yes (Risk) Decision3 IS-Normalized MF CV < 15%? MatrixExp->Decision3 Success GLP Accepted (Method Valid) Decision3->Success Yes Decision3->Fail No (Drift detected)

Figure 2: Decision tree for validating Deuterated Internal Standards under ICH M10 guidelines.

References

  • International Council for Harmonisation (ICH). (2022).[4][5] M10 Bioanalytical Method Validation and Study Sample Analysis. European Medicines Agency.[4] [Link]

  • U.S. Food and Drug Administration (FDA). (2018).[6] Bioanalytical Method Validation: Guidance for Industry.[6][7][8] FDA.gov. [Link]

  • Wang, S., et al. (2007). Deuterium isotope effect on retention time of reverse phase liquid chromatography and its impact on LC-MS/MS bioanalysis. Journal of Mass Spectrometry. [Link]

  • Matuszewski, B. K., et al. (2003).[3][9] Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry.[3][10] [Link]

Sources

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 2-Amino-5-(methyl-d3)-pyridine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the synthesis and application of isotopically labeled compounds like 2-Amino-5-(methyl-d3)-pyridine are pivotal for advancing discovery. However, the lifecycle of these critical reagents does not end with the experiment. Proper disposal is a crucial, non-negotiable final step that ensures the safety of laboratory personnel and the protection of our environment. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of 2-Amino-5-(methyl-d3)-pyridine, grounded in scientific principles and regulatory standards.

Understanding the Hazard Profile: More Than Just a Deuterated Label

The primary determinant for the disposal of 2-Amino-5-(methyl-d3)-pyridine is the hazardous nature of the parent molecule, 2-Amino-5-methylpyridine. The deuterium labeling (methyl-d3) does not alter the chemical reactivity or toxicity of the compound in a way that would change its fundamental hazard classification. Safety Data Sheets (SDS) for the non-labeled analogue consistently highlight its significant health risks.

According to available safety data, 2-Amino-5-methylpyridine is classified as:

  • Toxic if swallowed, in contact with skin, or if inhaled .[1][2][3]

  • Causes serious eye irritation .[1][3]

  • Causes skin irritation .[1][3]

  • May cause respiratory irritation .[1]

The deuterium substitution does not mitigate these hazards. Therefore, all waste containing this compound must be treated as hazardous chemical waste. Stable isotope-labeled waste is generally managed similarly to conventional chemical waste, with the focus on the inherent properties of the chemical itself.[]

Immediate Safety and Personal Protective Equipment (PPE)

Before handling any waste containing 2-Amino-5-(methyl-d3)-pyridine, it is imperative to be in a well-ventilated area, preferably within a certified chemical fume hood.[5] Adherence to proper PPE protocols is the first line of defense against accidental exposure.

Essential Personal Protective Equipment:

PPE ComponentSpecificationRationale
Gloves Chemical-resistant gloves (e.g., Butyl rubber or PVA). Nitrile gloves are not recommended for prolonged contact.To prevent dermal absorption, as the compound is toxic upon skin contact.[2][5]
Eye Protection Chemical safety goggles or a face shield.To protect against splashes and eye irritation.[1][3]
Lab Coat A fully buttoned, chemical-resistant lab coat.To protect skin and personal clothing from contamination.[5]
Respiratory Protection A NIOSH-approved respirator may be necessary if handling large quantities or if there is a risk of aerosolization outside of a fume hood.To prevent inhalation, as the compound is toxic if inhaled.[1][2]

Waste Segregation and Container Management: The Foundation of Compliant Disposal

Proper segregation and containment of chemical waste are critical to prevent unintended reactions and ensure safe disposal.

Step-by-Step Waste Collection Protocol:

  • Designate a Waste Container: Use a clearly labeled, leak-proof, and sealable container that is chemically compatible with pyridine derivatives.[5][6][7] Plastic containers are often preferred to avoid reactions that can occur with metal or glass.[7][8]

  • Labeling: The container must be labeled as "Hazardous Waste" immediately upon the first addition of waste. The label should clearly state "2-Amino-5-(methyl-d3)-pyridine" and list any solvents or other chemicals present in the waste stream.[5][9]

  • Segregation: Do not mix this waste with other waste streams, particularly incompatible materials such as strong oxidizers or acids.[5]

  • Solid vs. Liquid Waste:

    • Solid Waste: Collect unused or contaminated solid 2-Amino-5-(methyl-d3)-pyridine in a designated solid waste container. This includes contaminated personal protective equipment (gloves, etc.) and labware.

    • Liquid Waste: For solutions containing 2-Amino-5-(methyl-d3)-pyridine, collect the liquid waste in a designated liquid waste container.

  • Storage: Store the sealed waste container in a designated satellite accumulation area that is under the direct supervision of laboratory personnel.[7] This area should be well-ventilated and away from sources of ignition.[9]

Spill Management: An Emergency Response Protocol

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated.[10]

  • Control Ignition Sources: Shut off all potential sources of ignition.[11]

  • Absorb: For liquid spills, absorb the material with an inert, non-combustible absorbent material such as sand, diatomaceous earth, or universal binding agents.[10]

  • Collect: Carefully sweep or scoop the absorbed material and any solid spill into the designated hazardous waste container.[1]

  • Decontaminate: Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.

  • Report: Report the spill to your institution's Environmental Health and Safety (EHS) department.

Disposal Pathway: From Laboratory to Final Disposition

The ultimate disposal of 2-Amino-5-(methyl-d3)-pyridine waste must be handled by a licensed hazardous waste disposal company.[12][13]

Disposal Workflow:

DisposalWorkflow A Generation of 2-Amino-5-(methyl-d3)-pyridine Waste B Segregate into Designated, Labeled Hazardous Waste Container A->B C Store in Satellite Accumulation Area B->C D Arrange for Pickup by Institutional EHS or Licensed Waste Vendor C->D E Transportation to a Licensed Treatment, Storage, and Disposal Facility (TSDF) D->E F Recommended Disposal Method: Incineration E->F G Dissolve in a Combustible Solvent F->G Preparation for Incineration H Burn in a Chemical Incinerator with Afterburner and Scrubber G->H

Sources

A Senior Application Scientist's Guide to Handling 2-Amino-5-(methyl-d3)-pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential safety and handling protocols for 2-Amino-5-(methyl-d3)-pyridine, a deuterated isotopologue of 2-Amino-5-methylpyridine. While the isotopic labeling is critical for specific analytical applications, it does not significantly alter the chemical's toxicological profile. Therefore, all safety precautions applicable to the parent compound, 2-Amino-5-methylpyridine, must be strictly followed. This guide is intended for researchers, scientists, and drug development professionals to ensure safe laboratory operations and proper disposal.

Hazard Assessment: Understanding the "Why"

Before handling any chemical, a thorough understanding of its intrinsic hazards is paramount. This informs every procedural choice we make, from engineering controls to personal protective equipment (PPE). 2-Amino-5-methylpyridine is classified as an acute toxicant and irritant.

The primary routes of exposure are ingestion, dermal contact, and inhalation, all of which can lead to systemic toxicity.[1][2] Safety data sheets (SDS) consistently highlight that the compound is toxic if swallowed, toxic in contact with skin, and toxic if inhaled.[1][2] Furthermore, it is known to cause serious skin and eye irritation and may lead to respiratory irritation.[2][3] Prolonged or repeated exposure may cause damage to organs, particularly the central nervous system.[1][3]

Given these significant hazards, a multi-layered safety approach is not just recommended; it is mandatory. The following sections detail the necessary equipment and procedures to create a self-validating system of safety that protects personnel and ensures experimental integrity.

The PPE Ensemble: Your Primary Barrier

Personal Protective Equipment (PPE) is the most direct barrier between you and the chemical. Its selection is non-negotiable and must be based on a comprehensive risk assessment. All PPE should be inspected before each use and replaced if compromised.

Protection Type Specification Rationale / Key Considerations
Hand Protection Nitrile or Butyl rubber gloves.[4][5]Provides a robust barrier against aminopyridines. Double-gloving is recommended, especially when handling concentrates. Gloves must be changed every 30-60 minutes or immediately upon known or suspected contact.[6]
Eye & Face Protection Chemical safety goggles and a face shield.Standard safety glasses are insufficient. Goggles provide a seal against splashes and vapors. A face shield is required when there is a significant risk of splashing.
Body Protection Fully-buttoned laboratory coat with long sleeves.Protects skin from accidental contact. Cuffs should be tucked under the outer glove to create a seal.[6] For larger quantities, a chemical-resistant apron is also advised.
Respiratory Protection NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates.Required if work cannot be conducted within a certified chemical fume hood or if aerosolization is possible.[7] The specific type should be determined by an industrial hygienist based on exposure potential.

Operational Protocol: From Bench to Waste

Adherence to a strict, step-by-step protocol minimizes the risk of exposure and contamination. The following workflow is designed to be a self-validating process, with built-in safety checks.

Preparation and Handling
  • Designated Area: All work with 2-Amino-5-(methyl-d3)-pyridine must be conducted in a designated area within a certified chemical fume hood.[5][7] Ensure the fume hood is functioning correctly before starting any work.

  • Emergency Equipment Check: Confirm that a safety shower and eyewash station are accessible and unobstructed within a 10-second travel distance.[5][8]

  • Don PPE: Put on all required PPE as specified in the table above before entering the designated handling area.

  • Weighing: If weighing the solid, perform this task within the fume hood or in a ventilated balance enclosure to prevent inhalation of fine particulates.

  • Handling: Use spark-proof tools and ground equipment when transferring the substance to prevent static discharge.[9] Keep containers tightly sealed when not in use.[10][11]

  • Avoid Incompatibilities: Store and handle away from strong oxidizing agents and acids.[3][5]

Safe Handling & Disposal Workflow Diagram

The following diagram outlines the critical steps and decision points for safely managing 2-Amino-5-(methyl-d3)-pyridine throughout its lifecycle in the laboratory.

G cluster_prep Preparation Phase cluster_handling Handling Phase (In Fume Hood) cluster_cleanup Post-Handling & Disposal Receive Receive & Inspect Container Integrity Store Store in Cool, Dry, Well-Ventilated Area Receive->Store PrepArea Prepare Designated Area (Fume Hood) Store->PrepArea EmergencyCheck Verify Eyewash/Shower Functionality PrepArea->EmergencyCheck DonPPE Don Full Required PPE EmergencyCheck->DonPPE Weigh Weigh Solid Chemical DonPPE->Weigh Enter Hood Transfer Transfer / Dispense Weigh->Transfer Reaction Perform Experiment Transfer->Reaction Decon Decontaminate Glassware & Surfaces Reaction->Decon Experiment Complete Waste Segregate Hazardous Waste (Solid & Liquid) Decon->Waste DoffPPE Doff PPE Correctly (Gloves Last) Waste->DoffPPE Wash Wash Hands Thoroughly DoffPPE->Wash

Sources

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。